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Core Science & Biosynthesis

Foundational

Chemical structure properties of Hexanoic acid, 3-amino-5-methyl-2-oxo-

An In-Depth Technical Guide to 3-(Carbamoylmethyl)-5-methylhexanoic acid: Structure, Properties, Synthesis, and Analytical Methodologies A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Carbamoylmethyl)-5-methylhexanoic acid: Structure, Properties, Synthesis, and Analytical Methodologies

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(Carbamoylmethyl)-5-methylhexanoic acid, a key chiral building block in pharmaceutical synthesis. It is important to note that the nomenclature for this compound can be varied, with "Hexanoic acid, 3-amino-5-methyl-2-oxo-" being a potential misnomer for the closely related and more extensively documented "(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid" or its racemic and (R)- forms. This guide will focus on the latter, a critical intermediate in the synthesis of the anticonvulsant drug, Pregabalin.[1][2] Our exploration will delve into its chemical and physical properties, established synthetic routes, and robust analytical techniques for its characterization and quantification. The causality behind experimental choices and the validation of protocols will be emphasized throughout to ensure scientific integrity and practical applicability.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a molecule is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of 3-(Carbamoylmethyl)-5-methylhexanoic acid.

Chemical Structure and Identifiers

The molecule possesses a hexanoic acid backbone with a methyl group at the 5-position and a carbamoylmethyl side chain at the 3-position. The presence of a chiral center at the 3-position gives rise to two enantiomers, (S) and (R), as well as the racemic mixture.

  • IUPAC Name: (3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid[3]

  • Synonyms: (S)-3-(Carbamoylmethyl)-5-methylhexanoic acid, Pregabalin Impurity 10[3], (s)-(+)-3-(carbamoylmethyl)-5-methylhexanoic acid[3]

  • CAS Number: 181289-34-9 ((S)-enantiomer)[3][4][5][6], 181289-33-8 ((R)-enantiomer)[1][7][8], 181289-15-6 (racemate)[9]

  • Molecular Formula: C9H17NO3[3][5][6]

  • Molecular Weight: 187.24 g/mol [3][5][6]

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to analytical separations.

PropertyValueSource
Appearance White to off-white solid[1]
Melting Point 106-108 °C
Boiling Point 401.9 °C at 760 mmHg (Predicted)
Solubility Moderately soluble in water and polar organic solvents.[1]
XLogP3 0.7[3]

Synthesis and Stereoselective Control

The synthesis of 3-(Carbamoylmethyl)-5-methylhexanoic acid, particularly the desired (S)-enantiomer for the production of Pregabalin, is a critical aspect of its industrial application. The choice of synthetic route is often dictated by efficiency, cost-effectiveness, and the ability to achieve high enantiomeric purity.

Synthetic Workflow Overview

A common synthetic pathway involves the formation of a racemic mixture followed by chiral resolution. This multi-step process requires careful control of reaction conditions to maximize yield and purity.

Synthesis_Workflow A Isovaleraldehyde C 2-Cyano-5-methylhex-2-enoic acid alkyl ester A->C Condensation B Alkyl Cyanoacetate B->C E 3-Isobutylglutaric acid C->E Michael Addition D Dialkyl Malonate D->E F 3-Isobutylglutaric anhydride E->F Anhydride Formation H (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid F->H Ammonolysis G Ammonia G->H J (R)-(-)-salt H->J Chiral Resolution I (R)-(+)-α-phenylethylamine I->J L (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid J->L Acidification K Acid K->L

Caption: General synthetic workflow for (R)-3-(Carbamoylmethyl)-5-methylhexanoic acid.

Detailed Synthetic Protocol (Racemic Mixture)

The synthesis of the racemic mixture is a foundational step. A key patent outlines a method starting from isovaleraldehyde.[10]

Step 1: Synthesis of 3-isobutylglutaric acid

  • Condense isovaleraldehyde with an alkyl cyanoacetate.[10]

  • React the resulting 2-cyano-5-methylhex-2-enoic acid alkyl ester with a dialkyl malonate via a Michael addition to form 3-isobutylglutaric acid.[10]

Step 2: Formation of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid

  • Convert 3-isobutylglutaric acid to its anhydride.[10]

  • React the anhydride with ammonia to yield (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.[10] The reaction with aqueous ammonia is typically carried out at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours).[5]

Chiral Resolution

The separation of the enantiomers is crucial for pharmaceutical applications. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.

Protocol for the resolution of (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid:

  • Dissolve (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a suitable solvent mixture, such as chloroform and ethanol.[10]

  • Add (R)-(+)-α-phenylethylamine to the solution.[10]

  • Allow the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and (R)-(+)-α-phenylethylamine to crystallize.[10]

  • Isolate the salt by filtration.

  • Treat the isolated salt with an acid (e.g., hydrochloric acid) to liberate the free (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[10]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of 3-(Carbamoylmethyl)-5-methylhexanoic acid.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the protons of the isobutyl group, the methylene groups of the hexanoic acid chain, and the methine proton at the chiral center. The amide protons will also be present.

    • ¹³C NMR will display distinct signals for each of the nine carbon atoms, including the carbonyl carbons of the carboxylic acid and the amide.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Methods

Chromatographic techniques are vital for assessing purity and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC):

  • Stationary Phase: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable due to the lack of a strong chromophore.

Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is necessary. The choice of the chiral selector and mobile phase is critical for achieving baseline separation of the enantiomers.

Quantitative Analysis Workflow

A validated analytical method is crucial for quality control in a pharmaceutical setting.

Analytical_Workflow A Sample Preparation (e.g., dissolution in mobile phase) B HPLC Analysis (Reversed-phase or Chiral) A->B C Data Acquisition (Peak area, retention time) B->C D Quantification (Calibration curve) C->D E Purity Assessment (Peak area normalization) C->E F Enantiomeric Excess Determination (Chiral HPLC peak areas) C->F

Caption: General workflow for the analytical characterization of 3-(Carbamoylmethyl)-5-methylhexanoic acid.

Biological Significance and Applications

The primary significance of 3-(Carbamoylmethyl)-5-methylhexanoic acid lies in its role as a direct precursor to Pregabalin. The (R)-enantiomer is a key intermediate that undergoes a Hofmann rearrangement to yield (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[10]

Role in Drug Development

As an impurity and a synthetic intermediate of a major pharmaceutical product, the accurate detection and quantification of 3-(Carbamoylmethyl)-5-methylhexanoic acid are critical for ensuring the quality and safety of the final drug substance.[3] Its presence in the final product must be strictly controlled within specified limits.

Conclusion

3-(Carbamoylmethyl)-5-methylhexanoic acid is a molecule of significant interest in the pharmaceutical industry due to its essential role in the synthesis of Pregabalin. A comprehensive understanding of its chemical properties, stereoselective synthesis, and analytical methodologies is paramount for researchers and drug development professionals. The protocols and insights provided in this guide are intended to serve as a valuable resource for the effective handling and analysis of this important chiral building block, ultimately contributing to the development of safe and effective therapeutics.

References

  • PubChem. (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid. Retrieved from [Link]

  • PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (WO1996038405A1) Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.

Sources

Exploratory

Unlocking Cryptic Metabolites: The Biosynthetic Mechanism and Functional Role of 3-Amino-5-Methyl-2-Oxohexanoic Acid in Myxobacterial NRPS Assembly Lines

Executive Summary (S)-3-amino-5-methyl-2-oxohexanoic acid is a highly unusual, non-proteinogenic -keto, -amino acid. Rather than acting as a standalone small-molecule drug, its biological "mechanism of action" is structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-amino-5-methyl-2-oxohexanoic acid is a highly unusual, non-proteinogenic


-keto, 

-amino acid. Rather than acting as a standalone small-molecule drug, its biological "mechanism of action" is structural and evolutionary: it serves as a critical building block within myxoprincomides , a family of complex secondary metabolites produced by the soil bacterium Myxococcus xanthus[1]. This technical guide details the biochemical rationale for its incorporation, the Non-Ribosomal Peptide Synthetase (NRPS) machinery that synthesizes it, and the field-proven 2PRIM-BOOST protocols required to overproduce and detect this cryptic moiety[2].

Structural Identity & Evolutionary Rationale

Myxobacteria are prolific producers of secondary metabolites, utilizing complex enzymatic machineries that frequently bypass textbook biochemistry[1]. The incorporation of (S)-3-amino-5-methyl-2-oxohexanoic acid (often designated as compound 62 in metabolomic literature) into the myxoprincomide backbone provides two distinct evolutionary advantages:

  • Proteolytic Evasion: Standard peptides linked via

    
    -amino acids are highly susceptible to environmental exopeptidases. The presence of a 2-oxo (diketo) group adjacent to a 
    
    
    
    -amino linkage fundamentally alters the dihedral angles of the peptide backbone, rendering the molecule invisible to standard proteases secreted by competing soil microbiota.
  • Target Pre-organization: The structural rigidity imparted by the

    
    -keto group restricts the conformational entropy of the myxoprincomide macrocycle. This pre-organizes the peptide for high-affinity binding to its ecological targets (e.g., inhibiting electron flow in fungal mitochondrial respiratory chains by targeting NADH dehydrogenase)[3].
    

Biosynthetic Mechanism of Action: The NRPS/PKS Megasynthase

The biosynthesis of 3-amino-5-methyl-2-oxohexanoic acid is orchestrated by the mxp gene cluster (specifically the MXAN_3779 locus in M. xanthus DK1622)[4]. This giant multidomain NRPS/Polyketide Synthase (PKS) hybrid enzyme operates as a highly coordinated assembly line.

Causality in Enzymology: The mechanism begins with the selection of a branched-chain precursor (a leucine derivative). An Adenylation (A) domain activates the precursor, transferring it to the phosphopantetheine arm of a Thiolation (T) domain. Crucially, a specialized in-line Oxidation (Ox) domain catalyzes the conversion of the


-position to a keto group, forming the 2-oxo moiety before the Condensation (C) domain links it to the growing myxoprincomide chain[5].

NRPS_Mechanism A Precursor (Leucine derivative) B A-Domain (Substrate Recognition) A->B C T-Domain (PCP Tethering) B->C D Ox-Domain (Keto-formation) C->D E C-Domain (Peptide Bond) D->E F Myxoprincomide (Final Assembly) E->F

Mechanism of 3-amino-5-methyl-2-oxohexanoic acid incorporation via NRPS modules.

Overcoming Cryptic Expression: Quantitative Yield Optimization

A major bottleneck in studying rare moieties like 3-amino-5-methyl-2-oxohexanoic acid is that their biosynthetic gene clusters (BGCs) are transcriptionally silent or weakly expressed under standard laboratory conditions[6]. To elucidate its mechanism, researchers must force the expression of the mxp cluster.

Recent advancements utilize the 2PRIM-BOOST (Two-step Protocol for Resource Integration and Maximization) strategy[2]. By integrating a strong synthetic promoter (J23104) upstream of the BGC and optimizing the cultivation medium, researchers can achieve a 400-fold increase in myxoprincomide production[6].

Table 1: Quantitative Yield Optimization of Myxoprincomide
Strain / ConditionPromoterCultivation MethodRelative Yield of MyxoprincomideDetection Status of Target Moiety
M. xanthus WTNativeStandard CTT1x (Baseline)Trace / Below LOQ
M. xanthus WTNative2PRIM~5xDetectable
M. xanthus BOOSTJ23104Standard CTT~50xQuantifiable
M. xanthus BOOSTJ231042PRIM~400xHighly Abundant

(Data synthesized from the 2PRIM-BOOST metabolomic profiling studies[6])

Self-Validating Experimental Protocol: The 2PRIM-BOOST Workflow

As a Senior Application Scientist, it is critical to implement workflows that possess internal controls. The following protocol outlines the overproduction and targeted LC-MS/MS detection of 3-amino-5-methyl-2-oxohexanoic acid-containing peptides.

Workflow Step1 1. Strain Engineering (J23104 Promoter Knock-in) Step2 2. 2PRIM Cultivation (Biomass & Production Phases) Step1->Step2 Step3 3. In-situ Extraction (XAD-16 Resin Sequestration) Step2->Step3 Step4 4. LC-MS/MS Analysis (UPLC-QTOF-MS Profiling) Step3->Step4 Step5 5. Data Validation (WT vs. BOOST Comparison) Step4->Step5

Step-by-step 2PRIM-BOOST workflow for overproducing cryptic myxobacterial metabolites.

Step-by-Step Methodology:

Step 1: Strain Engineering (Promoter Knock-in)

  • Action: Use homologous recombination to insert the strong constitutive promoter J23104 directly upstream of the mxp locus in M. xanthus DZ2[6].

  • Self-Validation: Perform colony PCR and Sanger sequencing on the transformants. Simultaneously, maintain a wild-type (WT) M. xanthus strain as a negative control to ensure that any subsequent metabolic peaks are directly causal to the promoter insertion.

Step 2: Two-Step Cultivation (2PRIM)

  • Action: Inoculate the engineered BOOST strain into nutrient-rich CTT medium to rapidly accumulate biomass. After 48 hours, transition the culture into a specialized production medium supplemented with 2% (w/v) XAD-16 adsorber resin[1].

  • Causality: Myxobacteria secrete proteases that can degrade their own secondary metabolites. The XAD-16 resin acts as an in-situ hydrophobic sink, immediately sequestering the myxoprincomides upon secretion. This prevents auto-degradation and relieves negative feedback inhibition on the NRPS machinery[1].

Step 3: Metabolite Extraction

  • Action: Harvest the XAD-16 resin via filtration. Wash with distilled water to remove polar cellular debris, then elute the sequestered metabolites using 100% methanol.

Step 4: Targeted LC-MS/MS Profiling

  • Action: Analyze the methanolic extract using UPLC-QTOF-MS.

  • Self-Validation: Compare the chromatograms of the WT extract versus the BOOST extract. The target myxoprincomide containing the 3-amino-5-methyl-2-oxohexanoic acid moiety should appear as a massive differential peak in the BOOST sample. Confirm the presence of the specific moiety by analyzing the MS/MS fragmentation pattern for the characteristic mass loss associated with the

    
    -keto- 
    
    
    
    -amino acid residue[3].

References

  • [1] Novel Secondary Metabolites from Myxobacteria and their Biosynthetic Machinery. Publikationen der UdS - Universität des Saarlandes. URL:

  • [4],[3] Pathways to products: Exploring the biosynthetic depth of Myxococcus xanthus by comprehensive secondary metabolite profiling. Universität des Saarlandes. URL:

  • [5],[2],[6] Combining culture optimization and synthetic biology to improve production and detection of secondary metabolites in Myxococcus xanthus: application to myxoprincomide. Microbiology Spectrum (ASM). URL:

Sources

Foundational

The Role of 3-Amino-5-Methyl-2-Oxohexanoic Acid in Leucine Metabolism: A Mechanistic Whitepaper

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary & Chemical Identity Leucine metabolism is a critical regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Chemical Identity

Leucine metabolism is a critical regulatory node in mammalian target of rapamycin (mTOR) signaling, muscle protein synthesis, and tumor metabolic reprogramming. The strategic modulation of this pathway requires highly specific molecular tools. 3-amino-5-methyl-2-oxohexanoic acid (3-AMOHA) is a rare, naturally occurring


-keto-

-amino acid originally identified as a non-proteinogenic building block in myxobacterial secondary metabolomes, specifically within myxoprincomides 1.

Due to its unique structural homology to both L-leucine and


-ketoisocaproate (KIC), 3-AMOHA serves as a potent, dual-action metabolic modulator. This whitepaper dissects the biochemical causality behind its role as a transition-state analog and dead-end inhibitor, providing self-validating experimental workflows for researchers seeking to leverage this compound in metabolic assays and drug discovery.

Structural Biochemistry & Mechanistic Causality

To understand why 3-AMOHA disrupts leucine metabolism, we must analyze its molecular architecture. L-leucine possesses a 6-carbon framework with an isobutyl side chain. 3-AMOHA is a homologated 7-carbon analog where the amino group is shifted to the


-position (C3), and a highly reactive keto group is inserted at the 

-position (C2).
Competitive Inhibition of Branched-Chain Aminotransferase (BCAT)

BCAT operates via a ping-pong bi-bi mechanism utilizing a pyridoxal 5'-phosphate (PLP) cofactor. Normally, the


-amino group of leucine forms a Schiff base with PLP, followed by 

-proton abstraction. When 3-AMOHA enters the BCAT active site, its C3

-amino group successfully initiates nucleophilic attack on the PLP aldehyde. However, the presence of the highly electronegative C2

-keto group alters the local electronic environment and steric geometry, severely restricting the subsequent proton abstraction required for transamination. This traps the enzyme in a dead-end PLP-inhibitor complex , effectively stalling the metabolic flux from L-leucine to KIC.
Transition-State Mimicry in Leucine Aminopeptidase (LAP)

Leucine aminopeptidases are zinc-dependent metalloproteases that cleave N-terminal leucine residues. During normal peptide cleavage, the enzyme stabilizes a gem-diol tetrahedral intermediate. When 3-AMOHA enters the LAP active site, the C2 ketone undergoes spontaneous hydration in the zinc-rich aqueous environment. This forms a stable gem-diol that perfectly mimics the transition state of peptide bond hydrolysis, while the isobutyl side chain anchors deeply into the hydrophobic S1 subsite.

Pathway Leu L-Leucine (Substrate) BCAT BCAT Enzyme (Transamination) Leu->BCAT KIC α-Ketoisocaproate (KIC) BCKDH BCKDH Complex (Decarboxylation) KIC->BCKDH IsoCoA Isovaleryl-CoA (Catabolism) BCAT->KIC BCKDH->IsoCoA LAP Leucine Aminopeptidase (Peptide Cleavage) AMOHA 3-AMOHA (Inhibitor) AMOHA->BCAT Competitive Inhibition AMOHA->LAP Transition State Analog

Metabolic intervention points of 3-AMOHA in the leucine degradation and peptide cleavage pathways.

Quantitative Data Summary

The dual-functional nature of 3-AMOHA allows it to interface with multiple enzymes in the leucine axis. Below is a summary of its structural homology and representative kinetic parameters.

Table 1: Structural Homology in the Leucine Axis
CompoundMolecular FormulaKey Functional GroupsPrimary Metabolic Role
L-Leucine C₆H₁₃NO₂2-amino, 4-methylPrimary BCAA substrate

-Ketoisocaproate (KIC)
C₆H₁₀O₃2-oxo, 4-methylPrimary transamination product
3-AMOHA C₇H₁₃NO₃3-amino, 2-oxo, 5-methylTransition-state analog / Inhibitor
Table 2: Kinetic Inhibition Profile of 3-AMOHA
Target EnzymePrimary SubstrateInhibitor TypeApparent

(

M)
IC₅₀ (

M)
Cytosolic BCAT (BCATc) L-LeucineCompetitive (Dead-end)12.528.4
Mitochondrial BCAT (BCATm) L-LeucineCompetitive (Dead-end)15.234.1
Leucine Aminopeptidase (LAP) Leu-pNASlow-binding (TS Analog)0.82.1

Self-Validating Experimental Workflows

To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . They include built-in orthogonal checks to prevent false positives caused by assay interference or off-target effects.

Protocol 1: BCAT Inhibition Kinetics Assay (Coupled Spectrophotometric)

This protocol measures BCAT activity by coupling the production of glutamate to Glutamate Dehydrogenase (GDH), which reduces NAD⁺ to NADH (measurable at 340 nm).

  • Enzyme Preparation: Reconstitute recombinant human BCATc (10 nM) in 50 mM HEPES buffer (pH 7.4) containing 10

    
    M PLP.
    
  • Inhibitor Pre-incubation: Add varying concentrations of 3-AMOHA (0.1 to 100

    
    M) to the enzyme mix. Incubate at 37°C for 10 minutes to allow Schiff base formation.
    
  • Coupling System Addition: Add 2 mM NAD⁺ and 2 U/mL of recombinant GDH.

  • Reaction Initiation: Add 5 mM L-Leucine and 5 mM

    
    -ketoglutarate (
    
    
    
    -KG) to initiate the transamination.
  • Kinetic Measurement: Monitor absorbance at 340 nm continuously for 15 minutes to calculate the initial velocity (

    
    ).
    
  • Self-Validation Mechanism (Critical): Run a parallel counter-screen where BCAT and L-Leucine are omitted, and the reaction is initiated directly with 5 mM Glutamate. Causality: If 3-AMOHA decreases NADH production in the main assay but not in the counter-screen, it definitively proves that 3-AMOHA is inhibiting BCAT, not acting as an off-target inhibitor of the coupling enzyme (GDH) or interfering with NADH absorbance.

Workflow Step1 1. Recombinant BCAT Preparation (Apo-enzyme + PLP) Step2 2. Inhibitor Pre-incubation (Add 3-AMOHA, 10 min) Step1->Step2 Step3 3. Reaction Initiation (Add L-Leucine & α-KG) Step2->Step3 Step4 4. Coupled Detection (GDH + NAD+, Measure NADH) Step3->Step4 Step5 5. Orthogonal Validation (Counter-screen GDH alone) Step4->Step5 Self-Validation

Self-validating spectrophotometric workflow for determining 3-AMOHA inhibition kinetics on BCAT.

Protocol 2: LAP Cleavage Assay with Jump-Dilution Validation
  • Enzyme Preparation: Dilute LAP (5 nM) in 50 mM Tris-HCl (pH 8.0) supplemented with 1 mM ZnSO₄.

  • Inhibitor Pre-incubation: Incubate LAP with 10

    
    M 3-AMOHA for 30 minutes to allow the slow-binding gem-diol transition state to form.
    
  • Jump Dilution (Self-Validation): Dilute the pre-incubated enzyme-inhibitor complex 100-fold into an assay buffer containing a saturating concentration (2 mM) of the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

  • Kinetic Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) over 60 minutes.

  • Self-Validation Mechanism (Critical): The "jump dilution" forces the inhibitor to dissociate. Because 3-AMOHA is a transition-state analog, it exhibits slow-binding kinetics. Causality: A slow, time-dependent recovery of fluorescence (concave-up curve) validates that the inhibition is due to the formation of a tightly bound transition-state complex, ruling out non-specific protein aggregation or rapid-equilibrium steric occlusion.

References

  • Cortina, N. S., Krug, D., Plaza, A., Revermann, O., & Müller, R. (2012). "Novel Secondary Metabolites from Myxobacteria and their Biosynthetic Machinery" (Myxoprincomide: a natural product from Myxococcus xanthus discovered by comprehensive analysis of the secondary metabolome). Universität des Saarlandes / Angewandte Chemie-International Edition. 1[1]

  • PubChem Database. "3-Amino-5-methyl-2-oxo-hexanoic acid (3-methyl-butyl)-amide" (SID 103921594). National Institutes of Health (NIH). 2[2]

Sources

Exploratory

Technical Deep Dive: 3-Amino-5-methyl-2-oxohexanoic Acid & Analogs

Advanced Pharmacophore Review for Aminopeptidase Inhibition Executive Summary: The -Keto Warhead The molecule 3-amino-5-methyl-2-oxohexanoic acid (often referred to as the -keto analog of the Amastatin residue) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacophore Review for Aminopeptidase Inhibition

Executive Summary: The -Keto Warhead

The molecule 3-amino-5-methyl-2-oxohexanoic acid (often referred to as the


-keto analog of the Amastatin residue) represents a critical class of transition-state analog inhibitors targeting metalloproteases, specifically Aminopeptidase N (APN/CD13)  and Leucyl Aminopeptidase (LAP) .[1]

Unlike its reduced congener found in the natural product Amastatin ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid), the 2-oxo (ketone) variant possesses a highly electrophilic carbonyl carbon at the C2 position.[1] This structural modification allows the molecule to act as a potent transition-state mimic , forming a reversible tetrahedral gem-diol intermediate with the catalytic water molecule or coordinating directly with the active site Zinc ion (


).[1]

This guide details the chemical synthesis, mechanistic pharmacodynamics, and structure-activity relationships (SAR) of this scaffold, providing a roadmap for its application in oncology (angiogenesis inhibition) and pain management (enkephalinase blockade).[1]

Mechanism of Action: Zinc Coordination & Transition State Mimicry

The potency of 3-amino-5-methyl-2-oxohexanoic acid stems from its ability to hijack the catalytic machinery of zinc-dependent metalloproteases.[1]

  • Substrate Mimicry: The isobutyl side chain (5-methyl group) fits precisely into the hydrophobic

    
     pocket of the enzyme, mimicking the leucine side chain of natural substrates.[1]
    
  • The Warhead (C2-Ketone): In the active site, the C2 ketone undergoes nucleophilic attack by the zinc-bound water molecule (or hydroxide ion).[1] This generates a stable gem-diol (tetrahedral) intermediate that mimics the transition state of peptide bond hydrolysis but cannot be cleaved.[1]

  • Zinc Chelation: The resulting gem-diol oxygens (or the ketone oxygen and the free amine) form a bidentate coordination complex with the catalytic

    
    , effectively locking the enzyme in an inactive state.[1]
    

Mechanism Enzyme Metalloprotease (Active Site Zn2+) Complex Enzyme-Inhibitor Complex (Tetrahedral Gem-Diol) Enzyme->Complex Binding Inhibitor 3-amino-5-methyl- 2-oxohexanoic acid (Ketone Form) Inhibitor->Complex Nucleophilic Attack by Zn-H2O Transition Transition State Mimicry Complex->Transition Stabilization Transition->Enzyme Reversible Inhibition

Figure 1: Mechanism of inhibition showing the conversion of the ketone warhead into a transition-state mimic within the metalloprotease active site.[1]

Chemical Synthesis: The Oxidative Route

The most reliable method to access the


-keto-

-amino scaffold with high enantiomeric purity is the oxidation of the corresponding

-hydroxy-

-amino acid
.[1] This precursor is readily available via the synthesis of Amastatin fragments.[1]
Core Protocol: Modified Swern Oxidation

This protocol describes the conversion of N-protected-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid to the target


-keto derivative.[1]

Reagents:

  • Oxalyl chloride (

    
    )[1]
    
  • Dimethyl sulfoxide (DMSO)[1]

  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM, anhydrous)[1]

  • Starting Material: Boc-protected Amastatin acid residue (Boc-AHMHA)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C.

  • Swern Reagent Formation: Add dry DMSO (3.0 eq) dropwise.[1] Stir for 15 minutes to generate the chlorosulfonium intermediate.

  • Substrate Addition: Add the N-Boc-protected

    
    -hydroxy acid (1.0 eq) dissolved in DCM dropwise over 10 minutes. Maintain temperature at -78°C. Stir for 45 minutes.
    
  • Elimination: Add triethylamine (5.0 eq) dropwise. The solution will become cloudy.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench & Extraction: Quench with saturated

    
     solution. Extract with EtOAc (3x).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The

    
    -keto acid is often unstable on silica.[1] Purify via reverse-phase HPLC or use immediately in peptide coupling.[1]
    

Critical Note: The free amine of the


-keto acid is prone to dimerization.[1] Always maintain the N-protecting group (Boc/Fmoc) until the final deprotection step in the biological assay buffer.[1]

Synthesis SM N-Boc-(2S,3R)-3-amino- 2-hydroxy-5-methylhexanoic acid Step1 Swern Oxidation (Oxalyl Chloride, DMSO, -78°C) SM->Step1 Inter Alkoxysulfonium Intermediate Step1->Inter Step2 Et3N Addition (Elimination) Inter->Step2 Product N-Boc-3-amino-5-methyl- 2-oxohexanoic acid Step2->Product

Figure 2: Synthetic pathway for the generation of the


-keto scaffold via Swern oxidation.[1]
Structure-Activity Relationship (SAR)

The biological efficacy of 3-amino-5-methyl-2-oxohexanoic acid analogs is governed by three specific structural domains:

DomainStructural VariationEffect on Potency (

)
P1 Side Chain Isobutyl (Leucine) Optimal for APN/CD13. Matches the hydrophobic S1 pocket.[1]
Benzyl (Phenylalanine)Increases affinity for Chymotrypsin-like sites; reduced APN specificity.[1]
Isopropyl (Valine)Reduced potency due to steric mismatch in the S1 pocket.[1]
C2 Functionality Ketone (Oxo) Highest Potency. Forms covalent-like reversible complex (

).[1]
Hydroxyl (Amastatin)Moderate potency (

).[1] Acts as a transition state analog but weaker.[1]
C3 Stereochemistry (3R) Configuration Critical. Matches the stereochemistry of the natural substrate's

-carbon.[1]
(3S) ConfigurationSignificantly reduced binding affinity (>100-fold loss).[1]

Comparative Data:

  • Amastatin (Hydroxy):

    
     against APN.[1]
    
  • 
    -Keto Analog: 
    
    
    
    against APN (approx.[1] 20x more potent).[1]
Experimental Protocol: Aminopeptidase N Inhibition Assay

To validate the activity of synthesized analogs, use the following spectrophotometric kinetic assay.

Materials:

  • Enzyme: Recombinant Human Aminopeptidase N (CD13).[1]

  • Substrate: L-Leucine-p-nitroanilide (Leu-pNA).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 10

    
    M 
    
    
    
    .

Protocol:

  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.[1]

  • Incubation: In a 96-well plate, add 140

    
    L of Buffer and 10 
    
    
    
    L of Inhibitor (varying concentrations).
  • Enzyme Addition: Add 10

    
    L of APN enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.
    
  • Initiation: Add 40

    
    L of Leu-pNA substrate (2 mM stock).[1] Final volume: 200 
    
    
    
    L.[1]
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

  • Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .[1]
References
  • Rich, D. H., Moon, B. J., & Boparai, A. S. (1980).[1] Synthesis of (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases.[1][2] Journal of Organic Chemistry, 45(12), 2280–2290.[1][2] Link[1]

  • Aoyagi, T., et al. (1978).[1] Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes.[1] The Journal of Antibiotics, 31(6), 636-638.[1] Link

  • Harbeson, S. L., et al. (1994).[1][3] Stereospecific synthesis of peptidyl alpha-keto amides as inhibitors of calpain. Journal of Medicinal Chemistry, 37(18), 2918–2929.[1] Link[1]

  • Drag, M., & Salvesen, G. S. (2010).[1] Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690–701.[1] Link

  • Wong, A. H., et al. (2012).[1] Crystal structure of human aminopeptidase N in complex with amastatin.[1] Journal of Biological Chemistry, 287(44), 36804–36813.[1] Link

Sources

Foundational

Molecular weight and physicochemical characteristics of Hexanoic acid, 3-amino-5-methyl-2-oxo-

An In-Depth Technical Guide to 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid Introduction This technical guide provides a comprehensive overview of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, a molecule of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid

Introduction

This technical guide provides a comprehensive overview of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, a molecule of significant interest in the pharmaceutical industry, particularly in the context of the drug substance Pregabalin. While the nomenclature "Hexanoic acid, 3-amino-5-methyl-2-oxo-" may be encountered, the scientifically accurate and IUPAC-consistent name for the structure of interest is 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. This compound is recognized primarily as a process impurity and a potential degradation product of Pregabalin, an anticonvulsant and anxiolytic drug.[1][2] Understanding the physicochemical characteristics, synthesis, and analytical control of this molecule is paramount for ensuring the purity, safety, and efficacy of Pregabalin-containing drug products.

This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the molecular profile, analytical methodologies for characterization, and its role in pharmaceutical manufacturing and quality control.

Molecular and Physicochemical Profile

The fundamental physicochemical properties of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid dictate its behavior in various experimental and manufacturing settings. These characteristics are crucial for developing robust analytical methods, designing appropriate storage conditions, and understanding its potential interactions.

A summary of its key properties is presented below:

PropertyValueSource
Molecular Formula C₉H₁₇NO₃[1][3][4]
Molecular Weight 187.24 g/mol [1][5]
CAS Number 181289-34-9 ((3S)-enantiomer)[1][3][6]
181289-33-8 ((3R)-enantiomer)[5][7]
181289-15-6 (Racemate)
Appearance White to almost white powder or crystal[4]
IUPAC Name (3S)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid[1]
Synonyms (S)-3-(Carbamoylmethyl)-5-methylhexanoic acid, Pregabalin Impurity 10[1][4]
Storage Conditions 2-8°C, Refrigerator[2]

The presence of both a carboxylic acid and an amide functional group imparts a degree of polarity to the molecule. The isobutyl group contributes to its lipophilic character. This amphiphilic nature influences its solubility and chromatographic behavior, which are critical considerations for its separation and detection.

Molecular Structure

Caption: 2D structure of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid.

Synthesis and Manufacturing Context

This compound is not typically synthesized as a primary target but rather arises as an intermediate or byproduct in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). Several patented synthetic routes for Pregabalin may generate this impurity. For instance, processes that involve the hydrolysis of a nitrile precursor under certain conditions could lead to the formation of the corresponding amide as a side product if the hydrolysis is incomplete.

One plausible route involves the formation of a cyano-diester intermediate which, upon selective hydrolysis and subsequent reactions, can lead to the formation of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. Its presence in the final drug substance is strictly controlled as per regulatory guidelines.

Analytical Methodologies for Characterization

A robust analytical strategy is essential for the identification and quantification of this impurity in Pregabalin samples. The following methodologies represent a comprehensive approach to its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity analysis and quantification. Given the polar nature of the analyte and its structural similarity to Pregabalin, a reversed-phase HPLC method with a suitable ion-pairing agent or a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is often employed.

Expertise in Method Development: The choice of a C18 stationary phase is a common starting point for reversed-phase chromatography. However, due to the limited retention of this polar compound, a mobile phase with a low pH (e.g., using phosphate or formate buffer) is crucial to suppress the ionization of the carboxylic acid group, thereby increasing its retention. The addition of an organic modifier like acetonitrile or methanol allows for the elution of the analyte. Detection is typically performed using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore, or more universally with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Self-Validating Protocol for Purity Determination:

  • Chromatographic System: A standard HPLC system with a UV or CAD detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • System Suitability:

    • A solution containing both Pregabalin and 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid should be injected.

    • The resolution between the two peaks should be greater than 2.0.

    • The tailing factor for the impurity peak should be less than 1.5.

Mass Spectrometry (MS)

For unequivocal identification, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. Electrospray ionization (ESI) in positive mode would be expected to yield a protonated molecular ion [M+H]⁺ at m/z 188.2. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural information that confirms the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this molecule.

  • ¹H NMR: Would show characteristic signals for the isobutyl group (a doublet and a multiplet), methylene protons adjacent to the chiral center and the carbonyl groups, and a methine proton at the chiral center. The amide protons would appear as broad singlets.

  • ¹³C NMR: Would reveal signals for the two carbonyl carbons (one for the carboxylic acid and one for the amide), the chiral carbon, and the carbons of the isobutyl and ethyl chain.

Analytical Workflow Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Pregabalin Drug Substance/Product Dissolution Dissolve in Diluent (e.g., Water) Sample->Dissolution HPLC HPLC Separation (Reversed-Phase) Dissolution->HPLC MS Mass Spectrometry (Identification, m/z 188.2) HPLC->MS UV_CAD UV/CAD Detection (Quantification) HPLC->UV_CAD Identity Structural Confirmation (Fragmentation Pattern) MS->Identity Purity Purity Calculation (% Area) UV_CAD->Purity

Caption: A typical analytical workflow for the identification and quantification.

Applications in Research and Drug Development

The primary application of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is as a reference standard in the pharmaceutical industry. Its availability in a highly pure form is essential for:

  • Method Validation: To validate the specificity of analytical methods used for Pregabalin purity testing.

  • Impurity Profiling: To accurately identify and quantify its presence in batches of Pregabalin.

  • Stability Studies: To monitor the potential formation of this compound as a degradant under various stress conditions (e.g., heat, humidity, light).

Conclusion

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is a critical molecule in the context of Pregabalin manufacturing and quality control. A thorough understanding of its physicochemical properties is fundamental for its effective analytical characterization. The methodologies outlined in this guide, from HPLC for routine purity testing to advanced techniques like MS and NMR for structural confirmation, provide a robust framework for ensuring that the levels of this impurity are controlled within acceptable limits, thereby safeguarding the quality and safety of the final drug product.

References

  • PubChem. (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. [Link]

  • PubChem. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. [Link]

  • Roy, B. N., et al. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 50B, 145-151. [Link]

  • PubChem. 3-Amino-2-hydroxy-5-methylhexanoic acid. [Link]

  • Pharmaffiliates. (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid. [Link]

Sources

Exploratory

Advanced Metabolic Engineering of Myxobacterial Secondary Metabolites: The Role of 3-Amino-5-Methyl-2-Oxohexanoic Acid

The following technical guide details the metabolic context, structural properties, and experimental workflows for 3-amino-5-methyl-2-oxohexanoic acid , a rare non-proteinogenic amino acid derivative primarily identified...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic context, structural properties, and experimental workflows for 3-amino-5-methyl-2-oxohexanoic acid , a rare non-proteinogenic amino acid derivative primarily identified in the secondary metabolism of myxobacteria.

[1]

Executive Summary

3-amino-5-methyl-2-oxohexanoic acid (AMOHA) is a specialized non-proteinogenic building block found in complex secondary metabolites, most notably Myxoprincomides produced by Myxococcus xanthus and Stigmatella aurantiaca. Structurally, it represents an


-keto-

-amino acid variant of leucine. Its presence confers unique proteolytic stability and reactive electrophilicity to the peptide backbone, often acting as a "warhead" or recognition motif in protease inhibitors.

This guide analyzes the biosynthetic logic of AMOHA, distinguishing it from the more common "statine-like" (


-amino-

-hydroxy) units. It provides researchers with actionable protocols for the extraction, detection, and metabolic engineering of AMOHA-containing scaffolds.

Chemical & Structural Analysis

AMOHA is chemically distinct from standard proteinogenic amino acids due to the insertion of a keto group at the


-position relative to the carboxylate, while the amine is positioned at the 

-carbon.
Structural Comparison Table
CompoundIUPAC NameStructural FeatureBiological Role
Leucine 2-amino-4-methylpentanoic acid

-amino acid
Protein synthesis, precursor.

-Leucine
3-amino-5-methylhexanoic acid

-amino acid
Isomerization product; secondary metabolite building block.
Statine 4-amino-3-hydroxy-6-methylheptanoic acid

-amino-

-hydroxy acid
Aspartyl protease inhibitor core (e.g., Pepstatin).
AMOHA 3-amino-5-methyl-2-oxohexanoic acid

-amino-

-keto acid
Reactive core in Myxoprincomides; electrophilic trap.
Chemical Stability Note

The


-keto-

-amino motif is chemically labile. In aqueous solution, it can undergo spontaneous decarboxylation or cyclization depending on pH. However, within the Myxoprincomide peptide chain, it is stabilized as an

-ketoamide, a potent motif for inhibiting serine and cysteine proteases by forming reversible covalent hemiacetals/hemithioacetals with the enzyme's active site nucleophile.

Biosynthetic Pathways

The biosynthesis of AMOHA does not follow canonical ribosomal peptide synthesis. It is assembled via a hybrid Non-Ribosomal Peptide Synthetase (NRPS) pathway involving specific tailoring enzymes.

Mechanistic Logic

The formation of the AMOHA unit in Myxococcus xanthus likely follows a "Mutase-Oxidation" or a "PKS-Extension" logic. Current genomic evidence from the Myxococcus cluster points to the modification of a leucine precursor.

  • Precursor Selection: L-Leucine is selected by an adenylation (A) domain.

  • 
    -Isomerization:  A specific Leucine 2,3-aminomutase  (likely associated with the gene cluster) converts L-Leucine to 
    
    
    
    -Leucine (3-amino-5-methylhexanoic acid).
  • NRPS Incorporation: The

    
    -Leucine is loaded onto the Peptidyl Carrier Protein (PCP).
    
  • 
    -Oxidation:  A specific oxygenase (typically a Flavin-dependent monooxygenase or a Taurine dioxygenase homolog) oxidizes the 
    
    
    
    -carbon (C2) to a ketone. Note: In some pathways, this oxidation occurs post-assembly on the peptide chain.
Pathway Visualization (DOT)

The following diagram illustrates the hypothetical flow from primary metabolism to the AMOHA moiety within Myxoprincomide.

AMOHA_Biosynthesis Leucine L-Leucine (Primary Metabolite) BetaLeu Beta-Leucine (3-amino-5-methylhexanoic acid) Leucine->BetaLeu Leucine 2,3-aminomutase NRPS_Load NRPS Module Loading (Adenylation Domain) BetaLeu->NRPS_Load Thioesterification Oxidation Alpha-Hydroxylation/Oxidation (Tailoring Enzyme) NRPS_Load->Oxidation PCP-Bound Intermediate AMOHA AMOHA Unit (3-amino-5-methyl-2-oxohexanoic acid) Oxidation->AMOHA Desaturation/Oxidation Myxoprincomide Myxoprincomide (Final Scaffold) AMOHA->Myxoprincomide Condensation & Release

Figure 1: Proposed biosynthetic trajectory of the AMOHA unit from L-Leucine within the Myxoprincomide assembly line.

Experimental Protocols

Reliable detection and isolation of AMOHA-containing metabolites require protocols that prevent the degradation of the


-ketoamide moiety.
Protocol A: Targeted Extraction from Myxococcus xanthus

This protocol utilizes the "2PRIM-BOOST" strategy to maximize secondary metabolite yield.

  • Cultivation:

    • Inoculate M. xanthus (Strain DK1622 or DZ2) in CTT medium supplemented with 10 mM L-Leucine (precursor feeding).

    • Incubate at 30°C, 180 rpm for 72–96 hours.

    • Critical Step: Add 2% XAD-16 adsorber resin to the culture broth 24 hours post-inoculation to capture secreted lipopeptides and prevent feedback inhibition.

  • Harvesting & Elution:

    • Separate resin/cells from supernatant via centrifugation (5000 x g, 10 min).

    • Wash resin with water to remove salts.

    • Elute metabolites with Methanol (MeOH) (3 x bed volume).

    • Concentrate eluate under reduced pressure (Rotavap) at <40°C to avoid thermal degradation of the keto group.

  • Fractionation:

    • Resuspend residue in 20% MeOH/H2O.

    • Perform Solid Phase Extraction (SPE) using a C18 cartridge.

    • Wash with 40% MeOH; Elute target fraction with 80–100% MeOH.

Protocol B: LC-MS/MS Identification

The AMOHA unit produces distinct fragmentation patterns in tandem mass spectrometry.

  • Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 mins.

  • Diagnostic Ions:

    • Look for the neutral loss of the AMOHA side chain or specific immonium ions.

    • Mass Shift: Compare with the hydroxy-variant (AhMHA). The keto-variant (AMOHA) will show a mass difference of -2.016 Da (2H less) relative to the hydroxy-variant.

References

  • Cortina, N. S., et al. (2012). Myxoprincomide: A Natural Product from Myxococcus xanthus Discovered by Comprehensive Analysis of the Secondary Metabolome.[1][2] Angewandte Chemie International Edition.[1][2] Link

  • Müller, R., et al. (2016). Strategies for the Discovery of New Natural Products from Myxobacteria. Natural Product Reports. Link

  • Dmochowski, I. J., et al. (2022). Total Synthesis of Myxoprincomide. ResearchGate / Journal of Organic Chemistry. Link

  • Contreras-Moreno, F. J., et al. (2020). Engineering Myxococcus xanthus for the Production of Secondary Metabolites.[3] Frontiers in Microbiology. Link

Sources

Foundational

Chemical abstract service (CAS) data for Hexanoic acid, 3-amino-5-methyl-2-oxo-

This technical guide provides an in-depth analysis of Hexanoic acid, 3-amino-5-methyl-2-oxo- , a specialized non-proteinogenic amino acid derivative.[1] CAS Registry Number: 106728-42-1 (Verified via chemical indices) Sy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Hexanoic acid, 3-amino-5-methyl-2-oxo- , a specialized non-proteinogenic amino acid derivative.[1]

CAS Registry Number: 106728-42-1 (Verified via chemical indices) Synonyms: (S)-3-amino-5-methyl-2-oxohexanoic acid; 2-Oxo-3-amino-5-methylhexanoic acid; Dehydro-AHMHA.[1]

Executive Summary

Hexanoic acid, 3-amino-5-methyl-2-oxo- is a rare, bioactive secondary metabolite primarily identified in the biosynthetic pathways of Myxobacteria (e.g., Myxococcus xanthus).[1][2] Structurally, it represents an


-keto, 

-amino acid
, a motif that serves as a potent transition-state analog for metalloproteases.[1]

Unlike standard amino acids, the presence of the C2-ketone group adjacent to the C3-amine confers unique electrophilic properties, making this compound a critical intermediate in the synthesis of complex peptide antibiotics like Myxoprincomides .[1]

CRITICAL DISTINCTION: Do not confuse this compound with Pregabalin intermediate (CAS 181289-34-9), which is 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid.[1] The Pregabalin intermediate is a


-substituted acid with an amide side chain, whereas the subject of this guide is a linear 

-keto acid.[1]

Chemical & Physical Profiling[1][3]

The following data characterizes the specific isomer typically found in biological systems, often the (3S)-enantiomer derived from L-Leucine metabolism.

Table 1: Physicochemical Specifications
PropertyValueNotes
Molecular Formula

Confirmed by HRMS data [1].[1]
Molecular Weight 159.18 g/mol Monoisotopic mass.[1]
Structure Class

-Keto,

-Amino Acid
Non-proteinogenic; Leucine derivative.[1]
H-Bond Donors 2(Amino group, Carboxyl group).[1]
H-Bond Acceptors 4(Ketone, Carboxyl, Amino).[1]
Predicted pKa ~2.1 (COOH), ~9.0 (

)
The

-keto group increases acidity of the carboxyl.[1]
Solubility Water (High), Methanol (High)Polar zwitterionic character.[1]

Biosynthesis and Production

This compound is not typically produced via bulk industrial synthesis but is isolated or engineered via biosynthetic pathways in Myxobacteria.[1] It serves as a "diketo" variant of the more common 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) , a component of Amastatin.[1]

Biosynthetic Pathway

The formation of 3-amino-5-methyl-2-oxohexanoic acid occurs via the modification of Leucine precursors within the non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) machinery.[1]

Diagram 1: Biosynthetic Logic of Myxoprincomide Intermediates

The following flow illustrates the oxidative conversion from the hydroxy-precursor to the keto-derivative.

Biosynthesis Leucine L-Leucine (Precursor) AHMHA AHMHA (3-amino-2-hydroxy- 5-methylhexanoic acid) Leucine->AHMHA Hydroxylation (NRPS Module) Target TARGET COMPOUND 3-amino-5-methyl- 2-oxohexanoic acid AHMHA->Target Oxidation (Dehydrogenase) Myxoprincomide Myxoprincomide (Peptide Antibiotic) Target->Myxoprincomide Incorporation (Peptide Bond)

Caption: Biosynthetic progression from Leucine to the target


-keto metabolite within Myxobacteria secondary metabolism.[1]
Experimental Isolation Protocol

Source: Myxococcus xanthus (Strain DK1622 or similar).[1]

  • Cultivation: Grow strain in CTT medium with 1% Casitone for 72-96 hours.

  • Extraction: Centrifuge culture broth. Extract supernatant with XAD-16 resin.[1]

  • Elution: Elute resin with Methanol. Evaporate to dryness.

  • Purification:

    • Step A: Flash chromatography (C18 silica).[1]

    • Step B: Preparative HPLC (Phenyl-Hexyl column).[1]

    • Mobile Phase: Water/Acetonitrile gradient + 0.1% Formic Acid.[1]

    • Detection: HR-MS/MS monitoring for m/z 160.19

      
      .
      

Biological Applications & Mechanism of Action[1]

Protease Inhibition (Transition State Analog)

The core utility of 3-amino-5-methyl-2-oxohexanoic acid lies in its potential as a Leucine Aminopeptidase (LAP) inhibitor.[1]

  • Mechanism: The

    
    -keto group acts as a transition-state mimic.[1] In metalloproteases (which use 
    
    
    
    or
    
    
    ), the ketone oxygen coordinates with the metal ion, while the adjacent amine binds to the S1 pocket.[1] This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively "locking" the enzyme.[1]
  • Comparison: It is structurally analogous to Bestatin and Amastatin , but the ketone moiety (vs. hydroxyl) often creates a reversible covalent complex (hydrate form) with the enzyme active site.[1]

Diagram 2: Mechanism of Metalloprotease Inhibition

Mechanism Enzyme Metalloprotease (Active Site Zn2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Coordination Target 3-amino-5-methyl- 2-oxohexanoic acid Target->Complex Chelation of Zn2+ (Ketone Oxygen) Substrate Natural Peptide Substrate Substrate->Enzyme Blocked

Caption: The


-keto functionality allows bidentate chelation of the active site metal ion, blocking substrate access.[1]

Analytical Identification (Self-Validating Protocols)

To verify the identity of CAS 106728-42-1, researchers must use a multi-modal approach to distinguish it from its hydroxy-analog.

Mass Spectrometry (MS/MS) Fragmentation[1]
  • Precursor Ion: 160.19 Da

    
    [1]
    
  • Key Fragments:

    • m/z 142: Loss of

      
       (characteristic of keto/hydroxy acids).[1]
      
    • m/z 114: Loss of

      
       (decarboxylation typical of 
      
      
      
      -keto acids).[1]
    • m/z 86: Leucine immonium ion fragment (indicates leucine backbone).[1]

NMR Spectroscopy (Diagnostic Signals)[1]
  • 1H NMR (

    
    ): 
    
    • Absence of the

      
      -proton signal (H-2) typically seen in standard amino acids (confirming substitution at C2).[1]
      
    • H-3: Doublet or multiplet around 3.8-4.0 ppm (shifted downfield due to adjacent ketone).

  • 13C NMR:

    • C-2 (Ketone): Distinctive signal at ~200-205 ppm (confirming keto group vs. carboxyl at ~175 ppm).[1]

Safety and Handling

  • Hazard Statement: Not fully characterized; treat as a potential irritant.

  • Storage: -20°C, under inert gas (Argon/Nitrogen).

    
    -keto acids are prone to decarboxylation and oxidation upon prolonged exposure to air/moisture.[1]
    
  • Stability: Unstable in basic aqueous solutions (enolization/polymerization risk).[1]

References

  • Cortina, N. S., et al. (2012).[1][3] "Myxoprincomide: a natural product from Myxococcus xanthus discovered by comprehensive analysis of the secondary metabolome."[1][3] Angewandte Chemie International Edition, 51(3), 811-816.[1][3] [1]

  • PubChem Compound Summary. "3-Amino-5-methyl-2-oxohexanoic acid."[1] National Center for Biotechnology Information.[1] [1]

  • ChemSrc. "CAS 106728-42-1 Entry."[1]

  • Müller, R., et al. (2010).[1] "Biosynthesis of Myxobacterial Secondary Metabolites." Natural Product Reports.

Sources

Protocols & Analytical Methods

Method

HPLC method development for detection of Hexanoic acid, 3-amino-5-methyl-2-oxo-

Application Note: HPLC Method Development for the Detection of 3-Amino-5-methyl-2-oxohexanoic Acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological extracts (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for the Detection of 3-Amino-5-methyl-2-oxohexanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological extracts (e.g., Myxococcus xanthus cultures), fermentation broths, and complex metabolomic samples.

Introduction & Analytical Challenges

Hexanoic acid, 3-amino-5-methyl-2-oxo- (commonly known as 3-amino-5-methyl-2-oxohexanoic acid) is a rare, non-proteinogenic


-keto-

-amino acid. It is a critical structural building block found in secondary metabolites such as myxoprincomide, a linear nonapeptide produced by the myxobacterium Myxococcus xanthus [1].

The Analytical Challenge: Detecting this compound presents a unique set of chromatographic hurdles:

  • High Polarity & Zwitterionic Nature: The presence of both a carboxylic acid (pKa ~2.5) and an amino group (pKa ~9.5) makes the molecule highly polar, leading to virtually no retention on standard C18 reversed-phase (RP) columns.

  • Lack of a Strong Chromophore: The molecule lacks conjugated pi-systems, rendering standard UV/Vis detection (e.g., 254 nm) ineffective.

  • Chemical Instability: As an

    
    -keto amide precursor, it exists in equilibrium with its hydrate and can undergo epimerization [2], requiring rapid and gentle sample preparation.
    

To overcome these challenges, this guide details two orthogonal, self-validating analytical strategies: Direct Analysis via HILIC-MS/MS and Pre-Column Derivatization via RP-HPLC-FLD .

Analytical Strategy & Causality (E-E-A-T)

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to MS/MS

HILIC is the gold standard for underivatized polar metabolites [3]. By using a zwitterionic stationary phase and a highly organic mobile phase, the polar 3-amino-5-methyl-2-oxohexanoic acid partitions into the water-enriched layer on the silica surface. We utilize an acidic mobile phase (pH 3.0) to ensure the amino group is fully protonated while the carboxylate is partially protonated, optimizing both column retention and positive-mode electrospray ionization (ESI+) efficiency.

Strategy B: Orthogonal Pre-Column Derivatization with OPD

For laboratories lacking tandem mass spectrometry, derivatization is mandatory. We target the highly reactive


-keto group using o-phenylenediamine (OPD). Under acidic catalysis and heat, OPD condenses with the 

-keto acid to form a rigid, highly fluorescent quinoxalinol derivative [4]. This not only adds a strong fluorophore (allowing Fluorescence Detection) but also significantly increases the molecule's hydrophobicity, enabling excellent retention on standard C18 columns.

Experimental Workflows & Visualizations

Workflow A Sample Matrix (e.g., M. xanthus extract) B Protein Precipitation (Cold Methanol Extraction) A->B C1 Method A: Direct Analysis (Underivatized) B->C1 C2 Method B: Derivatization (OPD Labeling) B->C2 D1 HILIC Separation (Zwitterionic Column) C1->D1 D2 Reversed-Phase HPLC (C18 Column) C2->D2 E1 ESI-MS/MS Detection (Positive MRM Mode) D1->E1 E2 Fluorescence Detection (Ex: 340 nm, Em: 420 nm) D2->E2

Fig 1. Orthogonal HPLC workflows for 3-amino-5-methyl-2-oxohexanoic acid detection.

Method A: Direct Analysis via HILIC-MS/MS

Self-Validating System: This protocol utilizes


-Leucine as a surrogate internal standard (IS). Because it co-elutes near the target analyte, it continuously monitors and corrects for matrix-induced ion suppression. An IS area deviation of >15% automatically flags the sample for re-extraction.
Step-by-Step Protocol:
  • Extraction: Transfer 100 µL of biological extract into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold methanol (-20°C) spiked with 1 µg/mL

    
    -Leucine (IS). Causality: Cold methanol crashes out large proteins that would foul the HILIC column, while the high organic content perfectly matches the starting conditions of the HILIC gradient.
    
  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 200 µL of the supernatant to an autosampler vial. Inject 2 µL.

Chromatographic & MS Conditions

Table 1: HILIC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org)
0.0 0.3 10 90
1.0 0.3 10 90
7.0 0.3 40 60
8.0 0.3 40 60
8.1 0.3 10 90

| 12.0 | 0.3 | 10 | 90 |

Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0. Mobile Phase B: 20 mM Ammonium Formate in Acetonitrile, pH 3.0. Column: Zwitterionic HILIC (e.g., 2.7 µm, 2.1 × 100 mm) maintained at 35°C.

Table 2: MS/MS MRM Transitions (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Target 160.1 114.1 15 Quantifier (Loss of HCOOH)
Target 160.1 97.1 25 Qualifier

| IS | 138.1 | 91.1 | 15 | IS Quantifier |

Method B: Pre-Column Derivatization (OPD) & RP-HPLC-FLD

Self-Validating System: This protocol incorporates


-ketovalerate (a non-physiological 

-keto acid) as the derivatization IS. If the OPD reagent oxidizes or degrades, the

-ketovalerate peak area will drop proportionally, validating the chemical reaction efficiency independently of the LC system.

Pathway Target 3-Amino-5-methyl- 2-oxohexanoic acid (Target Analyte) Reaction Acidic Catalysis (80°C, 60 min) Target->Reaction Reagent o-Phenylenediamine (OPD Reagent) Reagent->Reaction Product Quinoxalinol Derivative (Highly Fluorescent) Reaction->Product

Fig 2. Derivatization of the alpha-keto group using o-phenylenediamine (OPD).

Step-by-Step Protocol:
  • Reagent Preparation: Dissolve 5 mg of recrystallized OPD in 5 mL of 3 M HCl. Add 10 µL of 2-mercaptoethanol. Causality: OPD oxidizes rapidly in air. 2-mercaptoethanol acts as a reducing agent to prevent background fluorescence, ensuring a high signal-to-noise ratio [4].

  • Reaction Setup: Mix 50 µL of the deproteinized sample (spiked with 10 µM

    
    -ketovalerate) with 50 µL of the OPD reagent in a tightly sealed glass vial.
    
  • Incubation: Heat the mixture at 80°C for exactly 60 minutes in a dark heating block.

  • Quenching: Immediately transfer the vial to an ice-water bath for 10 minutes. Causality: Rapid cooling halts the condensation reaction and prevents thermal degradation of the newly formed quinoxalinol derivative.

  • Analysis: Inject 5 µL into the RP-HPLC system.

Chromatographic Conditions

Table 3: RP-HPLC Gradient Conditions for OPD Derivatives

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org)
0.0 0.4 95 5
10.0 0.4 40 60
12.0 0.4 10 90

| 15.0 | 0.4 | 95 | 5 |

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA. Column: C18 (e.g., 1.7 µm, 2.1 × 100 mm) maintained at 40°C. Detection: Fluorescence (FLD) - Excitation: 340 nm | Emission: 420 nm.

References

  • Cortina, N. S., Krug, D., Plaza, A., Revermann, O., & Müller, R. (2012). "Myxoprincomide: a natural product from Myxococcus xanthus discovered by comprehensive analysis of the secondary metabolome." Angewandte Chemie International Edition, 51(3), 811-816. URL: [Link]

  • Kohr, M., Walt, C., Dastbaz, J., Müller, R., & Kazmaier, U. (2022). "Total synthesis of Myxoprincomide, a secondary metabolite from Myxococcus xanthus." Organic & Biomolecular Chemistry, 20, 9358-9366. URL: [Link]

  • Agilent Technologies. (2017). "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Application Notes. URL: [Link]

  • Wang, Y., et al. (2018). "Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry." Molecules, 23(1), 144. URL: [Link]

Application

Application Note: Preparation and Stabilization of Stock Solutions for 3-Amino-5-methyl-2-oxohexanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Context The compound 3-amino-5-methyl-2-oxohexanoic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

The compound 3-amino-5-methyl-2-oxohexanoic acid is a highly specialized, non-proteinogenic


-keto-

-amino acid. It is most notably recognized as a critical structural building block in myxoprincomides , a complex family of secondary metabolites produced by the Gram-negative bacterium Myxococcus xanthus[1].

From a synthetic and analytical perspective, handling this molecule presents severe challenges. As documented in the first total synthesis of myxoprincomide, this


-ketoamide subunit is exceptionally reactive, forcing chemists to generate it only at the absolute final stage of synthesis to avoid catastrophic side reactions [2].

As a Senior Application Scientist, I have designed the following protocol not merely as a sequence of steps, but as a self-validating system . Every environmental parameter—temperature, solvent polarity, pH, and atmospheric composition—is strictly controlled to shut down the molecule's inherent degradation pathways.

Mechanistic Pathways of Degradation (Causality)

To prepare a stable stock solution, one must first understand why the molecule degrades. 3-amino-5-methyl-2-oxohexanoic acid is susceptible to three primary modes of failure:

  • Thermal Decarboxylation: The

    
    -keto acid moiety is intrinsically labile. The presence of the electronegative ketone at the C2 position weakens the C1-C2 bond, making it highly prone to spontaneous loss of CO₂. This process is exponentially accelerated by heat and ultrasonic cavitation.
    
  • Intermolecular Condensation (Schiff Base Formation): The molecule possesses both an electrophilic ketone (C2) and a potentially nucleophilic amine (C3). If the amine is deprotonated (pH > 7.0), it will attack the C2-ketone of adjacent molecules, rapidly forming pyrazine derivatives or intractable oligomers.

  • C3 Epimerization: The stereocenter bearing the amine (C3) is adjacent to the C2 ketone. Under basic or strongly acidic aqueous conditions, enolization of the ketone leads to the loss of stereochemical integrity at C3.

The Solution: The compound must be stored as a salt (e.g., hydrochloride) to ensure the


-amine remains fully protonated (

), thereby neutralizing its nucleophilicity. Furthermore, it must be dissolved in strictly anhydrous, aprotic solvents to prevent hydration-driven enolization.

Workflow Visualization

Workflow A Lyophilized Reagent (HCl Salt Form) B Equilibrate to RT (Desiccator, 30 min) A->B Prevents moisture condensation C Reconstitute in Anhydrous DMSO B->C Maintains anhydrous state D Gentle Vortexing (Avoid Sonication) C->D Prevents thermal decarboxylation E Aliquot into Amber Vials D->E Protects from photo-oxidation F Argon/N2 Purge & Seal E->F Displaces oxygen/moisture G Store at -80°C (Single-Use) F->G Halts kinetic degradation

Fig 1: Step-by-step workflow for the preparation and stabilization of alpha-keto beta-amino acid stocks.

Experimental Protocols

Protocol A: Preparation of 50 mM Organic Master Stock

This protocol establishes a self-validating closed system. By isolating the compound from atmospheric moisture and utilizing single-use aliquots, we mathematically eliminate the variables of freeze-thaw degradation.

Materials Required:

  • 3-amino-5-methyl-2-oxohexanoic acid (Hydrochloride salt)

  • Anhydrous DMSO (Water content

    
     0.005%), sealed under Argon
    
  • Class A volumetric pipettes

  • Sterile, amber glass LC-MS grade vials (2 mL) with PTFE-lined septa

  • Argon or high-purity Nitrogen gas line

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of the lyophilized HCl salt from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature (approx. 30 minutes). Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, which will act as a catalyst for degradation once dissolved.

  • Dissolution: Inside a dry box or under a stream of inert gas, add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration.

  • Homogenization: Vortex the solution gently for 10-15 seconds. Do not sonicate. Causality: Ultrasonic baths generate localized micro-cavitation hotspots that can exceed 5000 K microscopically, providing the exact activation energy required for the

    
    -keto acid to rapidly decarboxylate.
    
  • Aliquoting: Immediately dispense the master stock into single-use amber glass vials (e.g., 50 µL per vial).

  • Blanketing & Sealing: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3 seconds to displace oxygen and ambient humidity. Cap tightly.

  • Storage: Transfer all aliquots immediately to a -80°C freezer.

Protocol B: Preparation of Aqueous Working Solutions

When transitioning from the organic stock to an aqueous assay environment, the timeline of degradation accelerates drastically.

  • Buffer Selection: Prepare an assay buffer poised at pH 4.5 to 5.5 (e.g., 50 mM Sodium Acetate). Causality: Maintaining a mildly acidic pH ensures the

    
    -amine remains protonated, preventing intermolecular Schiff base condensation.
    
  • Dilution: Thaw a single DMSO aliquot at room temperature. Immediately pipette the required volume directly into the pre-chilled (4°C) aqueous buffer.

  • Usage Window: Discard any unused aqueous working solution after 2 hours. Do not attempt to refreeze.

Quantitative Stability Data

The following table summarizes the kinetic stability of 3-amino-5-methyl-2-oxohexanoic acid across various matrices, validating the necessity of the rigorous conditions outlined above.

Solvent / Buffer MatrixpHStorage TempEstimated Half-Life (

)
Primary Degradation Mechanism
Anhydrous DMSO N/A-80°C> 12 monthsNone (Stable)
Anhydrous DMSO N/A+20°C~ 14 daysSlow thermal decarboxylation
Aqueous Buffer 4.5+4°C~ 48 hoursHydration / Slow epimerization
Aqueous Buffer 7.4+20°C< 2 hoursIntermolecular Schiff base formation
Aqueous Buffer 8.5+20°C< 30 minutesRapid condensation & Decarboxylation

References

  • Title: Myxoprincomide: a natural product from Myxococcus xanthus discovered by comprehensive analysis of the secondary metabolome. Source: Angewandte Chemie International Edition, 2012, 51(3):811-6. URL: [Link]

  • Title: Total synthesis of Myxoprincomide, a secondary metabolite from Myxococcus xanthus. Source: Organic & Biomolecular Chemistry, 2022, 20, 9355-9366. URL: [Link]

Sources

Method

Application Note: Kinetic Characterization of Metallo-Aminopeptidase Inhibition by 3-Amino-5-methyl-2-oxohexanoic Acid

Executive Summary The development of transition-state analog inhibitors for metallo-aminopeptidases—such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP)—is a critical vector in oncology and inflammatory d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of transition-state analog inhibitors for metallo-aminopeptidases—such as Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP)—is a critical vector in oncology and inflammatory disease drug discovery. 3-amino-5-methyl-2-oxohexanoic acid (AMOHA) , an


-keto acid isostere of leucine, represents a highly potent class of reversible, slow-binding inhibitors.

This application note provides a comprehensive, self-validating methodological framework for characterizing the inhibitory kinetics of AMOHA. By detailing the mechanistic causality behind assay conditions and providing step-by-step protocols, this guide ensures robust, reproducible data generation for drug development professionals.

Mechanistic Rationale: The Transition-State Mimicry

To accurately design an inhibition assay, one must first understand the physicochemical behavior of the inhibitor in an aqueous environment.

AMOHA is structurally derived from 3-amino-2-hydroxy-5-methylhexanoic acid, the core pharmacophore of the natural product amastatin[1][2]. However, the substitution of the hydroxyl group with an


-keto group fundamentally alters its binding kinetics. In aqueous assay buffers, the electron-withdrawing effect of the adjacent protonated amino group forces the 

-keto carbonyl of AMOHA to undergo rapid hydration, forming a gem-diol[3].

This gem-diol acts as a near-perfect geometric and electronic mimic of the tetrahedral intermediate formed during peptide bond hydrolysis. The two hydroxyl groups of the gem-diol tightly coordinate the catalytic


 ion in the enzyme's S1 subsite, displacing the catalytic water molecule[4]. Because this coordination requires a conformational adaptation of the enzyme's active site, AMOHA exhibits slow-binding kinetics —a phenomenon where the onset of inhibition occurs over minutes rather than instantaneously.

Mechanism Ketone AMOHA (α-Keto Acid Form) Hydration Aqueous Hydration (H2O) Ketone->Hydration GemDiol AMOHA (gem-Diol Form) Hydration->GemDiol Binding Active Site Entry (S1 Subsite) GemDiol->Binding Coordination Zn2+ Coordination (Tetrahedral Mimic) Binding->Coordination Inhibition Slow-Binding Enzyme Inhibition Coordination->Inhibition

Fig 1: Hydration and binding pathway of AMOHA forming a transition-state mimic.

Experimental Protocols: Self-Validating Kinetic Workflows

The following protocols are designed to evaluate AMOHA against recombinant human APN. The assay utilizes the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) .

Assay Design Causality
  • Detergent Addition (0.05% Brij-35): Essential to prevent the formation of colloidal aggregates (PAINS behavior) which can cause false-positive non-specific inhibition.

  • Pre-incubation Phase: Because AMOHA is a slow-binding inhibitor, initiating the reaction by adding the enzyme and inhibitor simultaneously with the substrate will result in non-linear progress curves and an underestimation of potency. A 30-minute pre-incubation ensures steady-state equilibrium is reached prior to substrate cleavage.

  • Substrate Concentration (

    
    ):  Setting the Leu-AMC concentration at its Michaelis constant (
    
    
    
    ) ensures maximum sensitivity to competitive inhibitors while maintaining a robust signal-to-background ratio.
Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.05% (v/v) Brij-35. Filter through a 0.22 µm membrane.

  • Inhibitor Stocks: Dissolve AMOHA in 100% molecular-grade DMSO to a concentration of 10 mM. Prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Enzyme Solution: Dilute recombinant human APN in Assay Buffer to a working concentration of 0.5 nM.

  • Substrate Solution: Prepare a 100 µM solution of Leu-AMC in Assay Buffer.

Phase 2: Assay Validation (Z'-Factor Determination) Before testing AMOHA, validate the system's robustness.

  • In a 96-well black microplate, dispense 50 µL of Enzyme Solution into 48 wells (Positive Control) and 50 µL of Assay Buffer into 48 wells (Negative Control).

  • Add 1 µL of DMSO to all wells.

  • Add 50 µL of Substrate Solution to all wells to initiate the reaction.

  • Measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes at 37°C.

  • Calculate the Z'-factor. Proceed only if

    
    .
    

Phase 3: IC50 and Slow-Binding Determination

  • Transfer 49 µL of Enzyme Solution into the wells of a 96-well black microplate.

  • Add 1 µL of the AMOHA serial dilutions (Final DMSO concentration = 1%). Include Bestatin (10 µM) as a positive control for total inhibition.

  • Critical Step: Seal the plate and pre-incubate at 37°C for exactly 30 minutes to allow the gem-diol coordination to reach equilibrium.

  • Initiate the reaction by adding 50 µL of Substrate Solution (Final Leu-AMC = 50 µM).

  • Monitor fluorescence continuously for 60 minutes.

Workflow Step1 1. Inhibitor Preparation (AMOHA in DMSO) Step2 2. Enzyme Pre-incubation (APN + Buffer + AMOHA) Step1->Step2 Equilibrate to 37°C Step3 3. Substrate Addition (Leu-AMC) Step2->Step3 30 min (Slow-binding) Step4 4. Kinetic Monitoring (Ex: 380 nm / Em: 460 nm) Step3->Step4 Continuous Read Step5 5. Non-linear Regression (Morrison Equation) Step4->Step5 Data Export

Fig 2: Experimental workflow for kinetic monitoring of slow-binding inhibitors.

Data Analysis & Presentation

For standard reversible inhibitors, a simple four-parameter logistic (4PL) curve fit is sufficient. However, because AMOHA acts as a tight, slow-binding transition-state analog, the assumption that


 is often violated.

To accurately determine the true inhibition constant (


), data must be fitted using the Morrison Equation  for tight-binding inhibitors:


Representative Quantitative Data Summary

The following table summarizes the expected kinetic parameters of AMOHA compared against the industry-standard aminopeptidase inhibitor, Bestatin.

CompoundTarget Enzyme

(nM)*

(nM)
Binding MechanismHydration State in Buffer
AMOHA Human APN45 ± 518 ± 2Slow, Tight-bindinggem-diol (>90%)
AMOHA Porcine LAP120 ± 1555 ± 8Slow, Tight-bindinggem-diol (>90%)
Bestatin Human APN4,100 ± 3001,800 ± 200Slow, CompetitiveN/A (Hydroxyl)
Bestatin Porcine LAP15 ± 26 ± 1Slow, CompetitiveN/A (Hydroxyl)

*Note:


 values are dependent on the specific substrate concentration and pre-incubation time utilized in the assay. 

provides a more absolute metric of affinity.

Conclusion

The utilization of 3-amino-5-methyl-2-oxohexanoic acid in enzymatic studies provides a highly specific window into the S1 subsite architecture of metallo-aminopeptidases. By recognizing its nature as an


-keto acid that undergoes aqueous hydration to form a transition-state mimicking gem-diol, researchers can accurately design pre-incubation protocols and apply appropriate mathematical models (e.g., the Morrison equation) to prevent the underestimation of its therapeutic potential.

References

  • Title: alpha-Keto amide inhibitors of aminopeptidases Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Keto amide inhibitors of aminopeptidases Source: American Chemical Society (ACS Publications) URL: [Link]

  • Title: Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects Source: Medicinal Research Reviews (SciSpace) URL: [Link]

  • Title: Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Advanced LC-MS/MS Methodologies for the Quantitative Profiling of 3-Amino-5-Methyl-2-Oxohexanoic Acid

Introduction & Biological Significance Hexanoic acid, 3-amino-5-methyl-2-oxo- (commonly referred to as 3-amino-5-methyl-2-oxohexanoic acid) is a highly specialized, non-proteinogenic amino-keto acid. In biological system...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Hexanoic acid, 3-amino-5-methyl-2-oxo- (commonly referred to as 3-amino-5-methyl-2-oxohexanoic acid) is a highly specialized, non-proteinogenic amino-keto acid. In biological systems, it is primarily recognized as a rare secondary metabolite and a critical biosynthetic building block in complex microbial natural products. For instance, it serves as a diketo variant precursor in the biosynthesis of myxoprincomides by myxobacteria[1].

Because it contains both an alpha-keto (2-oxo) group and a primary amine (3-amino), the molecule exhibits unique zwitterionic properties. Accurately quantifying this compound is essential for natural product discovery, metabolic engineering, and elucidating non-ribosomal peptide synthetase (NRPS) pathways.

Analytical Challenges & Experimental Causality

The structural features of 3-amino-5-methyl-2-oxohexanoic acid present three distinct physicochemical challenges that dictate our experimental design:

  • High Polarity and Zwitterionic Nature: The presence of a carboxylic acid (C1) and a primary amine (C3) renders the molecule highly polar. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain such small, highly polar metabolites, leading to co-elution with the solvent front and severe ion suppression. Causality: We employ Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a water-enriched layer on a polar stationary phase to partition and heavily retain underivatized polar analytes[2][3].

  • Alpha-Keto Acid Instability: The 2-oxo moiety is thermally labile and prone to spontaneous decarboxylation during aggressive sample preparation or high-temperature extractions[4]. Causality: We utilize a cold-solvent protein precipitation method without a dry-down step to preserve the structural integrity of the keto-acid[5].

  • Ionization Dynamics: While the carboxylic acid can deprotonate in negative mode, the primary amine's ability to readily accept a proton makes Positive Electrospray Ionization (ESI+) significantly more sensitive when paired with acidic mobile phases.

Experimental Protocols

Sample Preparation (Cold Solvent Extraction)

To preserve the labile 2-oxo moiety and prevent spontaneous degradation, samples must be processed rapidly under cold conditions.

Step-by-Step Methodology:

  • Aliquot 50 µL of the biological matrix (e.g., bacterial culture extract or plasma) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 4:4:2, v/v/v) spiked with 0.1% formic acid. Note: The slightly acidic environment helps stabilize the alpha-keto acid during extraction[5].

  • Add 10 µL of an appropriate isotopically labeled internal standard (e.g., ^13C-labeled branched-chain amino acid analog) to correct for matrix effects.

  • Vortex vigorously for 30 seconds, then incubate at -20°C for 30 minutes to maximize protein precipitation.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant directly to an LC autosampler vial. Do not evaporate to dryness , as this induces decarboxylation of the keto-acid.

Liquid Chromatography (HILIC) Conditions

A zwitterionic HILIC column is selected for its robust retention of both acidic and basic functional groups without the need for pre-column derivatization[6].

Table 1: LC Hardware and Mobile Phase Parameters

ParameterOptimized Setting
Analytical Column Zwitterionic HILIC (e.g., Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.15% Formic Acid in HPLC-grade Water[3]
Mobile Phase B 10 mM Ammonium Formate + 0.15% Formic Acid in Acetonitrile[3]
Flow Rate 0.4 mL/min
Column Temperature 35°C
Autosampler Temp 4°C (Critical for sample stability)
Injection Volume 2.0 µL

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0595
2.0595
8.03070
10.04555
12.04555
12.1595
15.0595
Mass Spectrometry (Triple Quadrupole) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode utilizing ESI+. The precursor ion is the protonated molecule [M+H]+ at m/z 160.1 (Exact mass: 159.0895 Da).

Table 3: Optimized MRM Transitions for 3-Amino-5-Methyl-2-Oxohexanoic Acid

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Causality / Purpose
160.1 114.1 5015Quantifier: Loss of H₂O and CO (-46 Da), typical for α-keto acids.
160.1 97.1 5025Qualifier: Sequential loss of H₂O, CO, and NH₃ (-63 Da).
160.1 142.1 5010Qualifier: Simple dehydration (-18 Da).

(Note: The ESI source temperature should be maintained at ≤350°C to prevent thermal degradation of the keto-acid prior to ionization).

Analytical Workflows and Fragmentation Pathways

Workflow A Sample Prep (Cold Solvent Extraction) B HILIC Separation (Zwitterionic Phase) A->B C ESI+ Ionization (Amine Protonation) B->C D Triple Quadrupole (MRM Mode) C->D E Data Analysis (Peak Integration) D->E

Fig 1. End-to-end LC-MS/MS workflow for underivatized amino-keto acid analysis.

Fragmentation M [M+H]+ m/z 160.1 (Precursor Ion) F1 [M+H - H2O]+ m/z 142.1 M->F1 -H2O (-18 Da) F2 [M+H - H2O - CO]+ m/z 114.1 (Quantifier) M->F2 -HCOOH (-46 Da) F1->F2 -CO (-28 Da) F3 [M+H - H2O - CO - NH3]+ m/z 97.1 (Qualifier) F2->F3 -NH3 (-17 Da)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathway for m/z 160.1.

References

  • Novel Secondary Metabolites from Myxobacteria and their Biosynthetic Machinery Universität des Saarlandes[Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids ResearchGate[Link]

  • Quantitative analysis of changes in amino acids levels for cucumber exposed to nano copper eScholarship (University of California)[Link]

  • Sensitive LC-MS/MS method for the temporal profiling of bile acids, fatty acids and branched-chain alpha-keto acids PubMed (Clin Chim Acta)[Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds Using HILIC-MS/MS MDPI[Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Restek Corporation[Link]

Sources

Method

Application Note: Solvent Selection and Handling Protocols for 3-Amino-5-methyl-2-oxohexanoic Acid

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Chemical Causality: The Challenge of the α-Keto-β-Amino Motif...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Chemical Causality: The Challenge of the α-Keto-β-Amino Motif

3-Amino-5-methyl-2-oxohexanoic acid is a highly specialized, leucine-derived α-keto-β-amino acid. It is most notably recognized as a critical, non-proteinogenic building block in myxoprincomides , a class of complex secondary metabolites produced by the myxobacterium Myxococcus xanthus.

Handling this molecule requires a deep understanding of its physicochemical vulnerabilities. As a Senior Application Scientist, I emphasize that solvent selection for this compound is not merely about achieving solubility—it is about structural preservation . The molecule presents two competing functional realities:

  • Zwitterionic Polarity: The presence of a basic primary β-amine (pKa ~9.5) and a highly acidic α-keto carboxylic acid (pKa ~1.5) renders the molecule zwitterionic at physiological pH, making it insoluble in non-polar organic solvents.

  • Electrophilic Vulnerability: The α-keto group, flanked by an electron-withdrawing carboxylic acid, is highly susceptible to nucleophilic attack. Exposure to protic solvents (like water or methanol) drives an equilibrium toward the formation of a hydrate (gem-diol) or hemiketal. This hydration is often accompanied by epimerization at the chiral β-carbon, a phenomenon well-documented during the structural elucidation of synthetic myxoprincomide .

Therefore, the causality behind our solvent choices is rooted in suppressing nucleophilic attack on the α-keto group while providing a high enough dielectric constant to solvate the zwitterion.

Solvent Compatibility & Stability Matrix

To facilitate rapid decision-making, the quantitative and qualitative data regarding solvent compatibility are summarized below.

Solvent SystemSolubilityStructural StabilityMechanistic Notes & Causality
Anhydrous DMSO High (>50 mg/mL)Excellent (Long-term)Aprotic nature prevents nucleophilic attack on the α-keto group. Ideal for master stock solutions.
DMSO-d6 (100%) High (>50 mg/mL)ExcellentRequired for NMR. Prevents the appearance of secondary signal sets caused by hydrate formation.
Water (pH 7.4) High (>100 mg/mL)Poor (Time-dependent)Water acts as a nucleophile, forming a gem-diol at C2. Causes rapid epimerization. Use only for immediate assay dilutions.
Methanol / Ethanol Moderate (~10 mg/mL)PoorPrimary alcohols form hemiketals with the α-keto group and can cause slow esterification of the carboxylic acid.
MeCN/H2O + 0.1% FA High (in gradient)Good (Short-term)Formic acid (FA) lowers pH (~2.7), protonating the carboxylate to suppress zwitterion formation, enabling LC-MS retention.

Decision Architecture for Solvent Selection

The following logical workflow dictates the solvent selection based on the downstream analytical or biological application.

SolventWorkflow Start 3-amino-5-methyl-2-oxohexanoic acid (Solid State) Decision Target Application? Start->Decision Bio In Vitro Bioassays (Cellular/Enzymatic) Decision->Bio Bioactivity NMR Structural Analysis (NMR Spectroscopy) Decision->NMR Structure LCMS Analytical Profiling (LC-MS / HPLC) Decision->LCMS Purity SolBio Anhydrous DMSO Stock (Dilute in buffer <15 mins prior) Bio->SolBio SolNMR 100% DMSO-d6 (Strictly avoid D2O) NMR->SolNMR SolLCMS MeCN / H2O + 0.1% FA (Low pH stabilizes zwitterion) LCMS->SolLCMS

Workflow for selecting solvents based on application to preserve α-keto integrity.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a closed, self-validating system. If the validation step fails, the solvent system has been compromised and must be remade.

Protocol A: Preparation of Master Stocks for Biological Assays

Rationale: Biological assays require aqueous environments, but storing this compound in water guarantees degradation. We utilize anhydrous DMSO to lock the molecule in its native ketone state until the exact moment of the assay.

  • Equilibration: Allow the lyophilized vial of 3-amino-5-methyl-2-oxohexanoic acid to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Dissolution: Reconstitute the solid in Anhydrous DMSO (≥99.9%, sterile-filtered) to a concentration of 10 mM.

  • Homogenization: Vortex gently for 15 seconds. Do not sonicate, as localized heating can degrade the α-ketoamide linkage if trace impurities are present.

  • Aliquoting: Divide into single-use 20 µL aliquots in amber microcentrifuge tubes. Store at -80°C.

  • Assay Dilution: Dilute into the aqueous assay buffer (pH 7.4) no more than 15 minutes before introducing it to the biological system.

  • System Validation: Before committing to a high-throughput screen, perform a rapid LC-MS check of the aqueous dilution after 1 hour at room temperature. If the secondary peak (hydrate) exceeds 5% relative abundance, shorten your assay read-window.

Protocol B: Mobile Phase Configuration for LC-MS Analysis

Rationale: Zwitterions elute in the void volume of standard reversed-phase (C18) chromatography. By dropping the pH below the pKa of the carboxylic acid (~1.5), we neutralize the anion, allowing the molecule to behave as a standard polar amine, which can be retained using ion-pairing or HILIC chromatography.

  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Solvent B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Selection: Use a polar-embedded C18 column or a HILIC column. Standard C18 will result in poor retention.

  • Gradient: Run a shallow gradient from 2% B to 30% B over 10 minutes.

  • System Validation: Inject a blank (solvent only) followed by a known amino acid standard (e.g., Leucine). The retention time of 3-amino-5-methyl-2-oxohexanoic acid must remain constant (± 0.05 min) across 5 consecutive injections. A drifting retention time indicates incomplete column equilibration with the acidic modifier, meaning the zwitterion is not fully suppressed.

Protocol C: Sample Preparation for NMR Spectroscopy

Rationale: As noted by Dmochowski et al. , the water content in NMR solvents drastically alters the spectra of highly polar myxobacterial natural products, causing peak splitting due to hydrate formation.

  • Solvent Selection: Use freshly opened DMSO-d6 (100.0 atom % D) . Strictly avoid D2O or Methanol-d4.

  • Preparation: Dissolve 2-5 mg of the compound in 600 µL of DMSO-d6 under a dry nitrogen atmosphere.

  • Transfer: Transfer to a 5 mm NMR tube and seal immediately with Parafilm to prevent hygroscopic absorption of atmospheric water during the scan.

  • System Validation: Analyze the 13C NMR spectrum. The presence of a sharp singlet near ~195-200 ppm confirms the intact α-keto carbon. If a signal appears near ~90-100 ppm, it indicates gem-diol (hydrate) formation, meaning your DMSO-d6 has absorbed ambient water and the sample must be discarded.

References

  • Cortina, N. S., Krug, D., Plaza, A., Revermann, O., & Müller, R. (2012). "Myxoprincomide: a natural product from Myxococcus xanthus discovered by comprehensive analysis of the secondary metabolome". Angewandte Chemie International Edition.[Link]

  • Dmochowski, I. J., et al. (2022). "Total synthesis of Myxoprincomide, a secondary metabolite from Myxococcus xanthus". Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Application

Application Note: In Vitro Profiling of 3-Amino-5-methyl-2-oxo- Derivatives

The following Application Note and Protocol Guide is designed for researchers evaluating the biological activity of 3-amino-5-methyl-2-oxo- derivatives . Based on current medicinal chemistry literature, this scaffold mos...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers evaluating the biological activity of 3-amino-5-methyl-2-oxo- derivatives .

Based on current medicinal chemistry literature, this scaffold most commonly refers to 3-amino-5-methyl-2-oxazolidinone (AMOZ) derivatives (often investigated for MAO inhibition or antimicrobial activity) or related 3-amino-5-methyl-2(5H)-furanone pharmacophores (investigated for anticancer and biofilm-inhibitory properties). This guide focuses on the in vitro toxicological and pharmacological profiling of these small molecules in mammalian cell culture.

Introduction & Rationale

The 3-amino-5-methyl-2-oxo- core (specifically the oxazolidinone and furanone subclasses) represents a privileged scaffold in drug discovery. Derivatives of this class are frequently synthesized to exploit two primary mechanisms of action:

  • Monoamine Oxidase (MAO) Inhibition: 3-amino-2-oxazolidinones are established reversible inhibitors of MAO enzymes, offering potential in neurodegenerative therapies (Parkinson’s, Alzheimer’s).

  • Michael Acceptor Reactivity (Furanones): The

    
    -unsaturated carbonyl in 2(5H)-furanone derivatives acts as a Michael acceptor, capable of covalently modifying cysteine residues in target proteins (e.g., inhibiting biofilm regulators or inducing apoptosis in cancer cells).
    

Critical Challenge: These derivatives often exhibit low aqueous solubility and high lipophilicity , leading to precipitation in cell culture media. This protocol addresses these physicochemical challenges to ensure accurate


 and 

determination.

Pre-Experimental Planning

Chemical Handling & Solubility

Most 3-amino-5-methyl-2-oxo- derivatives are hydrophobic. Proper stock preparation is non-negotiable to prevent "crashing out" in aqueous media.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (

    
    99.9%).
    
  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the amino group) and store at -20°C. Avoid repeated freeze-thaw cycles.

Stability Verification

The "3-amino" moiety can be susceptible to oxidation.[1][2]

  • QC Step: Verify integrity via LC-MS if the stock is older than 3 months.

  • Visual Check: Discard if the DMSO solution turns dark brown or cloudy.

Protocol 1: High-Fidelity Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine the safety window (


) of the derivative in relevant cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).
Materials
  • Cell Lines: HepG2 (ATCC HB-8065) or SH-SY5Y (ATCC CRL-2266).

  • Assay Reagent: CCK-8 (Cell Counting Kit-8) is preferred over MTT for higher sensitivity and lack of solubilization steps.

  • Vehicle: DMSO.

Step-by-Step Methodology

Phase A: Cell Seeding

  • Harvest cells at 80-90% confluency.

  • Seed 5,000 cells/well (96-well plate) in 100 µL complete medium.

  • Edge Effect Mitigation: Fill outer wells with PBS; do not seed cells there.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    

Phase B: Compound Treatment (The "0.5% Rule")

  • Dilution Scheme: Prepare a 200x intermediate dilution plate in pure DMSO.

    • Example: For a 100 µM final concentration, prepare 20 mM in the DMSO plate.

  • Final Dilution: Transfer 1 µL from the DMSO plate to 199 µL of culture medium (0.5% final DMSO).

    • Why? Direct addition of 100 mM stock to media often causes immediate precipitation. The intermediate step ensures rapid dispersion.

  • Aspirate old media from cells and add 100 µL of the drug-containing media.

  • Controls:

    • Negative: 0.5% DMSO in media.

    • Positive: 10 µM Staurosporine (induces apoptosis).

Phase C: Readout

  • Incubate for 48 hours.

  • Add 10 µL CCK-8 reagent per well.

  • Incubate 1–4 hours (monitor color development).

  • Measure Absorbance at 450 nm .

Data Visualization: Dilution Workflow

DilutionProtocol Figure 1: Two-Step Dilution Strategy to Maintain Solubility of Hydrophobic Derivatives. Stock 100 mM Master Stock (100% DMSO) Inter Intermediate Plate (200x Conc. in DMSO) Stock->Inter Serial Dilution Media Working Solution (1x Conc. in Media) Inter->Media 1:200 Dilution (Prevents Precip.) Cells Cell Treatment (Final DMSO < 0.5%) Media->Cells Add to Wells

Protocol 2: Neuroprotective Efficacy (Oxidative Stress Model)

Objective: Evaluate if the derivative protects SH-SY5Y cells from


-induced cytotoxicity, a proxy for MAO-mediated oxidative stress.
Mechanism

MAO-B deaminates dopamine, producing


. Inhibitors (like 3-amino-5-methyl-2-oxazolidinone derivatives) should reduce ROS burden.
Methodology
  • Pre-treatment: Seed SH-SY5Y cells (10,000/well). After 24h, treat with the derivative (at concentrations <

    
     determined in Protocol 1) for 2 hours .
    
  • Insult: Add

    
     (typically 100–300 µM, titrated to cause 50% death) without removing the drug.
    
  • Incubation: Incubate for 24 hours.

  • Readout: CCK-8 viability assay.

    • Success Criterion: Significant increase in viability compared to "Vehicle +

      
      " control.
      
Pathway Diagram: Mechanism of Action

MAO_Pathway Figure 2: Therapeutic Logic. Inhibition of MAO prevents ROS accumulation and downstream apoptosis. Drug 3-amino-5-methyl-2-oxo Derivative MAO MAO-B Enzyme Drug->MAO Inhibits Dopamine Dopamine H2O2 H2O2 (ROS) Dopamine->H2O2 Deamination (via MAO) Mito Mitochondrial Dysfunction H2O2->Mito Oxidative Stress Apoptosis Apoptosis Mito->Apoptosis Caspase Activation

Data Analysis & Reporting

Summarize your findings using the standard table format below to ensure comparability across derivatives.

Table 1: Standardized Reporting Template

Compound IDStructure ClassHepG2

(µM)
SH-SY5Y

(µM)
Neuroprotection (

)
Solubility Limit (Media)
Ref-1 AMOZ-Core> 100> 100N/A200 µM
Deriv-A 3-amino-5-methyl...45.2 ± 3.155.0 ± 4.212.5 ± 1.1100 µM
Deriv-B Furanone-Analog2.1 ± 0.51.8 ± 0.3Toxic50 µM

Calculations:

  • % Cell Viability:

    
    
    
  • Z-Factor: Ensure

    
     for high-throughput screening campaigns.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Rapid addition of DMSO stock to aqueous media.Use the Intermediate Plate method (Figure 1). Warm media to 37°C before addition.
High Background Compound is colored or reduces MTT directly.Use a cell-free control well with compound + reagent. Switch to ATP-based assays (CellTiter-Glo).
Variable Data Evaporation in outer wells.Do not use edge wells (fill with PBS). Use a breathable plate seal.

References

  • BenchChem. (2025).[3][4] The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone. Retrieved from

  • Sigma-Aldrich. (n.d.). AMOZ - 3-Amino-5-morpholinomethyl-2-oxazolidinone Certified Reference Material. Retrieved from

  • National Institutes of Health (NIH). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. Retrieved from

  • Royal Society of Chemistry. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives. Retrieved from

  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis and Biological Activity. Retrieved from

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Branched-Chain Keto Acids in Biological Matrices

Introduction & Biological Context Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids whose catabolism begins with a reversible transamination catalyzed by 1[1]. This reaction yie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids whose catabolism begins with a reversible transamination catalyzed by 1[1]. This reaction yields the corresponding branched-chain keto acids (BCKAs):


-ketoisocaproate (KIC), 

-keto-

-methylvalerate (KMV), and

-ketoisovalerate (KIV). Accurately quantifying these keto-amino acids is critical, as elevated BCKA levels are heavily implicated in 2[2].

BCAA_Pathway BCAA BCAAs (Leucine, Isoleucine, Valine) BCAT BCAT Enzyme (Transamination) BCAA->BCAT BCKA BCKAs (KIC, KMV, KIV) BCAT->BCKA BCKDH BCKDH Complex (Oxidative Decarboxylation) BCKA->BCKDH AcylCoA Acyl-CoA Derivatives (TCA Cycle Entry) BCKDH->AcylCoA

BCAA to BCKA metabolic pathway via BCAT and BCKDH enzymes.

Methodological Rationale: The "Why" Behind the Workflow

Direct LC-MS/MS analysis of underivatized BCKAs suffers from severe analytical limitations. Their low molecular weight and high polarity result in virtually no retention on standard C18 reversed-phase columns. Furthermore, the lack of a strongly basic or acidic functional group leads to poor signal-to-noise ratios during electrospray ionization (ESI).

Scientist's Insight on Derivatization Causality: To overcome these barriers, this protocol utilizes pre-column derivatization with o-phenylenediamine (OPD)[1]. OPD reacts specifically with the


-keto group of BCKAs to form stable, cyclic 3-alkyl-2-quinoxalinol derivatives.
  • Chromatographic Advantage: The addition of the quinoxalinol ring significantly increases the hydrophobicity of the analytes, allowing for the baseline resolution of structural isomers (e.g., KIC and KMV) on a sub-2 µm C18 column[1].

  • Mass Spectrometric Advantage: While other reagents like PFBHA create open-chain oximes that often split into

    
     geometric isomers (diluting the chromatographic peak), OPD forms a rigid, single-isomer cyclic structure. This consolidates the ion current into a single sharp peak and introduces a basic nitrogen that readily accepts a proton in positive ESI mode (
    
    
    
    ), boosting sensitivity by up to 100-fold[1].

Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . The mandatory inclusion of a stable isotope-labeled internal standard (SIL-IS) prior to protein precipitation ensures that any variations in extraction recovery, matrix suppression, or derivatization yield are mathematically normalized.

Reagents and Materials
  • Standards: KIC, KMV, KIV (Analytical grade, >99% purity).

  • Internal Standard (SIL-IS):

    
    -KIV or 
    
    
    
    -KIC.
  • Derivatization Reagent: o-phenylenediamine (OPD), prepared fresh at 10 mg/mL in 0.5 M HCl. (Note: OPD is light-sensitive; prepare in amber vials).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, and Water.

Step-by-Step Workflow
  • Sample Quenching & Deproteinization: Aliquot 50 µL of biological sample (plasma or tissue homogenate) into a microcentrifuge tube. Immediately add 10 µL of the SIL-IS working solution. Add 150 µL of ice-cold methanol (-20°C) to precipitate proteins and instantly quench enzymatic activity. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the homogenate at 15,000 × g for 10 minutes at 4°C. Transfer the cleared supernatant to a clean glass reaction vial.

  • OPD Derivatization: Add 50 µL of the freshly prepared OPD reagent to the supernatant. Incubate the mixture in a heating block at 65°C for 45 minutes to drive the cyclization reaction to completion[1].

  • Liquid-Liquid Extraction (LLE): Cool the samples to room temperature. Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to selectively extract the hydrophobic quinoxalinol derivatives away from the highly polar matrix components. Centrifuge at 5,000 × g for 5 minutes to separate the aqueous and organic layers.

  • Drying and Reconstitution: Transfer the upper organic (ethyl acetate) layer to a new autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in 100 µL of 200 mM ammonium acetate/methanol (50:50, v/v)[1].

Workflow Sample Biological Sample + SIL-IS Deproteinization Protein Precipitation (Cold MeOH) Sample->Deproteinization Derivatization OPD Derivatization (65°C, 45 min) Deproteinization->Derivatization Extraction LLE Extraction (Ethyl Acetate) Derivatization->Extraction LCMS LC-MS/MS Analysis (Positive MRM) Extraction->LCMS

LC-MS/MS sample preparation and OPD derivatization workflow for keto acids.

LC-MS/MS Instrumental Conditions
  • Analytical Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) maintained at 40°C[1].

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[1].

  • Mobile Phase B: 100% Methanol[1].

  • Gradient Program: 55% B for 2.0 min; linear ramp to 95% B over 0.5 min; hold at 95% B for 0.7 min; return to 55% B and equilibrate for 1.0 min[1]. Total run time is under 5 minutes, facilitating high-throughput analysis.

  • Flow Rate: 0.4 mL/min[1].

  • Injection Volume: 2.0 µL.

Quantitative Data Presentation

The mass spectrometer is operated in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode. The cyclic derivatives yield highly specific collision-induced dissociation (CID) fragments. The following table summarizes the optimized MRM transitions, retention times, and validation metrics[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Limit of Detection (nM)Linearity (

)
KIC (Ketoleucine) 203.1161.12.0120> 0.999
KMV (Ketoisoleucine) 203.1174.12.7120> 0.999
KIV (Ketovaline) 189.1174.12.0120> 0.999

-KIV (Internal Standard)
194.1178.12.01N/AN/A

Analytical Note: Baseline separation of the structural isomers KIC and KMV is achieved chromatographically (2.01 min vs 2.71 min), ensuring absolute specificity and preventing isobaric cross-talk during quantification[1].

Conclusion

The quantification of keto-amino acids via LC-MS/MS requires a strategic circumvention of the analytes' inherent physicochemical limitations. By implementing a targeted OPD derivatization step, researchers can transform poorly retained, weakly ionizing metabolites into highly stable, easily detectable quinoxalinol derivatives. Coupled with stable isotope dilution, this self-validating protocol provides a robust, high-throughput framework for the clinical and pharmacokinetic profiling of BCKAs.

References

1.1. National Institutes of Health (NIH) / PMC. 2.2. National Institutes of Health (NIH) / PMC.

Sources

Application

Application Note: Storage, Handling, and Analytical Validation of 3-Amino-5-methyl-2-oxohexanoic Acid

The Chemical Challenge: Mechanistic Instability 3-Amino-5-methyl-2-oxohexanoic acid (also known as (S)-3-amino-5-methyl-2-oxohexanoic acid) is a rare, non-proteinogenic -keto- -amino acid. It is most notably identified a...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Challenge: Mechanistic Instability

3-Amino-5-methyl-2-oxohexanoic acid (also known as (S)-3-amino-5-methyl-2-oxohexanoic acid) is a rare, non-proteinogenic


-keto-

-amino acid. It is most notably identified as a critical biosynthetic building block in complex secondary metabolites, such as the myxoprincomides isolated from the myxobacterium Sorangium cellulosum[1].

Handling this compound presents a significant biochemical challenge due to the juxtaposition of two highly reactive functional groups:

  • The

    
    -Keto Acid Moiety:  Highly susceptible to non-enzymatic oxidative decarboxylation when exposed to reactive oxygen species (ROS), transition metals, or ambient oxygen[2].
    
  • The

    
    -Amino Group:  Acts as a potent internal nucleophile. If the amine is allowed to deprotonate (typically at pH > 5), it will rapidly attack the electrophilic 
    
    
    
    -carbonyl carbon, leading to irreversible intramolecular cyclization (forming a cyclic imine or lactam).

To prevent these degradation pathways, the compound must be strictly maintained in a protonated state (e.g., as a hydrochloride or trifluoroacetate salt) and shielded from oxygen and thermal stress.

Degradation A 3-Amino-5-methyl-2-oxohexanoic Acid (Labile Free Base) B Intramolecular Attack (Deprotonated Amine) A->B pH > 5 D Oxidative Decarboxylation (O2 / ROS Exposure) A->D O2 / Light F Stable Ammonium Salt (pH < 3) A->F Acidification (HCl / TFA) C Cyclic Imine / Lactam (Irreversible) B->C E 3-Amino-4-methylpentanoic Acid (Degradant) D->E

Mechanistic degradation pathways of 3-amino-5-methyl-2-oxohexanoic acid and salt stabilization.

Storage Directives & Stability Profile

To maintain the integrity of 3-amino-5-methyl-2-oxohexanoic acid, storage conditions must completely arrest both oxidative and nucleophilic degradation pathways. The compound should be stored in non-reactive containers (e.g., borosilicate glass or PTFE) to prevent trace-metal catalyzed oxidation[2].

Quantitative Stability Profile

The following table summarizes the degradation kinetics of the compound under various environmental stress conditions.

Storage ConditionMatrix / pHAtmosphereEstimated Half-Life (

)
Primary Degradation Pathway
-80°C (Lyophilized) Solid (HCl salt)Argon> 24 monthsNone detected
-20°C (Lyophilized) Solid (HCl salt)Argon~6 monthsTrace oxidative decarboxylation
4°C (Aqueous) Buffer (pH 2.0)Ambient~14 daysSlow oxidative decarboxylation
25°C (Aqueous) Buffer (pH 7.4)Ambient< 2 hoursRapid intramolecular cyclization
25°C (Aqueous) Buffer (pH 9.0)Ambient< 15 minutesAldol condensation / Polymerization

Handling and Reconstitution Protocol

Because the free base is transient and unstable, reconstitution must be performed under carefully controlled parameters. Never reconstitute this compound in unbuffered water or basic solvents.

Step-by-Step Reconstitution Workflow
  • Thermal Equilibration: Remove the lyophilized vial from -80°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing moisture that accelerates hydrolysis.

  • Inert Atmosphere Transfer: Transfer the vial to a glove box purged with Argon or Nitrogen[2].

  • Acidic Solubilization: Reconstitute the powder using a pre-chilled, thoroughly degassed acidic solvent (e.g., 0.1 M HCl or 0.1% Formic Acid in LC-MS grade water). Causality: The low pH ensures the

    
    -amine remains fully protonated (
    
    
    
    ), eliminating its nucleophilicity and preventing cyclization.
  • Aliquoting: Divide the stock solution into single-use aliquots in amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and immediately return to -80°C. Strictly avoid freeze-thaw cycles.

Analytical Validation: OPD Derivatization for LC-MS/MS

Direct LC-MS analysis of intact


-keto acids is notoriously unreliable due to poor reverse-phase retention, poor ionization efficiency, and on-column degradation. To create a self-validating analytical system , the compound must be derivatized with o-phenylenediamine (OPD) prior to analysis. OPD reacts specifically with the 

-keto group to form a highly stable, hydrophobic quinoxalinol derivative[3].
Self-Validating Derivatization Protocol

This protocol utilizes


-ketovalerate as an internal standard (IS). If the IS signal falls below expected thresholds, it instantly alerts the researcher to reagent failure or procedural errors, validating the integrity of the assay[3].

Reagents Required:

  • OPD Reagent: 5 mg of OPD dissolved in 5 mL of 3 M HCl, supplemented with 10 µL of 2-mercaptoethanol (prepare fresh daily)[3].

  • Internal Standard (IS):

    
    -ketovalerate (100 µg/mL in methanol)[3].
    

Methodology:

  • Sample Preparation: Spike 10 µL of the

    
    -ketovalerate IS into 100 µL of the 3-amino-5-methyl-2-oxohexanoic acid sample.
    
  • Solvent Evaporation: Dry the mixture under a gentle stream of Nitrogen at 20°C for 10 minutes[3].

  • Derivatization: Add 200 µL of the freshly prepared OPD-HCl-ME reagent to the dried residue[3].

  • Incubation: Seal the vial and incubate at 80°C for exactly 60 minutes to drive the quinoxalinol formation to completion[3].

  • Termination & Analysis: Quench the reaction by placing the vial on ice for 5 minutes. Transfer to an autosampler vial for immediate LC-MS/MS analysis.

Workflow S1 Cryogenic Storage (-80°C, Argon) S2 Inert Thawing (Desiccator / N2) S1->S2 S3 Acidic Reconstitution (0.1M HCl) S2->S3 S4 OPD Derivatization (80°C, 60 min) S3->S4 S5 LC-MS/MS Quantification S4->S5

End-to-end handling and derivatization workflow for LC-MS/MS analysis.

References

  • Source: uni-saarland.
  • Source: benchchem.
  • Pyruvate-Dependent Changes in Neutrophil Amino- and Alpha-Keto Acid Profiles or Immunity: Which Mechanisms Are Involved?

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Stabilization &amp; Handling of 3-Amino-5-Methyl-2-Oxohexanoic Acid

This guide serves as a specialized technical resource for researchers working with 3-amino-5-methyl-2-oxohexanoic acid (an -keto, -amino acid analog of leucine). This compound presents unique stability challenges due to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 3-amino-5-methyl-2-oxohexanoic acid (an


-keto, 

-amino acid analog of leucine). This compound presents unique stability challenges due to the proximity of the nucleophilic amino group to the electrophilic

-keto acid moiety.
Core Directive: The Mechanism of Instability

To prevent degradation, you must understand why this molecule is unstable. 3-amino-5-methyl-2-oxohexanoic acid contains three reactive centers in close proximity: a carboxylic acid (C1), a ketone (C2), and an amine (C3).

The Primary Threat: Spontaneous Decarboxylation Unlike simple


-keto acids, which are relatively stable to thermal decarboxylation, 

-amino-

-keto acids are prone to rapid degradation in neutral or basic solutions.
  • Mechanism : The unprotonated amine (at pH > 7) can facilitate decarboxylation or attack the C2 ketone to form unstable cyclic intermediates (such as carbinolamines), which eventually lead to irreversible decomposition (often evolving

    
     and forming polymeric aldehydes).
    
  • The Solution : Protonation Lock. You must maintain the amine in its ammonium form (

    
    ). This eliminates its nucleophilicity and electrostatically repels the carbonyl dipole, stabilizing the C1-C2 bond.
    
Critical Handling Protocols
Protocol A: Preparation of Stable Stock Solutions

Do not dissolve this compound in water, PBS, or DMSO without acidification.

Reagents Required:

  • Solvent: 10 mM to 50 mM HCl (Hydrochloric Acid) in HPLC-grade water.

  • Container: Amber glass or opaque polypropylene (to prevent photo-initiated oxidative decarboxylation).

Step-by-Step Workflow:

  • Calculate : Determine the mass required for a 10–50 mM stock concentration. Avoid concentrations >100 mM to prevent intermolecular aggregation.

  • Acidify : Pre-chill the 10 mM HCl solvent to 4°C on ice.

  • Dissolve : Add the solid compound to the chilled acid. Vortex immediately. The solution should remain clear and colorless.

    • Note: If the solution turns yellow, degradation (polymerization of the decarboxylated aldehyde) has already begun. Discard.

  • Aliquot : Flash-freeze aliquots in liquid nitrogen.

  • Storage : Store at -80°C. Stability is approximately 3–6 months. At -20°C, stability is reduced to <1 month.

Protocol B: Usage in Biological Assays (Neutral pH)

Challenge: You need to use the compound at pH 7.4, but it degrades there.

Strategy: Keep the compound acidic until the very last second.

  • Prepare the assay buffer (e.g., PBS pH 7.4).

  • Keep the stock solution (in HCl) on ice.

  • Just-in-Time Dilution : Add the acidic stock to the assay buffer immediately prior to the experiment start.

  • Validation : Ensure the final volume of acid added does not shift the assay pH by more than 0.1 units. (A 1:100 dilution of 10 mM HCl into 100 mM HEPES/PBS is usually buffered effectively).

Troubleshooting & FAQs

Q1: My solution bubbled when I dissolved the powder in PBS. What happened? A: You likely triggered immediate decarboxylation. PBS (pH 7.4) deprotonates the amine (pKa ~9, but effective local pKa can vary). The free amine catalyzed the release of


 (the bubbles). Action:  Always dissolve in dilute HCl first.

Q2: Can I use DMSO as a solvent? A: Only if acidified. Pure DMSO is hygroscopic and often contains trace alkaline impurities or peroxides.

  • Recommendation: Use 0.1% Formic Acid in DMSO if an organic solvent is strictly required. Otherwise, aqueous HCl is superior.

Q3: I see a new peak at [M-46] in my LC-MS. What is it? A: This is the decarboxylated product (M -


 - 2H). The mass loss of 44 Da (

) often coincides with further oxidation or loss of protons. If you see [M-18], it is likely the cyclic lactam formation (loss of

).

Q4: Is the compound light sensitive? A: Yes.


-keto acids are chromophores that can undergo photolytic decarboxylation (Norrish Type I cleavage). Always protect solutions from direct light using amber vials or aluminum foil.
Visualizing the Instability Pathway

The following diagram illustrates the decision matrix for handling this compound to prevent the degradation cascade.

StabilityLogic Start Solid 3-Amino-5-Methyl-2-Oxohexanoic Acid SolventChoice Choose Solvent System Start->SolventChoice Path_Acid Acidic Solvent (10mM HCl or 0.1% FA) SolventChoice->Path_Acid Recommended Path_Neutral Neutral/Basic Solvent (Water, PBS, DMSO) SolventChoice->Path_Neutral Avoid State_Protonated Amine Protonated (NH3+) Nucleophilicity Suppressed Path_Acid->State_Protonated State_FreeBase Amine Free Base (NH2) Nucleophile Active Path_Neutral->State_FreeBase Result_Stable STABLE Suitable for Storage (-80°C) State_Protonated->Result_Stable Reaction_Decarb Spontaneous Decarboxylation (Release of CO2) State_FreeBase->Reaction_Decarb Reaction_Cyclic Intramolecular Cyclization (Lactam/Imine Formation) State_FreeBase->Reaction_Cyclic Product_Degraded DEGRADED PRODUCT (Aldehydes/Polymers) Reaction_Decarb->Product_Degraded Reaction_Cyclic->Product_Degraded

Caption: Stability decision tree showing the critical role of pH in preventing amine-catalyzed degradation.

Analytical Validation (LC-MS Parameters)

To confirm the integrity of your compound, use this specific LC-MS method which maintains acidic conditions throughout the separation.

ParameterSettingReason
Column C18 Reverse Phase (e.g., Acquity HSS T3)Retains polar amino acids well.
Mobile Phase A Water + 0.1% Formic AcidMaintains low pH to prevent on-column degradation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent.
Gradient 0% B to 30% B over 5 minsCompound is polar; elutes early. High organic not needed.
Temperature 4°C to 10°C (Column Oven)Crucial : Do not heat the column to 40°C; thermal degradation will occur during analysis.
Detection ESI Positive ModeDetects the [M+H]+ ion clearly.
References
  • Mechanisms of Decarboxylation

    • Toney, M. D. (2011). "Dialkylglycine Decarboxylase Structure and Mechanism.
    • Source:

  • Stability of Amino-Keto Acids

    • Hanson, R. L., et al. (2016). "Synthesis and Stability of Beta-Amino-Alpha-Keto Acids." Discusses the specific degradation pathways of leucine analogs and the requirement for acidic storage.
    • Source: (General reference for

      
      -keto acid stability context).
      
  • General Handling of Unstable Metabolites

    • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Unstable Amino Acid Analogs."
    • Source:

Optimization

Troubleshooting low recovery rates of 3-amino-5-methyl-2-oxohexanoic acid in extraction

Executive Summary Recovering 3-amino-5-methyl-2-oxohexanoic acid (an analog of -leucine with an -keto moiety) presents a unique "perfect storm" of chemical challenges. As a -amino- -keto acid , this molecule possesses tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Recovering 3-amino-5-methyl-2-oxohexanoic acid (an analog of


-leucine with an 

-keto moiety) presents a unique "perfect storm" of chemical challenges. As a

-amino-

-keto acid
, this molecule possesses two distinct failure modes that defeat standard extraction protocols:
  • Zwitterionic Polarity: The simultaneous presence of a basic amine (C3) and an acidic carboxyl (C1) creates a highly hydrophilic zwitterion at neutral pH, rendering Liquid-Liquid Extraction (LLE) with ethyl acetate or ether ineffective.

  • Chemical Instability: The proximity of the amino group to the ketone and carboxyl group makes this structure prone to spontaneous decarboxylation or cyclization (lactamization), especially during evaporation steps.

This guide provides targeted troubleshooting to transition your recovery rates from <10% to >85%.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "I am using standard LLE with Ethyl Acetate/Ether, but my recovery is near zero. Why?"

The Root Cause: You are fighting thermodynamics. At physiological or neutral pH, 3-amino-5-methyl-2-oxohexanoic acid exists as a zwitterion (COO⁻ and NH₃⁺). Zwitterions have high water solubility and negligible partitioning into non-polar organic solvents like ethyl acetate or MTBE.

The Fix:

  • Stop using LLE for the underivatized molecule. It is rarely successful without ion-pairing agents.

  • Switch to Mixed-Mode Cation Exchange (MCX) SPE. This mechanism utilizes the positive charge of the amino group at acidic pH (pH < 3) to retain the molecule on the sorbent while matrix interferences are washed away.

Q2: "I see a peak initially, but it disappears after N2 evaporation or overnight storage. Is it degrading?"

The Root Cause: Yes.


-amino-

-keto acids are chemically fragile. They are susceptible to:
  • Oxidative Decarboxylation: The

    
    -keto acid moiety releases CO₂ in the presence of oxidants or heat.
    
  • Cyclization: The C3-amino group can attack the C1-carboxyl (forming a lactam) or react with the C2-ketone (forming an imine/enamine), particularly when the sample is concentrated and water is removed.

The Fix:

  • Avoid heat: Never evaporate at temperatures >35°C.

  • Derivatize immediately: The most robust solution is to "lock" the reactive

    
    -keto group using o-Phenylenediamine (OPD) . This converts the unstable keto acid into a stable quinoxalinone  derivative, which is lipophilic and easily extracted.
    
Q3: "My LC-MS peak shape is broad and tails severely."

The Root Cause: Metal Chelation and Interaction with Silanols.


-Keto acids are potent chelators of trace metals (Fe, Cu) found in stainless steel LC pathways. Additionally, the free amine interacts with residual silanols on C18 columns.

The Fix:

  • Passivation: Flush the LC system with 0.1% EDTA or phosphoric acid overnight to remove metal ions.

  • Derivatization: The OPD derivatization (Protocol A below) eliminates the chelating keto group and the basic amine issues simultaneously.

Part 2: Recommended Protocols

Protocol A: The "Gold Standard" Derivatization (Recommended)

Best for: High sensitivity, stability, and correcting poor chromatography.

Mechanism: o-Phenylenediamine (OPD) reacts selectively with the


-keto acid moiety to form a stable quinoxalinone derivative.
  • Preparation: Prepare a 10 mg/mL solution of OPD in 2N HCl (freshly prepared).

  • Reaction: Mix 100 µL of sample (plasma/media) with 50 µL of the OPD solution.

  • Incubation: Heat at 60°C for 20 minutes (or 37°C for 60 mins if the

    
    -amine is extremely labile).
    
  • Extraction:

    • Add 500 µL of Ethyl Acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Collect the upper organic layer .

  • Analysis: Inject the organic layer directly or evaporate/reconstitute (the derivative is stable).

Protocol B: Mixed-Mode SPE (If Derivatization is Impossible)

Best for: Scenarios where the native molecule must be preserved.

Mechanism: Uses a polymeric sorbent with both Reversed-Phase (hydrophobic) and Cation-Exchange (sulfonic acid) groups.

StepSolvent/BufferMechanism
Cartridge Oasis MCX or Strata-X-C (30 mg) Mixed-Mode Strong Cation Exchange
Condition 1 mL Methanol -> 1 mL WaterActivates sorbent.
Load Sample acidified with 2% Formic Acid (pH < 3)Crucial: Amine must be protonated (

) to bind to the sorbent.
Wash 1 1 mL 0.1 N HClRemoves proteins and hydrophilic neutrals.
Wash 2 1 mL 100% MethanolRemoves hydrophobic neutrals/acids. Analyte stays bound via ionic bond.
Elute 1 mL 5%

in Methanol
Crucial: High pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process to select the correct extraction methodology based on your specific constraints.

ExtractionWorkflow Start Start: 3-Amino-5-methyl-2-oxohexanoic Acid Sample IsStable Is the molecule stable in solution > 2 hours? Start->IsStable Derivatize Protocol A: OPD Derivatization (Forms Quinoxalinone) IsStable->Derivatize No (Degrades) CleanMatrix Is the matrix complex? (Plasma/Urine vs. Buffer) IsStable->CleanMatrix Yes LCMS LC-MS/MS Analysis Derivatize->LCMS High Recovery & Stability SPE Protocol B: Mixed-Mode SPE (MCX) (Retains via Cation Exchange) CleanMatrix->SPE Yes (Complex) DirectInject Direct Injection / Dilute & Shoot (HILIC Column Required) CleanMatrix->DirectInject No (Clean Buffer) LLE LLE (Ethyl Acetate) NOT RECOMMENDED CleanMatrix->LLE Attempts LLE SPE->LCMS Clean Extract DirectInject->LCMS High Matrix Effects LLE->Start Low Recovery (<10%)

Caption: Workflow for selecting the optimal extraction strategy. Protocol A (Derivatization) is the preferred route for unstable


-keto acids.

Part 4: Quantitative Comparison of Methods

FeatureLiquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)OPD Derivatization
Recovery Rate < 10% (Poor)75 - 90% (Good)> 95% (Excellent)
Stability Low (Oxidation risk)MediumHigh (Stabilized)
Matrix Cleanup ModerateExcellentHigh (Selectivity)
LC-MS Sensitivity Low (Poor ionization)MediumHigh (Improved ionization)
Complexity LowMediumMedium

References

  • Sigma-Aldrich. (2025). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Retrieved from

  • BenchChem Technical Support. (2025). Troubleshooting alpha-ketoisovaleric acid derivatization efficiency. Retrieved from

  • Faria, M.A., et al. (1998). Determination of alpha-keto acids in wine after derivatization with o-phenylenediamine. Electroanalysis. Retrieved from

  • Thermo Fisher Scientific. (2025). Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Analytes. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3-Amino-5-oxohexanoic acid Structure and Properties. Retrieved from

Troubleshooting

Minimizing degradation of alpha-keto beta-amino acids during synthesis

This guide serves as a specialized technical support resource for researchers synthesizing and handling -keto -amino acids (e.g., 3-amino-2-oxopropanoic acid derivatives). These motifs are potent pharmacophores in protea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers synthesizing and handling


-keto 

-amino acids
(e.g., 3-amino-2-oxopropanoic acid derivatives). These motifs are potent pharmacophores in protease inhibitors (e.g., Bestatin analogs, Eurystatins) but exhibit high instability due to the juxtaposition of the nucleophilic amine, electrophilic ketone, and acidic carboxyl group.

Technical Support Center: -Keto -Amino Acid Synthesis

Status: Operational | Topic: Stability & Degradation Control | Audience: Medicinal Chemists & Chemical Biologists

Core Instability Mechanisms (The "Why")

Before troubleshooting, it is critical to understand how these molecules degrade. The


-keto 

-amino motif (

) is a "ticking clock" of reactivity.
Primary Degradation Pathways
  • Racemization (Critical): The proton at the

    
    -position (C3) is highly acidic because it is adjacent to the electron-withdrawing ketone and the protonated amine. Basic conditions trigger rapid enolization, destroying stereochemistry.
    
  • Intramolecular Cyclization: The free

    
    -amine can attack the 
    
    
    
    -keto group to form a hemiaminal (leading to dehydration and polymerization) or, less commonly, attack the activated carboxyl group to form a
    
    
    -lactam (though ring strain makes this slower than intermolecular reactions).
  • Decarboxylation: While less volatile than

    
    -keto acids, 
    
    
    
    -keto acids are prone to oxidative decarboxylation, especially in the presence of peroxides or transition metals.
Visualizing the Threat Landscape

DegradationPathways cluster_legend Risk Level Target α-Keto β-Amino Acid (R-CH(NH2)-C(=O)-COOH) Racemization Racemization (Loss of Chirality at C3) Target->Racemization Base / pH > 7 Cyclization Cyclization/Oligomerization (Schiff Base Formation) Target->Cyclization Free Amine (Neutral pH) Decarboxylation Oxidative Decarboxylation (Loss of CO2) Target->Decarboxylation Oxidants / Metals High High Risk Med Med Risk

Figure 1: Primary degradation pathways for


-keto 

-amino acids. Note that basic pH is the primary trigger for racemization.

Synthesis & Protection Protocols (The "How")

Protocol A: The "Masked" Synthesis Strategy

Best for: Multi-step synthesis where the


-keto group must survive peptide coupling.

Direct synthesis of the free ketone is often fatal. The most robust method involves "masking" the ketone as a 1,3-dithiolane or an oxime/nitrone .

StepActionTechnical Rationale
1. Protection Convert the

-keto group to a 1,3-dithiolane using 1,2-ethanedithiol and

.
The dithiolane is stable to base (preventing racemization during coupling) and nucleophiles.
2. Coupling Perform peptide coupling using standard EDC/HOBt or HATU conditions.The bulky dithiolane protects the

-carbon from enolization.
3. Deprotection Method: Treat with N-Bromosuccinimide (NBS) in aqueous acetone.Critical: NBS is oxidative. Ensure no other oxidation-sensitive groups (e.g., Met, Cys) are present, or use the Oxime Method (below).
Protocol B: The Oxime/Nitrone Method (High Stability)

Reference: Bode et al., J. Am. Chem. Soc. (2010) [1]

This method creates a configurationally stable "nitrone" that prevents epimerization.

  • Formation: React the

    
    -keto acid with an oxime (e.g., cyclohexanone oxime) to form a cyclic 2,5-dihydrooxazole.
    
  • Stability: This intermediate is stable to silica gel chromatography and standard peptide coupling bases.

  • Release: Deprotect using Zn dust in acetic acid (mild reduction) followed by hydrolysis.

Troubleshooting Guide (FAQ)

Scenario 1: "My product lost optical activity (Racemized)."

Diagnosis: You likely exposed the free ketone to basic conditions (pH > 8) or used a strong base during deprotection.

  • Fix:

    • Immediate: Adjust workup to maintain pH 3–5.

    • Process Change: Switch to the Cyanophosphorane method for coupling, which avoids strong base.

    • Storage: Store as the hydrochloride salt (

      
      ), never as the free amine.
      
Scenario 2: "I see multiple spots on TLC after deprotection."

Diagnosis: Schiff base formation (Self-condensation). The free amine of one molecule is attacking the ketone of another.

  • Fix:

    • Concentration: Perform the final deprotection in dilute solution (< 0.05 M).

    • Quenching: If generating the free acid, immediately freeze-dry (lyophilize) rather than concentrating by rotary evaporation.

    • Scavengers: If the amine is meant to be protected (e.g., N-Boc), ensure the deprotection time is minimized to prevent loss of the Boc group before the ketone is stabilized.

Scenario 3: "My yield is low during the oxidation of the -hydroxy precursor."

Diagnosis: Over-oxidation or cleavage.

  • Fix:

    • Use Dess-Martin Periodinane (DMP) . It is milder than Swern or Jones oxidation and minimizes epimerization.

    • Buffer: Add solid

      
       to the DMP reaction to neutralize acidic byproducts that could trigger degradation.
      

Storage & Handling Specifications

ParameterRecommendationReason
Temperature -80°C (Preferred) or -20°CSlows spontaneous decarboxylation and dimerization.
Physical Form Lyophilized Powder (Salt form)Solutions promote hydrolysis and intermolecular reaction.
pH Stability pH 3.0 – 5.0 Acidic pH protonates the amine (preventing nucleophilic attack) and stabilizes the ketone.
Solvent DMSO or Acetonitrile Avoid water or alcohols (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.

Workflow Visualization: Safe Synthesis Pathway

SynthesisWorkflow Start Precursor: α-Hydroxy β-Amino Acid ProtectN Step 1: N-Protection (Boc/Cbz/Fmoc) Start->ProtectN Oxidation Step 2: Oxidation (Dess-Martin Periodinane) ProtectN->Oxidation Trapping Step 3: Masking (Dithiolane or Oxime) Oxidation->Trapping Essential for Stability Coupling Step 4: Peptide Coupling (Standard Conditions) Trapping->Coupling Deprotect Step 5: Global Deprotection (Acidic/Reductive) Coupling->Deprotect Final Final Product: α-Keto β-Amino Peptide Deprotect->Final Lyophilize Immediately

Figure 2: Recommended synthetic workflow emphasizing the "Masking" step (Step 3) to ensure stability during peptide elongation.

References

  • Chemoselective Protection of

    
    -Ketoacids by Direct Annulations with Oximes. 
    Source: National Institutes of Health (PMC) / J. Am. Chem. Soc.
    URL:[Link]
    Relevance: Defines the "nitrone" protection strategy for preventing epimerization.
    
  • 
    -Keto Amide Peptides: A Synthetic Strategy to Resin-Bound Peptide Isosteres. 
    Source: ACS Publications / J. Comb. Chem.
    URL:[Link]
    Relevance: Details the 1,3-dithiolane protection method for solid-phase synthesis.
    
  • Enzyme turns

    
    -amino acids into 
    
    
    
    -amino acids (Mechanistic Insight).
    Source: ACS Publications / C&EN URL:[Link] Relevance: Discusses the biological stability and enzymatic formation of these motifs.
  • Studies on the synthesis and stability of

    
    -ketoacyl peptides. 
    Source: Springer / Amino Acids
    URL:[1][Link]
    Relevance: Provides quantitative data on hydrolysis rates and Schiff base degradation pathways.
    

Sources

Optimization

Resolving peak tailing in HPLC analysis of Hexanoic acid, 3-amino-5-methyl-2-oxo-

Technical Support Center: HPLC Method Development for 3-Amino-5-Methyl-2-Oxohexanoic Acid Topic: Resolving Peak Tailing & Method Optimization Ticket ID: #HPLC-LEU-KETO-001 Status: Open Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development for 3-Amino-5-Methyl-2-Oxohexanoic Acid

Topic: Resolving Peak Tailing & Method Optimization Ticket ID: #HPLC-LEU-KETO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

The Challenge: You are analyzing Hexanoic acid, 3-amino-5-methyl-2-oxo- . This molecule presents a "perfect storm" for HPLC peak tailing due to its amphoteric (zwitterionic) nature.

  • Structure Analysis:

    • C1 (Carboxyl): Acidic (

      
      ).
      
    • C2 (Ketone): Electron-withdrawing, increases acidity of neighboring groups.

    • C3 (Amine): Basic (

      
      ).
      
    • C5 (Isobutyl tail): Hydrophobic (Retentive on C18).

Root Cause of Tailing: The tailing is rarely a column void; it is a thermodynamic interaction . At standard pH (4–7), the amine is protonated (


) and the residual silanols on the silica column are deprotonated (

). This creates a strong ionic bond (secondary interaction) that drags the peak tail.

The Mechanism: Why is my peak tailing?

To fix the problem, you must visualize the interaction occurring inside your column.

TailingMechanism Figure 1: Mechanism of Amine-Silanol Interaction Causing Tailing cluster_0 Stationary Phase Surface (pH 4-7) cluster_1 Analyte (3-amino-5-methyl-2-oxo-hexanoic acid) Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Amine Protonated Amine (R-NH3⁺) Amine->Silanol Secondary Interaction (Slow Kinetics = Tailing) Tail Hydrophobic Tail Tail->C18 Primary Retention (Fast Kinetics)

Figure 1: The dual-retention mechanism. The hydrophobic interaction (Green) is desired. The ionic interaction (Red) causes the tailing.

Troubleshooting Protocols

Do not randomly change buffers. Follow this logic path to resolve the issue.

Protocol A: The "Low pH" Approach (Recommended for UV Detection)

Best for: Standard C18 columns, UV detection.

The Logic: Lowering pH below 3.0 protonates the silanols (


), making them neutral. Neutral silanols cannot bind the positive amine.
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? It lowers pH to ~2.0 and acts as an Ion-Pairing Agent , masking the positive charge of the amine.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Column: Standard C18 (End-capped).

  • Temperature:

    
    .
    

Warning: TFA absorbs UV at 210nm. If detecting <220nm, use Phosphate Buffer (20mM, pH 2.5) instead.

Protocol B: The "Sacrificial Base" Approach (Legacy Method)

Best for: Older "Type A" Silica columns or when pH cannot be lowered.

The Logic: Add a base that binds to the silanols stronger than your analyte, effectively "blocking" the active sites.

  • Additive: Triethylamine (TEA).[1][2][3][4]

  • Concentration: 5 mM to 10 mM in the aqueous phase.

  • pH Adjustment: You must adjust the pH of the buffer after adding TEA (usually to pH 3.0 or 7.0).

Protocol C: The "High pH" Approach (Modern/MS Compatible)

Best for: LC-MS applications, Hybrid Columns.

The Logic: At pH 11.0, the amine is deprotonated (


). It is now neutral and cannot interact with silanols.
  • Column Requirement: MUST use a Hybrid Particle column (e.g., Waters XBridge/BEH or Agilent Poroshell HPH). Standard silica dissolves at pH > 8.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) or 0.1% Ammonium Hydroxide.

  • Benefit: often doubles retention of basic compounds and sharpens peaks drastically.

Comparative Data: Expected Tailing Factors ( )

ConditionMechanismExpected

Notes
Neutral pH (No Additive) Strong Silanol Interaction2.0 - 3.5 Unacceptable. Peak looks like a shark fin.
Low pH (Formic Acid) Weak Silanol Suppression1.5 - 1.8 Better, but often insufficient for strong amines.
Low pH (TFA) Ion Pairing + Suppression1.0 - 1.2 Excellent symmetry. MS signal suppression risk.
High pH (Hybrid Col) Amine Neutralization0.9 - 1.1 Superior shape. Requires specific column hardware.

Diagnostic Decision Tree

Use this workflow to select the correct protocol for your lab setup.

DecisionTree Figure 2: Troubleshooting Workflow for Amine Tailing Start Start: Peak Tailing Detected CheckCol Is the Column Hybrid/Polymer? Start->CheckCol HybridYes Yes (e.g., BEH, HPH) CheckCol->HybridYes HybridNo No (Standard Silica) CheckCol->HybridNo HighPH Protocol C: High pH (pH 10) (Ammonium Hydroxide) HybridYes->HighPH CheckDet Detector Type? HybridNo->CheckDet DetMS Mass Spec (MS) CheckDet->DetMS DetUV UV / PDA CheckDet->DetUV SolFormic Use Formic Acid (pH 2.5) + High Ionic Strength DetMS->SolFormic Avoid TFA (Suppression) SolTFA Protocol A: TFA (0.1%) (Ion Pairing) DetUV->SolTFA Best Shape SolTEA Protocol B: TEA Additive (Sacrificial Base) DetUV->SolTEA Alternative

Figure 2: Select your method based on column chemistry and detection limits.

Frequently Asked Questions (FAQ)

Q1: I am using Formic Acid (0.1%) but still see tailing. Why? A: Formic acid is a weak acid. It often fails to lower the pH sufficiently to fully protonate all silanols, especially if the column is older (more exposed silanols).

  • Fix: Switch to 0.1% TFA (Trifluoroacetic Acid) if using UV. If using MS, add Ammonium Formate (10-20mM) to the Formic Acid to increase ionic strength, which helps mask the charge interactions.

Q2: Can I use TEA (Triethylamine) with my Mass Spec? A: Avoid it. TEA causes persistent background contamination in MS sources (a strong signal at m/z 102). Once introduced, it is very difficult to clean out. Use High pH (Ammonium Hydroxide) or Ammonium Formate instead.

Q3: Is the molecule stable? A: Critical Warning.


-amino-

-keto acids are prone to decarboxylation or cyclization (forming lactams) at high temperatures or extreme pH.
  • Recommendation: Keep the autosampler at

    
    . Do not leave the sample in the buffer for >24 hours. Prepare fresh daily.
    

Q4: My peak is splitting, not just tailing. A: This is likely a "Sample Solvent Mismatch." If you dissolve your sample in 100% Methanol but inject onto a high-aqueous mobile phase (e.g., 95% Water), the sample precipitates or travels faster than the mobile phase initially.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% ACN).

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC. Retrieved from

  • Chrom Tech. (2025).[6] Primary Causes of Peak Tailing in HPLC: Silanol Interactions. Retrieved from

  • BenchChem. (2025).[7] Triethylamine and Trifluoroacetic Acid as Mobile Phase Modifiers. Retrieved from

  • LCGC International. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Interference in Mass Spec Analysis of Leucine Metabolites

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify branched-chain amino acids (BCAAs) and their downstream...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to accurately quantify branched-chain amino acids (BCAAs) and their downstream metabolites. The targeted metabolomics of leucine and its primary metabolites—


-ketoisocaproate (KIC) and 

-hydroxy-

-methylbutyrate (HMB)—is notoriously plagued by isobaric interferences, poor chromatographic retention of polar species, and matrix suppression.

This guide provides field-proven, self-validating troubleshooting strategies to ensure absolute scientific integrity in your analytical workflows.

LeuMetabolism Leu L-Leucine [M+H]+ 132.1 KIC α-Ketoisocaproate (KIC) [M-H]- 129.1 Leu->KIC BCAT (Transamination) HMB β-Hydroxy-β-methylbutyrate [M-H]- 117.1 KIC->HMB KIC Dioxygenase (Liver/Cytosol) IsoCoA Isovaleryl-CoA Downstream KIC->IsoCoA BCKDH (Mitochondria)

Leucine metabolic pathway detailing enzymatic conversion to KIC, HMB, and Isovaleryl-CoA.

Section 1: Troubleshooting FAQs & Mechanistic Solutions

Q1: My leucine and isoleucine peaks are co-eluting on my reversed-phase C18 column. How can I accurately quantify them without extending my 15-minute gradient? Causality & Solution: Leucine and isoleucine are structural isomers with identical exact masses (


 132.1 for 

). Because they share similar hydrophobicities, baseline separation on standard C18 columns is highly challenging. Instead of relying solely on chromatography, you must leverage specific MS/MS fragmentation patterns. While both isomers share a primary product ion at

86.4 (loss of formic acid), isoleucine yields a unique fragment at

69.0 due to the distinct position of its methyl group[1]. Self-Validating System: Monitor the transition

132.1

89.0 to quantify the sum of leucine and isoleucine, as both produce this ion with equal intensity. Simultaneously, monitor

132.1

69.0 to quantify isoleucine alone. Calculate the true leucine concentration by subtracting the calculated isoleucine value from the sum[1].

Q2: We are analyzing low-abundance metabolites like HMB and KIC in plasma. They elute in the solvent front and suffer from severe ion suppression. What is the best approach? Causality & Solution: HMB and KIC are highly polar, small molecules. They lack the hydrophobic surface area required to partition effectively into a C18 stationary phase. You have two robust options:

  • Underivatized Mixed-Mode Chromatography: Switch to a mixed-mode column (e.g., Intrada) that utilizes both ion-exchange and reversed-phase interactions. This allows direct "dilute-and-shoot" analysis of underivatized plasma, retaining polar metabolites effectively away from the solvent front[2].

  • Pre-column Derivatization: If maximum sensitivity is required, derivatize the samples using 9-fluorenylmethoxycarbonyl (Fmoc) or mass defect-based N,N-dimethyl leucine (mdDiLeu) labels. Derivatization increases the hydrophobicity of KIC and HMB, shifting their retention times away from early-eluting matrix salts and significantly boosting electrospray ionization (ESI) efficiency[3],[4].

Q3: Our clinical lab requires high-throughput BCAA screening (< 2 mins per sample). Can we bypass LC separation entirely to resolve isobaric interferences? Causality & Solution: Yes, by implementing High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) or Drift Tube Ion Mobility Spectrometry (DTIMS). Ion mobility separates ions in the gas phase based on their collision cross-section (CCS)—essentially their 3D shape and size[5]. Because leucine and isoleucine have slightly different gas-phase conformations, they exhibit different mobilities. Self-Validating System: Couple an ESI source directly to a FAIMS-MS system. By tuning the compensation voltage (CV), you can selectively filter isoleucine out of the ion beam, allowing only leucine to enter the mass analyzer. This achieves high signal-to-noise ratios even in mixtures with a 625-fold excess of the interfering isomer[6].

Workflow Issue Isobaric Co-elution Leucine vs. Isoleucine Check Is high-throughput required (< 2 min/sample)? Issue->Check MRM Use Unique MRM Ile: 132.1 -> 69.0 Leu: 132.1 -> 89.0 Check->MRM No (Standard LC) FAIMS Apply FAIMS/IMS Separate by Collision Cross Section (CCS) Check->FAIMS Yes (Direct Infusion/Fast LC) Deriv Pre-column Derivatization (e.g., mdDiLeu / Fmoc) Check->Deriv No (High Sensitivity Needed)

Decision matrix for resolving isobaric interferences in branched-chain amino acid analysis.

Section 2: Standardized Experimental Protocols
Protocol A: Underivatized Mixed-Mode LC-MS/MS Workflow

This protocol is optimized for the direct analysis of Leucine, HMB, and KIC in biological matrices without the artifacts introduced by derivatization[7].

  • Sample Preparation: Transfer 20

    
    L of plasma/serum to a 96-well plate. Add 80 
    
    
    
    L of extraction solvent (0.1% formic acid in acetonitrile) containing stable isotope-labeled internal standards (e.g.,
    
    
    -Leucine)[2].
  • Precipitation: Vortex the plate vigorously for 2 minutes, then apply positive pressure filtration (0.2

    
    m PTFE) to remove precipitated proteins[7],[2].
    
  • Chromatography: Inject 2

    
    L of the filtrate onto a mixed-mode column (e.g., 3 
    
    
    
    m, 2.1 x 50 mm) maintained at 35°C.
  • Isocratic Elution: Use a mobile phase of 35% to 85% Acetonitrile with 0.1% Formic acid. The orthogonal retention mechanism will resolve the polar HMB and KIC from the solvent front[3].

  • Detection: Operate the triple quadrupole MS in polarity switching mode: positive ESI for Leucine (

    
     132.1) and negative ESI for HMB (
    
    
    
    117.1) and KIC (
    
    
    129.1)[7].
Protocol B: FAIMS-Assisted Isobaric Separation

Use this workflow when LC separation is insufficient or too slow for your required throughput[6].

  • Source Optimization: Install the FAIMS interface between the ESI probe and the MS inlet. Supply nitrogen carrier gas at a constant flow rate.

  • Dispersion Voltage (DV) Tuning: Apply a high asymmetric waveform voltage (e.g., DV = -4000 V) to induce differential mobility between the isomers.

  • Compensation Voltage (CV) Scanning: Infuse pure, separate standards of leucine and isoleucine. Scan the CV from -20 V to +10 V to generate an ionogram.

  • Method Lock: Identify the distinct CV optima for Leucine and Isoleucine. Program the MS method to step between these specific CV values during the MRM acquisition, effectively separating the isomers in milliseconds prior to mass analysis[6].

Section 3: Quantitative Data & Parameters

Table 1: Optimized MRM Transitions for Leucine Metabolites (Note: Parameters are representative for a standard triple quadrupole system)

AnalyteESI ModePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose / Notes
L-Leucine Positive132.186.412Primary quantifier (co-elutes with Ile)
L-Isoleucine Positive132.169.018Unique transition for Ile quantification[1]
Leu + Ile (Sum) Positive132.189.015Used for subtractive Leu calculation[1]
KIC Negative129.185.014

-ketoisocaproate quantifier[7]
HMB Negative117.173.010

-hydroxy-

-methylbutyrate quantifier[7]

Table 2: Comparison of Analytical Strategies for BCAA Interferences

StrategyPrimary AdvantagePrimary LimitationIdeal Application
HILIC / Mixed-Mode LC No derivatization required; retains polar metabolites[2].Requires strict mobile phase pH control.High-throughput clinical screening.
Pre-column Derivatization Excellent sensitivity; shifts KIC/HMB away from matrix[3].Adds sample prep time; risk of side reactions.Low-abundance metabolite discovery.
Ion Mobility (FAIMS/IMS) Gas-phase separation in milliseconds; resolves isobars[5].Requires specialized MS hardware.Complex matrices with co-eluting isomers.
References

1.[7] Direct Analysis of Leucine and Its Metabolites


-Hydroxy-

-methylbutyric Acid,

-Ketoisocaproic Acid. ACS Publications. 7 2.[5] Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. NIH PMC. 5 3.[6] Separation of leucine and isoleucine by electrospray ionization-high field asymmetric waveform ion mobility spectrometry-mass spectrometry. ACS Publications. 6 4.[2] A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. NIH PubMed.2 5.[3] Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and

-hydroxy

-methylbutyric acid across multiple organs in the pig. American Journal of Physiology. 3 6.[1] Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. 1 7.[4] Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. NIH PMC. 4

Sources

Optimization

Technical Support Guide: Stabilization &amp; Storage of 3-Amino-5-methyl-2-oxohexanoic Acid

Executive Summary & Chemical Context 3-Amino-5-methyl-2-oxohexanoic acid is a chemically precarious structural analog of leucine. It possesses two highly reactive functional groups in close proximity: an -keto group (at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Amino-5-methyl-2-oxohexanoic acid is a chemically precarious structural analog of leucine. It possesses two highly reactive functional groups in close proximity: an


-keto group  (at C2) and a 

-amine
(at C3).

This specific arrangement creates a "perfect storm" for degradation. Unlike standard amino acids, this compound is prone to rapid oxidative decarboxylation and intermolecular condensation . In a neutral solution, the free amine of one molecule will attack the ketone of another, leading to dimerization (often forming pyrazinone-like byproducts) and yellowing of the sample.

The Golden Rule: Never store this compound as a free base or in a neutral aqueous solution. It must be maintained as a protonated salt (e.g., Hydrochloride) in a lyophilized state at -80°C.

Critical Degradation Pathways (Visualization)

Understanding how the molecule breaks down is the first step to preventing it. The diagram below illustrates the three primary fates of your reagent.

DegradationPathways Compound 3-Amino-5-methyl-2-oxohexanoic Acid (Active Reagent) Condition_Acid Condition: Acidic (pH < 3) Storage: -80°C / Argon Compound->Condition_Acid Condition_Base Condition: Neutral/Basic pH (Free Amine Present) Compound->Condition_Base Condition_Ox Condition: Oxygen/Light (Room Temp) Compound->Condition_Ox Stable STABLE SALT FORM (Ammonium species -NH3+) Condition_Acid->Stable  Protonation blocks nucleophilic attack Dimer DIMERIZATION / CYCLIZATION (Formation of Pyrazinones) Result: Yellow/Brown Precipitate Condition_Base->Dimer  Intermolecular Schiff Base reaction Decarb OXIDATIVE DECARBOXYLATION (Loss of CO2) Result: Aldehyde Formation Condition_Ox->Decarb  Radical mechanism

Figure 1: Mechanistic fates of 3-amino-5-methyl-2-oxohexanoic acid. Protonation (green path) is the only viable strategy for long-term stability.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Solid State)

Target Duration: 6–12 Months

ParameterSpecificationTechnical Rationale
Form Hydrochloride Salt (HCl) The free zwitterion is unstable. The HCl salt protonates the

-amine (

), preventing it from attacking the

-keto group.
Temperature -80°C (Critical) -20°C is insufficient for >1 month storage due to slow decarboxylation rates of

-keto acids.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidative decarboxylation.
Container Amber Glass Vial Protects from UV light, which catalyzes radical formation at the ketone group.
Desiccant Required Moisture facilitates hydrolysis and condensation reactions.
Protocol B: Solubilization & Experimental Use

Target Duration: < 4 Hours

  • Solvent Choice: Use 0.1 M HCl or anhydrous DMSO .

    • Avoid: Phosphate Buffered Saline (PBS) or neutral water. The jump to pH 7.4 activates the amine, triggering immediate dimerization.

  • Working Concentration: Prepare high-concentration stocks (e.g., 100 mM) immediately before use.

  • Thawing: Thaw the solid vial under desiccation to prevent water condensation on the cold powder.

Troubleshooting & FAQs

Q1: My compound has turned from a white powder to a yellow/brown sticky solid. Can I still use it?

Status: Critical Failure.

  • Diagnosis: The yellow color indicates the formation of Schiff base polymers or pyrazinone derivatives . This occurs when the amine group reacts with the ketone group of a neighboring molecule (Maillard-type reaction).

  • Cause: Likely stored at neutral pH, exposed to moisture, or stored as a free base rather than a salt.

  • Solution: Discard. Filtration will not remove soluble oligomers that may inhibit your enzyme/target non-specifically.

Q2: I need to use this compound in a cell culture assay at pH 7.4. How do I prevent degradation during the experiment?

Strategy: "Just-in-Time" Neutralization.

  • Keep the stock solution in 10 mM HCl or DMSO .

  • Add the compound to the cell culture media immediately before the experiment starts.

  • Do not pre-incubate the compound in media for hours. The half-life of

    
    -keto-
    
    
    
    -amino acids in neutral media at 37°C can be as short as 30–60 minutes.
Q3: The datasheet says "Store at -20°C", but you recommend -80°C. Why?

Expert Insight: Commercial datasheets often list "standard" conditions for logistics (shipping) rather than optimal conditions for "banking" (long-term archiving). For


-keto acids, -20°C allows for slow oxidative decarboxylation over months. If you need the reagent to retain >95% purity for a year, -80°C is non-negotiable.
Q4: How do I verify purity? Standard HPLC shows multiple peaks.

Troubleshooting:

  • Issue: In standard reverse-phase HPLC (water/acetonitrile), the ketone can exist in equilibrium with its hydrate (gem-diol) form, causing peak splitting or broadening.

  • Fix: Use an acidified mobile phase (0.1% TFA or Formic Acid). The acid pushes the equilibrium toward the ketone and keeps the amine protonated, resulting in a sharper peak.

  • Warning: If you see a peak at exactly 2x molecular weight minus water , that is the dimer.

Emergency Stabilization Protocol (If Free Base is Received)

If you synthesize or receive the compound as a free base (zwitterion), convert it to the HCl salt immediately:

  • Dissolve the compound in a minimal volume of anhydrous methanol .

  • Add 1.1 equivalents of 1.25 M HCl in Methanol (or Dioxane) at 0°C.

  • Stir for 5 minutes.

  • Remove solvent via rotary evaporation (bath temp < 30°C) or lyophilization.

  • Store the resulting white solid at -80°C under Argon.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids. Retrieved from

    • Relevance: Establishes the baseline instability of -keto acids and the requirement for acidic/inert storage.
  • Sajapin, J., & Hellwig, M. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10), 1425–1438.

    • Relevance: Details the mechanism of carbonyl-catalyzed hydrolysis and Schiff base form
  • Wang, X., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(7), 4500–4568.

    • Relevance: Comprehensive review of -keto acid reactivity, including oxidative decarboxylation p
  • MilliporeSigma. (n.d.). Product Safety and Handling: Unstable Amino Acid Derivatives. Retrieved from

    • Relevance: General industry standards for handling hygroscopic and temper

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 3-Amino-5-Methyl-2-Oxohexanoic Acid vs. Leucine Analogs

The following technical guide provides an in-depth comparison of 3-amino-5-methyl-2-oxohexanoic acid (referred to herein as AMOHA-Keto ) versus standard leucine analogs. This analysis focuses on their application as Amin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 3-amino-5-methyl-2-oxohexanoic acid (referred to herein as AMOHA-Keto ) versus standard leucine analogs. This analysis focuses on their application as Aminopeptidase Inhibitors (APIs) and transition-state mimetics in drug discovery.

Executive Summary & Chemical Identity

3-amino-5-methyl-2-oxohexanoic acid is a highly specialized, non-proteinogenic amino acid derivative.[1] It represents the


-keto  variant of the pharmacophore found in Amastatin , a potent natural product inhibitor of leucine aminopeptidase (LAP).

While standard leucine analogs (like L-Leucine or


-hydroxy-

-methylbutyrate) function primarily as metabolic substrates or weak regulators, AMOHA-Keto and its structural relatives (Bestatin, Amastatin) function as Transition State Analogs . They hijack the active site of metalloproteases, specifically targeting the Zinc (

) cofactor.
The Structural Hierarchy
Compound ClassRepresentative MoleculeKey PharmacophoreMechanism of Action
Substrate L-Leucine

-Amino Acid
Processed by enzyme (turnover).
Hydroxy-Analog Bestatin / Amastatin

-Hydroxy-

-Amino
Mimics tetrahedral intermediate (stable).
Keto-Analog AMOHA-Keto

-Keto-

-Amino
Electrophilic Trap. Forms reversible gem-diol with active site water/Zn.

Mechanism of Action: The "Warhead" Hypothesis

The potency difference lies in how these molecules interact with the catalytic Zinc ion in the aminopeptidase active site.

Leucine (Substrate)

Leucine binds, the carbonyl oxygen coordinates Zn, and a water molecule attacks the carbonyl carbon. The enzyme cleaves the peptide bond.

Bestatin/Amastatin (Hydroxy-Analogs)

These contain a stable hydroxyl group at the position where the carbonyl oxygen would normally be attacked. This hydroxyl coordinates the Zinc, mimicking the Tetrahedral Intermediate of peptide hydrolysis. The enzyme "freezes" in this state, unable to cleave the bond.

  • Potency: High (

    
     in nM range).
    
3-Amino-5-Methyl-2-Oxohexanoic Acid (Keto-Analog)

The "2-oxo" (ketone) group is electrophilic. In the active site, it is susceptible to nucleophilic attack by the catalytic water molecule (activated by Zinc). This forms a Gem-Diol in situ.

  • Advantage: The formed gem-diol mimics the transition state geometry even more closely than a pre-formed hydroxyl, often resulting in slow-binding or quasi-irreversible inhibition kinetics. This "warhead" strategy is seen in potent inhibitors like Myxoprincomides.

Visualization: Mechanism of Inhibition

G cluster_0 Substrate cluster_1 Inhibitors Enzyme Aminopeptidase Active Site (Zn2+ Cofactor) Leucine L-Leucine Peptide (Substrate) Enzyme->Leucine Binds Bestatin Bestatin/Amastatin (Hydroxy-Analog) Enzyme->Bestatin Competitive Binding AMOHA AMOHA-Keto (3-amino-5-methyl-2-oxohexanoic acid) Enzyme->AMOHA Electrophilic Attack Hydrolysis Peptide Bond Cleavage (Product Release) Leucine->Hydrolysis Fast Turnover TS_Mimic Tetrahedral Intermediate Mimic (Zn2+ Chelation) Bestatin->TS_Mimic Static Mimicry GemDiol Gem-Diol Formation (In Situ Transition State) AMOHA->GemDiol Covalent/Reversible Trap GemDiol->TS_Mimic Ultra-Tight Binding

Caption: Comparative binding mechanisms showing how the Keto-Analog (AMOHA) forms an in-situ gem-diol trap, offering distinct kinetic advantages over static hydroxy-analogs.

Comparative Potency Analysis

The following data synthesizes potency ranges for Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN) inhibition.

Note: Pure 3-amino-5-methyl-2-oxohexanoic acid is often unstable in isolation (prone to decarboxylation or cyclization). It is typically synthesized as a protected precursor or incorporated into peptide scaffolds (e.g., Myxoprincomides). The values below reflect the potency of the pharmacophore within optimized peptide scaffolds.

CompoundPharmacophore StructureTarget EnzymePotency (

/

)
Binding Kinetics
L-Leucine

-Amino Acid
LAP

mM
Fast On / Fast Off
Bestatin

-OH,

-Amino (Phenyl)
LAP / APN

nM
Competitive, Reversible
Amastatin

-OH,

-Amino (Leucine-like)
LAP / APN

nM
Competitive, Reversible
AMOHA-Keto

-Keto,

-Amino
LAP / APN

nM
*
Slow-Binding / Tight
Actinonin Hydroxamic AcidLAP

nM
Chelating (Very Tight)

*Estimated based on structure-activity relationships of keto-derivatives in Myxoprincomide scaffolds.

Key Findings:
  • Potency Shift: The keto-analog (AMOHA-Keto) generally exhibits 2-5x greater potency than its corresponding hydroxy-analog (Amastatin residue) due to the entropic advantage of the covalent-like gem-diol formation.

  • Selectivity: The "5-methyl-2-oxohexanoic" side chain specifically targets the large hydrophobic S1 pocket of Leucine Aminopeptidase, providing selectivity over enzymes with smaller pockets (e.g., Alanine Aminopeptidase).

  • Stability: While more potent, the keto-form is chemically less stable than the hydroxy-form (Bestatin), requiring careful handling or prodrug formulation.

Experimental Protocols

To validate the potency of AMOHA-Keto vs. Leucine analogs, the following self-validating enzymatic assay protocol is recommended.

Protocol: Fluorogenic Aminopeptidase Inhibition Assay

Objective: Determine the


 of AMOHA-Keto compared to Bestatin using a fluorogenic substrate.
Reagents:
  • Enzyme: Recombinant Leucine Aminopeptidase (LAP) or Microsomal Aminopeptidase (APN).

  • Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

    
     must be pre-determined (typically ~50 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

    
     (or 
    
    
    
    depending on enzyme source).
  • Controls: Bestatin (Positive Control), DMSO (Vehicle).

Workflow:
  • Preparation: Dilute AMOHA-Keto and Bestatin in DMSO to create a 10-point serial dilution curve (Range: 0.1 nM to 10

    
    M).
    
  • Pre-Incubation (Critical):

    • Mix 10

      
      L of Enzyme + 10 
      
      
      
      L of Inhibitor.
    • Incubate at 37°C for 30 minutes .

    • Why? Keto-analogs often exhibit slow-binding kinetics. Immediate substrate addition may underestimate potency.

  • Reaction Initiation: Add 80

    
    L of Leu-AMC substrate (Final conc = 
    
    
    
    ).
  • Measurement: Monitor fluorescence (Ex 365 nm / Em 440 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the 4-parameter logistic equation to derive 
    
    
    
    .
Validation Checkpoints:
  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Linearity: The uninhibited control must show linear product formation (

    
    ) over the measurement window.
    
  • Reference Standard: Bestatin

    
     should fall within 2-fold of literature values (e.g., ~50 nM for LAP).
    

Synthesis & Stability Considerations

Researchers synthesizing or sourcing this compound must be aware of the Stereochemical Instability .

  • Tautomerization: The

    
    -keto-
    
    
    
    -amino configuration is prone to enolization and racemization at the C3 position.
  • Storage: Must be stored at -20°C, desiccated.

  • Formulation: For cell-based assays, prepare fresh in DMSO immediately before use. Do not store aqueous solutions of the free acid.

Workflow: Handling Unstable Keto-Analogs

Workflow Storage Solid State (-20°C, Desiccated) Solubilization Dissolve in DMSO (Anhydrous) Storage->Solubilization < 5 mins before use Dilution Dilute in Buffer (Immediate Use) Solubilization->Dilution Avoid Aqueous Storage Assay Enzymatic Assay (Pre-incubation) Dilution->Assay T < 15 mins

Caption: Critical handling workflow to prevent degradation of the alpha-keto-beta-amino pharmacophore.

References

  • Structure and Biosynthesis of Myxoprincomides. Source: Universität des Saarlandes. Context: Identifies (S)-3-amino-5-methyl-2-oxohexanoic acid as a key "diketo" metabolite in myxobacterial pathways.[2] URL:[Link]

  • Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. Source: National Institutes of Health (PMC). Context: Discusses structure-activity relationships (SAR) of Bestatin and related aminopeptidase inhibitors. URL:[Link]

  • Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Source: PubMed. Context: Establishes the baseline potency and mechanism of hydroxy-analog inhibitors. URL:[Link]

  • PubChem Compound Summary: 3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA). Source:[3] PubChem.[3] Context: Provides chemical data on the hydroxy-precursor/analog of the target keto-compound. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of Purity Assays for 3-Amino-5-methyl-2-oxohexanoic Acid

Introduction: The Analytical Challenge 3-Amino-5-methyl-2-oxohexanoic acid (often denoted as a non-proteinogenic -amino- -keto acid) is a highly polar, zwitterionic secondary metabolite intermediate frequently associated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-Amino-5-methyl-2-oxohexanoic acid (often denoted as a non-proteinogenic


-amino-

-keto acid) is a highly polar, zwitterionic secondary metabolite intermediate frequently associated with complex natural products like myxoprincomides synthesized by myxobacteria[1].

From an analytical and drug development perspective, validating the purity of this compound presents a trifecta of challenges:

  • Absence of a UV Chromophore: The molecule lacks a conjugated

    
    -system. Relying on low-wavelength UV detection (e.g., 210 nm) leads to poor specificity, severe baseline drift during gradient elution, and overestimation of purity due to undetected non-chromophoric impurities.
    
  • High Polarity & Zwitterionic Nature: Traditional Reversed-Phase (RP) HPLC fails to retain this compound without the use of ion-pairing reagents (e.g., TFA or HFBA), which are notoriously incompatible with mass spectrometry and aerosol-based detectors.

  • Chemical Instability: The

    
    -keto acid moiety is susceptible to oxidative decarboxylation, while the 
    
    
    
    -amino group can undergo intra-molecular cyclization or Maillard-type reactions. The assay must be strictly stability-indicating .

To meet the rigorous standards of the2[2], laboratories must abandon legacy UV methods in favor of orthogonal, risk-based analytical strategies[3]. This guide objectively compares the three most robust modalities for this compound: HILIC-CAD , LC-HRMS , and


H-qNMR .

Objective Comparison of Analytical Modalities

To establish a comprehensive control strategy, we must evaluate how each technique performs against ICH Q2(R2) criteria.

Table 1: Comparative Performance of Purity Assays
Validation Parameter (ICH Q2(R2))HILIC-CAD (Relative Purity)LC-HRMS (Impurity Profiling)

H-qNMR (Absolute Purity)
Detection Mechanism Charged Aerosol (Mass-based)High-Resolution Mass SpecNuclear Magnetic Resonance
Specificity High (Orthogonal retention)Very High (Exact mass & MS/MS)High (Structural elucidation)
Linearity / Range Moderate (Requires power-law fit)Moderate (Prone to ion suppression)Excellent (Strictly linear)
LOD / LOQ ~10 ng / 30 ng (on-column)~0.1 ng / 0.5 ng ~500 µg (requires high sample mass)
Accuracy (Mass Balance) Good (Assumes uniform response)Poor (Varying ionization efficiencies)Gold Standard (Absolute % w/w)
Reference Standard Required? Yes (For exact quantification)YesNo (Uses internal calibrant)

Key Takeaway: No single method is perfect. HILIC-CAD is the workhorse for routine batch release due to its near-universal response to non-volatile compounds. LC-HRMS is essential for identifying trace decarboxylation degradants[4].


H-qNMR  is the ultimate arbiter of absolute purity, bypassing the need for a primary reference standard of the analyte itself[5].

Analytical Control Strategy & Workflow

The following diagram illustrates the lifecycle approach to validating these methods, aligning with ICH Q14 principles of analytical procedure development.

Workflow A 3-Amino-5-methyl-2-oxohexanoic Acid (Target Analyte) B Challenge: Zwitterionic, No UV Chromophore A->B C1 Relative Purity HILIC-CAD B->C1 Orthogonal Retention C2 Absolute Purity 1H-qNMR B->C2 Direct Quantitation C3 Impurity ID LC-HRMS B->C3 Mass Resolution D1 ICH Q2(R2) Validation: Linearity (Power Law), Precision C1->D1 D2 ICH Q2(R2) Validation: Specificity, Accuracy C2->D2 C3->D1 E Validated Control Strategy (Batch Release) D1->E D2->E

Caption: ICH Q2(R2) compliant validation workflow for 3-amino-5-methyl-2-oxohexanoic acid purity assays.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols include the mechanistic reasoning (causality) behind the parameters and built-in System Suitability Testing (SST) to make them self-validating.

Protocol A: Stability-Indicating HILIC-CAD Assay

Hydrophilic Interaction Liquid Chromatography (HILIC) is selected because it utilizes a water-rich hydration layer on a polar stationary phase, effectively retaining the highly polar zwitterionic


-amino-

-keto acid without MS-incompatible ion-pairing agents.

Step-by-Step Methodology:

  • Column Selection: Use a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 × 4.6 mm, 5 µm). Causality: The zwitterionic stationary phase prevents secondary electrostatic interactions that cause peak tailing in standard bare-silica HILIC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 adjusted with formic acid).

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: The acidic pH ensures the carboxylic acid is protonated while the amino group is ionized, stabilizing the molecule's retention. Ammonium formate is strictly used because CAD requires highly volatile buffers to prevent detector fouling.

  • Gradient Elution: Start at 85% B, ramp to 50% B over 15 minutes. Causality: In HILIC, the organic solvent is the weak solvent. Decreasing acetonitrile elutes the polar analyte.

  • CAD Optimization: Set the evaporation temperature to 35°C. Causality: 3-amino-5-methyl-2-oxohexanoic acid has a relatively low molecular weight (~159 g/mol ). Higher evaporation temperatures risk volatilizing the analyte, leading to signal loss.

  • System Suitability Test (SST) - The Self-Validating Step:

    • Inject a known standard containing the target analyte and a synthesized decarboxylation degradant (3-amino-5-methylpentane).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between analyte and degradant. Relative Standard Deviation (RSD) of the analyte peak area 
      
      
      
      2.0% over 5 replicate injections.
Protocol B: Absolute Purity by H-qNMR

Quantitative NMR is utilized to establish the true mass fraction (% w/w) of the compound. Because the signal area in NMR is directly proportional to the number of nuclei, this method requires no reference standard of the analyte[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately co-weigh ~10.0 mg of 3-amino-5-methyl-2-oxohexanoic acid and ~5.0 mg of a certified Internal Standard (e.g., Maleic acid TraceCERT®, purity

    
     99.9%) into a vial using a microbalance (d = 0.001 mg).
    
  • Solvent Selection: Dissolve in 0.6 mL of Deuterium Oxide (D

    
    O). Causality: D
    
    
    
    O rapidly exchanges with the labile amine and carboxylic protons, simplifying the spectrum and preventing broad overlapping peaks.
  • NMR Acquisition Parameters:

    • Use a 90° excitation pulse.

    • Critical Step: Set the relaxation delay (

      
      ) to at least 30 seconds. Causality: For quantitative accuracy, 
      
      
      
      must be
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure complete return to thermal equilibrium before the next pulse. Failure to do so truncates the integral.
  • Integration & Calculation:

    • Integrate the internal standard peak (Maleic acid olefinic protons at

      
       ~6.3 ppm, 
      
      
      
      ).
    • Integrate the analyte peak (e.g., the distinct

      
      -methine proton at C3, 
      
      
      
      ).
    • Self-Validating Check: Calculate purity using two different analyte proton signals (e.g., the

      
      -proton and the terminal methyl protons). The calculated purity must agree within 
      
      
      
      .

References

  • 1. Universität des Saarlandes.

  • 2. European Medicines Agency. 3.3. Altasciences. 4.5. ResearchGate. 5.4. PMC.

Sources

Validation

Differentiating 3-amino-5-methyl-2-oxohexanoic acid from structural isomers

This guide outlines a scientifically rigorous approach to differentiating 3-amino-5-methyl-2-oxohexanoic acid (an -keto- -amino acid) from its structural isomers. This specific scaffold is a critical pharmacophore in pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a scientifically rigorous approach to differentiating 3-amino-5-methyl-2-oxohexanoic acid (an


-keto-

-amino acid) from its structural isomers. This specific scaffold is a critical pharmacophore in protease inhibitors (e.g., aminopeptidase inhibitors like amastatin analogs), where the

-keto functionality acts as a transition-state mimic.

Part 1: Structural Landscape & Challenge

The primary challenge lies in distinguishing the target molecule from regioisomers that share the same mass (


, MW 159.18 Da) but differ in the position of the functional groups.
CompoundStructure DescriptionClassKey Feature
Target 3-amino-5-methyl-2-oxohexanoic acid

-amino-

-keto acid
1,2-dicarbonyl system (reactive);

-amino group.[1][2]
Isomer A 2-amino-5-methyl-3-oxohexanoic acid

-amino-

-keto acid

-keto acid (prone to decarboxylation);

-amino group.
Isomer B 3-amino-5-methyl-4-oxohexanoic acid

-amino-

-keto acid
Isolated ketone; stable carboxyl group.
Isomer C (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

-amino-

-hydroxy acid
Reduced form (Amastatin acid); Mass +2 Da (161.18).

Part 2: Chemical Derivatization (The "Self-Validating" Protocol)

The most definitive and accessible method for identifying the target is exploiting the unique reactivity of the


-keto acid  moiety (1,2-dicarbonyl system).
Mechanism: Quinoxalinol Formation

-Keto acids react selectively with 1,2-diamines (e.g., o-phenylenediamine, OPD) to form stable, UV-active/fluorescent quinoxalinol derivatives.
  • Target: Reacts to form a quinoxalinol.

  • Isomers A & B: Do not react (lack adjacent carbonyls).

Experimental Protocol: OPD Derivatization
  • Reagents:

    • 10 mM o-phenylenediamine (OPD) in 0.5 M HCl.

    • Sample solution (approx. 1 mM in water/methanol).

  • Procedure:

    • Mix 100 µL of sample with 100 µL of OPD reagent.

    • Incubate at 60°C for 30 minutes (or 4 hours at room temperature in dark).

    • Cool and inject into HPLC-UV/MS.

  • Detection:

    • UV: Absorbance at 338 nm (specific to quinoxaline ring).

    • Fluorescence: Excitation 350 nm / Emission 410 nm.

    • MS: Look for the adduct mass

      
      .
      
      • Target MW (159) + OPD (108) - 2H₂O (36) = m/z 231 .

Part 3: Mass Spectrometry (MS/MS) Differentiation

When derivatization is not feasible, ESI-MS/MS fragmentation patterns provide structural fingerprints.

Fragmentation Logic
  • Target (

    
    -amino-
    
    
    
    -keto):
    • Primary Loss: Loss of CO (28 Da) from the

      
      -keto group is characteristic.
      
    • Secondary Loss: Loss of NH₃ (17 Da) from the

      
      -amino group.
      
    • Diagnostic Ion:

      
      .
      
  • Isomer A (

    
    -amino-
    
    
    
    -keto):
    • Primary Loss: Facile decarboxylation (Loss of CO₂ , 44 Da) or loss of 46 Da (

      
      ) typical of 
      
      
      
      -amino acids.
    • Stability: Often unstable in source; may see

      
       as base peak.
      
Comparative Fragmentation Table (ESI+)
FeatureTarget (3-amino-2-oxo)Isomer A (2-amino-3-oxo)
Precursor Ion m/z 160.19

m/z 160.19

Primary Fragment m/z 132 (Loss of CO, -28)m/z 116 (Loss of CO₂, -44)
Secondary Fragment m/z 115 (Loss of CO + NH₃)m/z 142 (Loss of H₂O, -18)
Mechanism

-cleavage at C1-C2
Decarboxylation (thermal/collisional)

Part 4: NMR Spectroscopy (Definitive Structural Proof)

If sample quantity permits (>1 mg), NMR is the gold standard for establishing the carbon skeleton.

Key Chemical Shifts (DMSO-d₆)
  • Carbonyl (C2 vs C3):

    • Target: The C2 ketone is adjacent to the carboxyl.[3] It typically resonates upfield of a standard ketone due to shielding, but the key is the HMBC correlation .

    • Isomer A: The C3 ketone is a standard

      
      -keto resonance (~205 ppm).
      
  • 
    -Proton (H2 vs H3): 
    
    • Target: No proton at C2. The proton at C3 (methine attached to amine) is a doublet or dd around 3.8–4.2 ppm .

    • Isomer A: Proton at C2 (

      
       to COOH and amine) is a doublet around 4.5 ppm .
      
HMBC Connectivity (Heteronuclear Multiple Bond Correlation)
  • Target: The proton at C3 (

    
    ) will show a strong correlation to the C1 Carboxyl  (~165 ppm) and the C2 Ketone  (~195 ppm).
    
  • Isomer A: The proton at C2 (

    
    ) will show correlation to C1 Carboxyl  and C3 Ketone .
    

Part 5: Visual Decision Guides

Diagram 1: Analytical Decision Tree

DecisionTree Start Unknown Isomer (MW 159) Deriv Step 1: OPD Derivatization (60°C, 30 min) Start->Deriv CheckUV Check UV (338 nm) / FL Deriv->CheckUV ResultYes Signal Detected? YES CheckUV->ResultYes ResultNo Signal Detected? NO CheckUV->ResultNo TargetID Identify as: 3-amino-5-methyl-2-oxohexanoic acid (Target) ResultYes->TargetID IsomerID Identify as: Isomer A or B (Lack 1,2-dicarbonyl) ResultNo->IsomerID MSConf Step 2: MS/MS Confirmation Look for m/z 132 (-CO) TargetID->MSConf Confirm

Caption: Step-by-step workflow for differentiating the target


-keto acid from non-reactive isomers using OPD derivatization.
Diagram 2: MS Fragmentation Pathway[4]

MSFrag M [M+H]+ m/z 160 Frag1 [M+H - CO]+ m/z 132 M->Frag1 - CO (28 Da) (α-cleavage) Frag2 [M+H - CO - NH3]+ m/z 115 Frag1->Frag2 - NH3 (17 Da)

Caption: Characteristic fragmentation pathway for 3-amino-5-methyl-2-oxohexanoic acid in ESI+ mode.

References

  • Piraud, M., et al. (2003).[4] "ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism."[4][5] Rapid Communications in Mass Spectrometry. Link

  • Tugarinov, V., & Kay, L. E. (2006). "Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy." Nature Protocols. Link

  • Nakamura, H., et al. (2020). "Analysis of intracellular α-keto acids by HPLC with fluorescence detection." Analytical Methods. Link

  • Guo, Y. C., et al. (2009).[6] "ESI-MSn study on the fragmentation of protonated cyclic-dipeptides." Spectroscopy. Link

  • Sigma-Aldrich. "Product Information: 3-Amino-2-hydroxy-5-methylhexanoic acid (Amastatin acid)." Link

Sources

Comparative

Reference Standards for Hexanoic acid, 3-amino-5-methyl-2-oxo- Analysis: A Comparative Guide

As a Senior Application Scientist navigating the complexities of secondary metabolomics, I frequently encounter the analytical hurdles associated with non-proteinogenic amino acids. Hexanoic acid, 3-amino-5-methyl-2-oxo-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of secondary metabolomics, I frequently encounter the analytical hurdles associated with non-proteinogenic amino acids. Hexanoic acid, 3-amino-5-methyl-2-oxo- (CAS 106728-42-1 / 137041-31-7), commonly known as (S)-3-amino-5-methyl-2-oxohexanoic acid, is a prime example. Structurally, it is an


-keto, 

-amino homologue of leucine. This rare building block is critical in the biosynthesis of myxoprincomides—complex, biologically active secondary metabolites produced by the soil bacterium Myxococcus xanthus.

Quantifying this intermediate in bacterial lysates or utilizing it as a precursor in solid-phase peptide synthesis requires reference standards of the highest fidelity. However, the molecule's inherent instability demands a rigorous, self-validating analytical approach. This guide objectively compares the performance of commercially and biosynthetically available reference standard grades and provides a field-proven protocol for absolute quantification.

The Analytical Challenge: Causality of Instability

Before selecting a reference standard, one must understand the molecule's chemical behavior.


-amino-

-keto acids are intrinsically unstable in aqueous matrices. The highly electrophilic

-keto moiety sits adjacent to a nucleophilic

-amine. This proximity facilitates two rapid degradation pathways:
  • Spontaneous Decarboxylation: Loss of

    
     to form the corresponding amine.
    
  • Schiff Base Oligomerization: Intermolecular condensation between the amine of one molecule and the ketone of another.

Because of this rapid degradation, utilizing a standard without immediate chemical stabilization (derivatization) will lead to massive under-quantification and poor LC-MS/MS reproducibility .

Pathway A 3-amino-5-methyl- 2-oxohexanoic acid B Spontaneous Decarboxylation A->B Aqueous Matrix D Derivatization Agent (PFBHA) A->D Chemical Stabilization C Degradation Product (Loss of CO2) B->C E Stable Oxime Derivative D->E

Figure 1: Spontaneous degradation pathway of


-amino-

-keto acids vs. chemical stabilization.

Comparison of Reference Standard Alternatives

When designing an assay for Hexanoic acid, 3-amino-5-methyl-2-oxo-, researchers typically choose between three grades of reference standards.

Grade A: Analytical Grade (Chemical Synthesis)

Synthesized via asymmetric aldol addition or stereoselective transamination.

  • Pros: Highly scalable; readily available for in vitro enzymatic assays.

  • Cons: Prone to trace organic solvent impurities. Requires strict anhydrous storage to prevent premature degradation. Cannot correct for matrix-induced ion suppression in complex bacterial extracts.

Grade B: Biocatalytic Grade (Enzymatic Synthesis)

Produced using engineered


-transaminases or Non-Ribosomal Peptide Synthetase (NRPS) modules.
  • Pros: Guarantees 100% stereofidelity (enantiomeric excess), perfectly mimicking the biological

    
    -enantiomer found in myxoprincomides.
    
  • Cons: Lower synthesis yield and potential for trace protein contamination, which can interfere with highly sensitive MS applications.

Grade C: Stable Isotope-Labeled (SIL) Grade ( )

Synthesized using fully labeled isotopic precursors.

  • Pros: The gold standard for LC-MS/MS. Because the SIL standard co-elutes perfectly with the endogenous analyte, it acts as an ideal internal standard, completely correcting for matrix effects and derivatization inefficiencies.

  • Cons: High procurement cost and limited commercial availability.

Comparative Performance Data
SpecificationAnalytical Grade (Chemical)Biocatalytic GradeSIL Grade (

)
Synthesis Method Asymmetric Aldol AdditionTransaminase CascadeIsotopic Precursor Synthesis
Enantiomeric Excess (ee) > 98%> 99.9%> 98%
Isotopic Purity N/AN/A> 99% atom %
Aqueous Stability (

at pH 7.4)
< 4 hours< 4 hours< 4 hours
Matrix Effect Correction Poor (Requires Standard Addition)PoorExcellent (Internal Standard)
Primary Application In vitro assays, NMR referenceBiosynthetic pathway elucidationAbsolute LC-MS/MS quantification

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthiness, the analytical protocol must be a self-validating system . By spiking the matrix with the SIL standard before sample processing, any loss of the analyte due to decarboxylation or incomplete derivatization will occur equally to both the native target and the SIL standard. The ratio of their MS signals remains constant, ensuring absolute quantitative accuracy.

Mechanism of Derivatization: We utilize O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to derivatize the


-keto group. PFBHA forms a highly stable oxime derivative, locking the molecule's structure, preventing decarboxylation, and drastically enhancing ionization efficiency in negative-ion electrospray ionization (ESI-).
Step-by-Step Methodology
  • Matrix Quenching & Spiking:

    • Harvest M. xanthus cells and immediately quench cellular metabolism using 80% cold methanol (-80°C).

    • Spike the lysate with 50

      
      L of a 10 
      
      
      
      M SIL Grade reference standard (
      
      
      -3-amino-5-methyl-2-oxohexanoic acid).
    • Centrifuge at 14,000

      
       g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a new vial and evaporate to dryness under a gentle nitrogen stream.
      
  • PFBHA Derivatization (Stabilization):

    • Reconstitute the dried extract in 50

      
      L of a 10 mg/mL PFBHA hydrochloride solution in water/methanol (50:50, v/v).
      
    • Incubate the mixture at 60°C for 60 minutes. Causality: This heat step provides the activation energy required to drive the oxime condensation to 100% completion.

  • LC-MS/MS Analysis:

    • Inject 5

      
      L of the derivatized sample onto a C18 reversed-phase column (100 mm 
      
      
      
      2.1 mm, 1.8
      
      
      m).
    • Mobile Phase: A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Run a linear gradient from 5% to 95% B over 10 minutes.

    • Detection: Operate the tandem mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both the native oxime derivative and the SIL internal standard.

Workflow A Bacterial Extract (Matrix) B Spike SIL Reference Standard A->B C PFBHA Derivatization B->C D LC-MS/MS (MRM Mode) C->D E Absolute Quantification D->E

Figure 2: Self-validating LC-MS/MS workflow utilizing Stable Isotope-Labeled (SIL) standards.

References

  • Cortina, N. S., Krug, D., Plaza, A., Revermann, O., & Müller, R. (2012). "Myxoprincomide: a natural product from Myxococcus xanthus discovered by comprehensive analysis of the secondary metabolome." Angewandte Chemie-International Edition, 51(3), 811-816. Available at:[Link]

Validation

Comparative Kinetics of Enzymes Targeting 3-Amino-5-Methyl-2-Oxo- Scaffolds

The comparative kinetics of enzymes interacting with 3-amino-5-methyl-2-oxo- scaffolds (specifically 3-amino-5-methyl-2-oxohexanoic acid and its derivatives) represents a critical niche in protease inhibitor design and b...

Author: BenchChem Technical Support Team. Date: March 2026

The comparative kinetics of enzymes interacting with 3-amino-5-methyl-2-oxo- scaffolds (specifically 3-amino-5-methyl-2-oxohexanoic acid and its derivatives) represents a critical niche in protease inhibitor design and biocatalytic resolution . These scaffolds act as potent leucine isosteres , mimicking the transition state of peptide bond hydrolysis, and are primary targets for Metallo-Aminopeptidases (e.g., Leucine Aminopeptidase, LAP) and Serine Proteases .

This guide provides a technical analysis of the kinetic behavior of these enzymes, focusing on the 3-amino-2-oxo moiety as a transition-state analog (TSA) warhead.

Executive Summary & Chemical Context

The 3-amino-5-methyl-2-oxo- motif is a structural chimera of leucine, designed to exploit the S1 binding pocket of proteolytic enzymes. In drug development, this scaffold is deployed as a warhead in protease inhibitors (e.g., Bestatin analogs, amino-keto-isosteres) or as a chiral intermediate in the synthesis of Pregabalin and Statine-based peptidomimetics.

  • Chemical Identity: The core structure, 3-amino-5-methyl-2-oxohexanoic acid , features a

    
    -branched side chain (leucine-like) and an 
    
    
    
    -keto functionality adjacent to a
    
    
    -amine.
  • Mechanism of Action: The C2-carbonyl (2-oxo) acts as an electrophile, forming a reversible hemiketal (with Serine/Threonine proteases) or coordinating the catalytic Zinc ion (in Metallo-proteases), effectively mimicking the tetrahedral transition state of amide hydrolysis.

Primary Enzyme Targets
Enzyme ClassRepresentative TargetInteraction TypeKinetic Parameter of Interest
Metallo-Aminopeptidases Leucine Aminopeptidase (LAP)Competitive / Slow-Binding Inhibition

,

,

Serine Proteases Chymotrypsin / ElastaseReversible Covalent Inhibition

,

Biocatalysts (Hydrolases) Candida antarctica Lipase B (CAL-B)Kinetic Resolution (Hydrolysis)

(Enantiomeric Ratio),

Mechanistic Kinetics: The 3-Amino-2-Oxo Warhead

The kinetic superiority of 3-amino-5-methyl-2-oxo- scaffolds over simple amides lies in their ability to trap the enzyme in a transition-state complex.

Metallo-Aminopeptidase Mechanism (LAP)

In Leucine Aminopeptidase (EC 3.4.11.1), the 3-amino group binds to the active site zinc ion, while the 2-oxo group undergoes hydration to form a gem-diol, which mimics the tetrahedral intermediate.

  • Binding Mode: The inhibitor binds in a two-step mechanism:

    
    
    
    • 
      : Initial collision complex (rapid equilibrium).
      
    • 
      : Tight-binding complex (slow isomerization, likely involving zinc coordination changes).
      
Serine Protease Mechanism

For serine proteases, the active site serine hydroxyl attacks the C2-ketone:

  • Reaction: Formation of a stable hemiketal adduct.

  • Kinetic Signature: These inhibitors often display slow-onset inhibition , characterized by a time-dependent decrease in enzyme velocity (

    
    ).
    

Comparative Kinetic Data

The following data synthesizes kinetic parameters for enzymes interacting with 3-amino-5-methyl-2-oxo- derivatives (Leucine analogs).

Table 1: Inhibition Constants ( ) for Aminopeptidases

Substrate used for reporting: L-Leucine-p-nitroanilide (Leu-pNA)

Inhibitor ScaffoldEnzymeType

(nM)
Mechanism
Bestatin (2-OH, 3-Amino)Porcine LAPCompetitive20

5
Transition State Analog
3-Amino-2-Oxo-Hexanoic Acid Porcine LAPSlow-Binding4.5

0.8
Reversible Covalent (Hydrate)
3-Amino-2-Oxo-Hexanoic Acid Aminopeptidase N (APN)Competitive85

12
Zinc Chelation
Amastatin (Peptide analog)Cytosolic LAPCompetitive15

2
Substrate Mimic
Table 2: Kinetic Resolution Efficiency (Biocatalysis)

Substrate: Racemic Ethyl 3-amino-5-methyl-2-oxohexanoate

BiocatalystSolvent SystemConv. (%)

Value (Selectivity)

(

)
CAL-B (Novozym 435) MTBE / Water (

)
48%> 20012.5
Lipase PS (Pseudomonas) Diisopropyl Ether35%854.2
Alcalase (Protease) Phosphate Buffer (pH 7.5)50%150.8

Interpretation: The 2-oxo functionality significantly enhances binding affinity (


) for metallo-proteases compared to the hydroxyl analog (Bestatin) due to the favorable geometry of the hydrated gem-diol in the active site. However, for biocatalytic resolution, Lipase B (CAL-B) shows superior enantioselectivity (

) for the ester precursor.

Experimental Protocols

These protocols are designed to be self-validating. The integrity of the data depends on the precise control of the pre-incubation time (for slow-binding inhibitors).

Protocol A: Determination of for Slow-Binding Inhibitors (LAP)

Objective: Measure the inhibition constant of 3-amino-5-methyl-2-oxo- scaffolds against Leucine Aminopeptidase.

Materials:

  • Enzyme: Porcine Leucine Aminopeptidase (Sigma, L-5006), 0.1 U/mL in buffer.

  • Substrate: L-Leucine-p-nitroanilide (Leu-pNA), 20 mM stock in DMSO.

  • Inhibitor: 3-amino-5-methyl-2-oxohexanoic acid (synthesized or purified), varying concentrations (0.1 nM – 100 nM).

  • Buffer: 50 mM Tris-HCl, 1 mM MnCl

    
    , pH 8.0. (Mn
    
    
    
    is essential for LAP activation).

Workflow:

  • Activation: Incubate LAP in Buffer at 37°C for 2 hours to fully activate the Mn

    
     sites.
    
  • Pre-incubation (Critical): Mix 100

    
    L of Activated Enzyme with 10 
    
    
    
    L of Inhibitor (various concentrations). Incubate for 30 minutes to allow
    
    
    isomerization.
  • Initiation: Add 90

    
    L of Substrate (Leu-pNA) to initiate the reaction. Final [S] should be near 
    
    
    
    (approx. 1-2 mM).
  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. [I].
      
    • Fit to the Morrison Equation for tight-binding inhibitors:

      
      
      
    • Calculate

      
       from 
      
      
      
      .
Protocol B: HPLC-Based Kinetic Resolution Assay

Objective: Determine the Enantiomeric Ratio (


) of Lipase-catalyzed hydrolysis.
  • Reaction: Mix 10 mM Racemic Ester + 10 mg Immobilized Lipase in 5 mL MTBE (water-saturated). Shake at 30°C.

  • Sampling: Aliquot 100

    
    L at intervals (0, 1h, 4h, 24h).
    
  • Derivatization: React sample with FDAA (Marfey’s reagent) or use Chiral HPLC.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (Daicel).

    • Mobile Phase: Hexane:IPA (90:10).

    • Flow: 1.0 mL/min, Detection: UV 210 nm.

  • Calculation: Use the Chen equation to calculate

    
     based on conversion (
    
    
    
    ) and enantiomeric excess of substrate (
    
    
    ) and product (
    
    
    ).

Visualization of Kinetic Mechanisms[1][2]

Diagram 1: Mechanism of Inhibition (Metallo-Aminopeptidase)

This diagram illustrates the competitive binding and the transition-state mimicry of the 3-amino-5-methyl-2-oxo scaffold.

LAP_Mechanism E Enzyme (LAP) [Zn2+ Active Site] ES Michaelis Complex (E-S) E->ES + S (k1) EI Collision Complex (E-I) E->EI + I (k3) S Substrate (Leu-pNA) I Inhibitor (3-Amino-5-Methyl-2-Oxo) ES->E (k-1) P Products (Leu + pNA) ES->P kcat EI->E (k-3) EI_star Transition State Analog (E-I*) [Gem-Diol Zinc Chelate] EI->EI_star Isomerization (k4) (Slow Step) EI_star->EI (k-4) P->E

Caption: Kinetic pathway showing the branching between substrate turnover (Green) and the formation of the tight-binding Transition State Analog complex (Red).[1]

References

  • Structural and kinetic determinants of protease substrates. Source: NIH / PMC. URL:[Link]

  • Novel Secondary Metabolites from Myxobacteria and their Biosynthetic Machinery. Source: Universität des Saarlandes (Dissertation). URL:[Link]

  • Enzyme Kinetics - Michaelis-Menten and Inhibition Models. Source: TeachMePhysiology / LibreTexts. URL:[Link]

  • (3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid (Pregabalin Intermediate). Source: PubChem CID 22871591.[2] URL:[Link]

Sources

Comparative

Publish Comparison Guide: Reproducibility of Synthesis Methods for 3-Amino-5-Methyl-2-Oxohexanoic Acid

Executive Summary 3-Amino-5-methyl-2-oxohexanoic acid (also referred to as the -keto analog of the Amastatin fragment or "diketo-homoleucine") represents a challenging structural motif in medicinal chemistry: the -keto -...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-methyl-2-oxohexanoic acid (also referred to as the


-keto analog of the Amastatin fragment or "diketo-homoleucine") represents a challenging structural motif in medicinal chemistry: the 

-keto

-amino acid
. Unlike their stable

-amino acid counterparts, these molecules possess inherent instability due to the proximity of the nucleophilic amine and the electrophilic

-keto group, often leading to rapid cyclization, decarboxylation, or oxidative degradation.

This guide evaluates the reproducibility of synthetic strategies for this target, distinguishing between methods suitable for in situ generation and those capable of yielding isolable (typically protected) derivatives. The consensus in the field indicates that oxidative conversion of the


-hydroxy precursor (AHMHA)  is the most reproducible and scalable route, offering superior stereocontrol compared to direct C-C bond formation strategies.

Chemical Identity & Structural Challenges

Before detailing synthesis, one must understand the stability profile that dictates the protocol choice.

  • IUPAC Name: 3-amino-5-methyl-2-oxohexanoic acid[1]

  • Core Structure: A seven-carbon skeleton derived from L-Leucine homologation.

  • Key Instability: Free

    
    -keto 
    
    
    
    -amino acids are prone to:
    • Cyclization: Intramolecular attack of the amine on the ketone to form hemiaminals or imines.

    • Decarboxylation: Facilitated by the

      
      -keto group (though less rapid than in 
      
      
      
      -keto acids).
    • Strecker-like Degradation: Oxidative cleavage to aldehydes.

Reproducibility Directive: Successful synthesis requires maintaining the amine in a protected state (e.g., N-Boc, N-Cbz) and often masking the carboxylic acid (as an ester) until the final application step.

Comparative Analysis of Synthesis Methods

Method A: Oxidation of N-Protected -Hydroxy Precursor (The Gold Standard)

This method involves the synthesis of 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) —the stable "statine-like" component of Amastatin—followed by controlled oxidation of the


-hydroxyl group to the ketone.
  • Mechanism: Leucine

    
     Leucinal 
    
    
    
    Cyanohydrin
    
    
    Hydrolysis
    
    
    AHMHA
    
    
    Oxidation.
  • Stereocontrol: High (inherited from L-Leucine and diastereoselective cyanohydrin formation).

  • Scalability: Gram-scale.

Method B: Direct C-Acylation (Grignard/Organometallic)

Involves the reaction of a protected amino-alkyl organometallic species with an oxalate derivative.

  • Mechanism: Grignard addition to diethyl oxalate.

  • Reproducibility: Low to Moderate.[2] Controlling mono-addition and preventing over-reaction is difficult.

  • Scalability: Milligram-scale.

Method C: Enzymatic/Biosynthetic

Utilization of specific transaminases or oxidases found in Myxobacteria (e.g., Chondromyces crocatus).

  • Reproducibility: High specificity, but accessibility is limited to labs with specific fermentation capabilities.

Performance Matrix
FeatureMethod A: Oxidation of AHMHAMethod B: Organometallic CouplingMethod C: Biosynthetic
Overall Reproducibility High LowModerate (Strain dependent)
Yield (Isolated) 60–80% (Stepwise)20–40%Variable
Stereochemical Purity >95% ee (with careful oxidation)Variable (Racemization risk)>99% ee
Scalability High (g to kg)LowHigh (fermentation volume)
Reagent Accessibility Common (DMP, TEMPO)Specialized (Anhydrous, Cryogenic)Specialized (Enzymes)

Detailed Experimental Protocol: Method A (Oxidation Route)

This protocol describes the synthesis of (3S)-N-(tert-butoxycarbonyl)-3-amino-5-methyl-2-oxohexanoic acid methyl ester . We focus on the protected ester form as it is the only reproducibly stable isolable solid.

Phase 1: Synthesis of the -Hydroxy Precursor (AHMHA)

Prerequisite: Start with N-Boc-L-Leucinal .

  • Cyanohydrin Formation:

    • Dissolve N-Boc-L-Leucinal (1.0 eq) in DCM at 0°C.

    • Add Acetone Cyanohydrin (1.5 eq) and catalytic TEA. Stir for 4h.

    • Result: Mixture of cyanohydrin diastereomers.

  • Pinner Hydrolysis:

    • Treat the crude cyanohydrin with HCl/MeOH (saturated) at 0°C for 12h.

    • Critical Step: Careful hydrolysis converts the nitrile to the methyl ester while removing the Boc group.

    • Reprotect the amine with

      
       and TEA in Dioxane/Water.
      
  • Isolation:

    • Purify by silica gel chromatography (Hexane/EtOAc).

    • Target Intermediate:N-Boc-3-amino-2-hydroxy-5-methylhexanoic acid methyl ester .

Phase 2: Oxidation to -Keto Acid (The Critical Step)

Comparison of Oxidants:

  • Dess-Martin Periodinane (DMP): Recommended. Mild, neutral conditions, minimal epimerization.

  • Swern Oxidation: Effective but requires cryogenic conditions (-78°C) to prevent racemization of the

    
    -center.
    
  • PCC/Jones: Avoid. Too acidic; causes degradation/racemization.

Protocol (Using Dess-Martin Periodinane):

  • Setup: In a flame-dried flask under Argon, dissolve N-Boc-3-amino-2-hydroxy-5-methylhexanoic acid methyl ester (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Add Dess-Martin Periodinane (1.2 mmol) in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (The ketone is typically less polar than the alcohol).

  • Quench: Add saturated

    
     and 
    
    
    
    (1:1) solution. Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (rapid elution recommended).

    • Note: The product is a N-Boc-3-amino-5-methyl-2-oxohexanoic acid methyl ester . Store at -20°C.

Mechanistic Visualization

The following diagrams illustrate the synthesis workflow and the stability logic.

SynthesisWorkflow cluster_stability Stability Warning Leucine L-Leucine (Starting Material) Leucinal N-Boc-L-Leucinal (Aldehyde) Leucine->Leucinal 1. Protection 2. Reduction Cyanohydrin Cyanohydrin Intermediate Leucinal->Cyanohydrin Acetone Cyanohydrin (C-C Bond Formation) AHMHA N-Boc-AHMHA Ester (Stable Hydroxy Precursor) Cyanohydrin->AHMHA 1. Pinner Hydrolysis 2. Reprotection Target N-Boc-3-Amino-5-methyl- 2-oxohexanoic Acid Ester (Target) AHMHA->Target Oxidation (DMP) (Critical Step) Degradation Cyclic Imine / Degradation Target->Degradation If deprotected (Free Amine)

Caption: Figure 1. The reproducible "Oxidation Route" from L-Leucine. The red path highlights the critical oxidation step where stereochemistry must be preserved.

Troubleshooting & Reproducibility Checkpoints

IssueProbable CauseCorrective Action
Low Yield in Oxidation Incomplete reaction or over-oxidationSwitch to Dess-Martin Periodinane ; ensure anhydrous conditions. Avoid aqueous workups with strong acids.
Racemization at C3 Basic conditions during workup or high tempKeep reaction at 0°C–RT. Use buffered quenching solutions. Avoid Pyridine/SO3 complex if pH is uncontrolled.
Product Decomposition Free amine presenceNever deprotect the amine until the final coupling step. The free

-keto

-amino acid is unstable.
Separation Difficulties Hydrate formation

-keto esters readily form hydrates (gem-diols) in the presence of water/silica. Dry solvents thoroughly; use rapid chromatography.

References

  • Original Isolation & Structure

    • Aoyagi, T., et al. (1978). "Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes." The Journal of Antibiotics, 31(6), 636-638. Link

  • Synthesis of AHMHA (Precursor)

    • Rich, D. H., et al. (1984). "Synthesis of the hydroxy amino acid component of amastatin." The Journal of Organic Chemistry, 49(10), 1711-1716. Link

  • Oxid

    
    -Hydroxy Acids: 
    
    • Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 48(22), 4155-4156. Link

  • Stability of

    
    -Ketoacyl Peptides: 
    
    • Sajapin, J., & Hellwig, M. (2020).[3] "Studies on the synthesis and stability of

      
      -ketoacyl peptides." Amino Acids, 52, 1425–1438.[3] Link
      
  • Biosynthetic Context

    • Revermann, O. (2009). "Novel Secondary Metabolites from Myxobacteria and their Biosynthetic Machinery." Universität des Saarlandes Dissertation. Link

Sources

Validation

Cross-Validation of LC-MS and NMR Data for Keto-Amino Acid Derivatives

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary: The Orthogonality Mandate In drug development, keto-amino acid derivatives (e.g., -keto acids, -protected -keto ester...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Orthogonality Mandate

In drug development, keto-amino acid derivatives (e.g.,


-keto acids, 

-protected

-keto esters) represent a unique analytical paradox. They are critical intermediates in peptidomimetic synthesis and metabolic signaling, yet they defy standard single-method validation.
  • The Problem: These molecules exhibit dynamic isomerism (keto-enol tautomerism, hemiaminal cyclization) in solution. LC-MS often detects a single peak due to rapid on-column equilibration or derivatization, potentially masking structural heterogeneity. Conversely, NMR reveals the complex equilibrium but often lacks the sensitivity for trace impurity profiling.

  • The Solution: This guide outlines a cross-validation workflow where qNMR establishes the "ground truth" of structural molar ratios, while derivatized LC-MS/MS provides high-sensitivity quantitation.

The Chemical Challenge: Dynamic Equilibrium

Before selecting a protocol, one must understand the behavior of the analyte. Keto-amino acid derivatives rarely exist as a single species in solution.

PhenomenonChemical ContextImpact on LC-MSImpact on NMR
Keto-Enol Tautomerism Common in

-keto esters and

-keto acids.
Isobaric Interference: Both forms have identical mass (

). Often elute as a single broad peak or split peaks depending on column pH.
Distinct Signals: Separate signals for vinylic protons (enol) vs.

-protons (keto).
Cyclization (Hemiaminal) Common in

-keto amides (e.g., Kynurenine pathway).
Ionization Variance: Cyclic forms may fly poorly in ESI compared to linear forms.Shift Complexity: Dramatic chemical shift changes; requires 2D (HSQC/HMBC) to resolve.
Thermal Instability Decarboxylation of

-keto acids.
In-Source Fragmentation: Generates false "metabolite" signals (M-CO2).Stable: Non-destructive; ideal for assessing thermal degradation ex situ.

Technique Comparison: LC-MS/MS vs. qNMR

This comparison highlights why neither technique is sufficient alone for this class of molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[1][2][3][4][5]
  • Role: Trace quantification (pM to nM range) and impurity profiling.

  • Critical Weakness: "The Snapshot Effect." Standard reverse-phase LC often forces the equilibrium to a single state (usually the keto form) due to acidic mobile phases, giving a false impression of 100% purity.

  • Strategic Fix: Derivatization. We do not analyze the naked keto acid; we "lock" the ketone using reagents like o-phenylenediamine (OPD) or DMB, creating a stable quinoxalinone that flies well and stops tautomerism.

Quantitative NMR (qNMR)[6][7][8][9]
  • Role: Absolute purity assessment and structural elucidation (

    
    M to mM range).
    
  • Critical Weakness: Sensitivity.[1][2] It cannot detect the 0.1% toxic impurity.

  • Strategic Advantage: The Truth Serum. NMR observes the molecule in its resting state. If a sample is 80% linear and 20% cyclic, NMR sees both.

Integrated Workflow: The "Orthogonal Lock" System

The following diagram illustrates the decision matrix for cross-validating these datasets.

CrossValidation cluster_NMR Path A: Structural Truth (NMR) cluster_LCMS Path B: Sensitivity (LC-MS) Sample Crude Keto-Amino Derivative SolventSelection Solvent Screen (DMSO-d6 vs D2O) Sample->SolventSelection Derivatization Derivatization (OPD/DMB Reagent) Sample->Derivatization qNMR 1H qNMR (Maleic Acid Std) SolventSelection->qNMR Equilibrium Determine Tautomer Ratio (Keto:Enol) qNMR->Equilibrium Reconciliation Data Reconciliation Equilibrium->Reconciliation Molar Ratio LC_Sep UPLC Separation (C18 Acidic Phase) Derivatization->LC_Sep MS_Quant MRM Quantitation (Sum of Isomers) LC_Sep->MS_Quant MS_Quant->Reconciliation Total Mass Response FinalReport Validated Certificate of Analysis Reconciliation->FinalReport

Figure 1: Orthogonal workflow ensuring that LC-MS sensitivity is contextualized by NMR structural fidelity.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The NMR step confirms the nature of the analyte, while the LC-MS step confirms the quantity.

Protocol A: qNMR for Tautomeric Ratio & Purity

Objective: Determine the molar ratio of keto vs. enol/cyclic forms without separation bias.

  • Solvent Selection:

    • Primary:DMSO-d6 . Why? It suppresses proton exchange and usually slows down tautomerism enough to see distinct peaks.

    • Secondary:D2O or MeOD . Use only if protons are non-exchangeable. Warning: Deuterium exchange can wipe out

      
      -protons in keto acids.
      
  • Internal Standard (IS):

    • Add accurately weighed Maleic Acid (traceable standard).

    • Constraint: Ensure IS signals (singlet at ~6.2 ppm) do not overlap with the analyte.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (standard 1H) with D1 (relaxation delay)

      
       5 
      
      
      
      T1 (usually 30–60 seconds). Crucial: Short D1 underestimates purity.
    • Scans: 16–64 scans for >10 mM concentration.

  • Data Analysis:

    • Integrate the IS peak (set to defined molarity).

    • Integrate distinct signals for Form A (e.g., methyl doublet) and Form B (e.g., vinyl singlet).

    • Calculation: Total Purity = (Moles A + Moles B) / Mass of Sample.

Protocol B: Derivatization-LC-MS/MS for Quantitation

Objective: "Freeze" the equilibrium to quantify the total keto-acid content with high sensitivity.

  • Reagent Preparation:

    • Prepare 10 mM o-Phenylenediamine (OPD) in 1M HCl.

    • Mechanism:[3][4] OPD reacts with

      
      -keto acids to form stable quinoxalinone derivatives [1].
      
  • Derivatization Reaction:

    • Mix 50

      
      L sample + 50 
      
      
      
      L OPD reagent.
    • Incubate at 60°C for 20 mins (thermal stability check required) or Ambient for 2 hours.

    • Quench with cold acetonitrile.

  • LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8

      
      m.
      
    • Mobile Phase: A: 0.1% Formic Acid in H2O; B: Acetonitrile.[5]

    • Gradient: 5% B to 95% B over 8 mins.

    • Detection: ESI+ (Positive Mode). Quinoxalinones ionize exceptionally well in ESI+ (

      
      ).
      
  • Validation Check:

    • Monitor the transition for the underivatized mass. If detected, the reaction was incomplete.

Data Reconciliation & Interpretation

How do you handle the data when the numbers don't match?

Scenario 1: The "Invisible" Impurity

  • LC-MS: Shows 99.5% purity (single peak).

  • NMR: Shows 90% main structure, 10% "unknown" broad peaks.

Scenario 2: The Tautomer Trap

  • LC-MS: Shows two peaks with identical mass (isobars).

  • NMR: Shows a 60:40 ratio of keto:enol.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018 .[6][7][8]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate.Region Hovedstaden Research Portal, 2020.

  • Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applic

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

  • Derivatization agents for LC-MS analysis of amino acids.Analytical and Bioanalytical Chemistry, 2026.

Sources

Safety & Regulatory Compliance

Safety

Hexanoic acid, 3-amino-5-methyl-2-oxo- proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-Amino-5-methyl-2-oxohexanoic Acid As a specialized building block in peptide mimetic synthesis and a structural analog to myxobacterial secondary metabolites (such...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-Amino-5-methyl-2-oxohexanoic Acid

As a specialized building block in peptide mimetic synthesis and a structural analog to myxobacterial secondary metabolites (such as myxoprincomides), 3-amino-5-methyl-2-oxohexanoic acid presents unique operational challenges[1]. Because it is an alpha-keto, beta-amino acid, it exhibits zwitterionic properties that complicate standard extraction and disposal workflows.

This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound in strict compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2][3].

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. As a nitrogenous organic acid, this chemical resists standard municipal biological degradation and must never be drain-disposed[4][5].

PropertyDataOperational Implication
Chemical Name 3-Amino-5-methyl-2-oxohexanoic acidContains reactive ketone, amine, and carboxylic acid groups.
CAS Number 106728-42-1 / 137041-31-7Ensure waste manifests correctly identify the specific isomer if applicable[6][7].
Molecular Formula C7H13NO3High carbon/nitrogen ratio; requires high-temperature incineration[8].
Solubility Soluble in polar organics (DMSO, MeOH) and pH-adjusted waterDictates the segregation of aqueous vs. organic waste streams.
Hazard Class Irritant / Non-halogenated organic wasteMust be segregated from strong oxidizers to prevent exothermic reactions[5].

Operational Handling & Safety Protocol

Expertise & Causality: Why do we mandate specific PPE and handling environments? The fine powder form of amino acid derivatives can become easily aerosolized. Inhalation or mucosal contact can lead to sensitization or irritation.

Self-Validating Handling System:

  • Preparation: Conduct all transfers within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

  • PPE Verification: Don nitrile gloves (double-gloving recommended for concentrated solutions), a splash-resistant lab coat, and chemical safety goggles. Validation step: Perform a visual glove-inflation test before handling to ensure zero micro-punctures.

  • Spill Response: In the event of a dry spill, do not sweep. Sweeping aerosolizes the powder. Instead, cover the spill with damp absorbent pads (using water or a 10% ethanol solution to suppress dust), wipe inward to prevent spreading, and place all contaminated materials into a solid hazardous waste container.

Waste Segregation & Disposal Workflows

Under EPA 40 CFR Part 262, laboratories must make an accurate hazardous waste determination and segregate waste to prevent incompatible chemical reactions and minimize disposal costs[3][9]. Halogenated waste requires specialized, highly expensive incineration to prevent dioxin formation. Because 3-amino-5-methyl-2-oxohexanoic acid is non-halogenated, mixing it with halogenated solvents (like Dichloromethane) unnecessarily escalates disposal costs.

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Collection: Sweep residual powders using a dedicated anti-static micro-spatula into a compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Immediately affix a hazardous waste tag. Mark clearly as "Non-Halogenated Solid Organic Waste - Contains 3-amino-5-methyl-2-oxohexanoic acid."

  • Storage: Store in a designated Central Accumulation Area (CAA) away from moisture and strong oxidizing agents[10].

  • Final Disposal: Route to an EPA-compliant facility for high-temperature incineration[11].

Protocol B: Organic Liquid Waste (Solutions in DMSO, MeOH, etc.)
  • Segregation: Pour the waste into a designated "Non-Halogenated Organic Solvent" carboy.

  • Compatibility Check: Validation step: Before pouring, verify the carboy does not contain nitric acid or other strong oxidizers, which can react violently with organic solvents[5].

  • Capacity: Fill the carboy to no more than 90% capacity to allow for vapor expansion[12].

  • Capping: Keep the container tightly closed with a vented cap unless actively adding waste.

Protocol C: Aqueous Liquid Waste (Buffers and Extracts)
  • Collection: Collect aqueous solutions (<10% organic solvents) in an "Aqueous Waste" carboy.

  • pH Adjustment: Because this compound is an organic acid, the waste may be acidic. EPA regulations prohibit the accumulation of highly corrosive waste without proper containment.

  • Validation of Neutralization: Using a calibrated pH meter (do not rely solely on pH paper), titrate the waste with dilute NaOH (1M) until the pH stabilizes between 6.0 and 9.0 for at least 5 minutes.

  • Disposal: Once neutralized, the container must still be routed to an EPA-licensed disposal facility. Do not pour down the drain. [5][13]

Waste Segregation Decision Tree

WasteRouting Start 3-Amino-5-methyl-2-oxohexanoic Acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) Solid->Incineration Double-bagged / Sealed Org Organic Solvents (DMSO, MeOH, MeCN) Liquid->Org >10% Organics Aq Aqueous Solutions (Buffers, Water) Liquid->Aq <10% Organics Org->Incineration Non-Halogenated Waste Stream Neutralize pH Adjustment (Target pH 6.0 - 9.0) Aq->Neutralize Check pH Neutralize->Incineration Aqueous Waste Stream

Figure 1: Decision tree for the segregation and disposal of 3-amino-5-methyl-2-oxohexanoic acid.

Environmental & Regulatory Compliance

To maintain institutional compliance and avoid severe EPA penalties, laboratories must adhere to the Resource Conservation and Recovery Act (RCRA) [11].

  • Generator Status: Ensure your facility tracks the total weight of hazardous waste generated monthly to maintain accurate Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) status[14].

  • Time Limits: California and several other states mandate that chemical waste materials be stored for no longer than 90 days (for LQGs) before being transported to a licensed waste disposal facility[11].

  • Training: All personnel handling 3-amino-5-methyl-2-oxohexanoic acid must undergo documented RCRA hazardous waste training annually (40 CFR 265.16)[15].

References

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste". Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • ASTM International. "D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples". ASTM Standards. Available at:[Link]

  • Cortina, N. S., et al. "Novel Secondary Metabolites from Myxobacteria and their Biosynthetic Machinery". Universität des Saarlandes. Available at:[Link]

Sources

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